Pentanetriol
Description
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Properties
CAS No. |
31094-75-4 |
|---|---|
Molecular Formula |
C5H12O3 |
Molecular Weight |
120.15 g/mol |
IUPAC Name |
pentane-1,1,1-triol |
InChI |
InChI=1S/C5H12O3/c1-2-3-4-5(6,7)8/h6-8H,2-4H2,1H3 |
InChI Key |
FVGBHSIHHXTYTH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(O)(O)O |
Origin of Product |
United States |
Foundational & Exploratory
"synthesis and characterization of Pentanetriol isomers"
An In-depth Technical Guide to the Synthesis and Characterization of Pentanetriol Isomers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of various this compound isomers. Pentanetriols are polyhydroxy compounds with a five-carbon backbone, and their isomers are of interest in various fields, including as building blocks in polymer chemistry and as potential scaffolds in medicinal chemistry. This document outlines synthetic strategies, detailed experimental protocols for characterization, and comparative analytical data.
Synthesis of this compound Isomers
The synthesis of this compound isomers can be achieved through various reductive pathways, often starting from commercially available or biomass-derived materials. Key strategies include the reduction of polycarbonyl compounds and the hydrogenation of furan (B31954) derivatives.
Synthesis of 1,2,3-Pentanetriol (B12657247)
A common route to 1,2,3-pentanetriol involves the dihydroxylation of the corresponding unsaturated alcohol, pent-2-en-1-ol. This can be achieved using reagents like osmium tetroxide or potassium permanganate.
Synthesis of 1,2,4-Pentanetriol
The synthesis of 1,2,4-pentanetriol can be approached by the reduction of a suitable precursor such as a malic acid ester derivative. This method is analogous to the preparation of 1,2,4-butanetriol (B146131) from malic acid.
Synthesis of 1,2,5-Pentanetriol
1,2,5-Pentanetriol can be synthesized from biomass-derived furfural. The process involves the hydrogenation of the furan ring to tetrahydrofurfuryl alcohol, followed by hydrogenolysis of the C-O bond to open the ring and form the triol.
Synthesis of 1,3,5-Pentanetriol
Reductive methods provide a direct route to polyols from carbonyl-containing precursors. For 1,3,5-pentanetriol, a potential synthetic route is the reduction of glutaraldehyde (B144438) or a related dicarbonyl compound.
Synthesis of 2,3,4-Pentanetriol
2,3,4-Pentanetriol can be synthesized by the reduction of 2,3,4-pentanetrione. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) in an inert solvent.
Characterization of this compound Isomers
A combination of spectroscopic techniques is essential for the unambiguous identification and characterization of this compound isomers. These include Nuclear Magnetic Resonance (NMR) spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and Infrared (IR) spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the carbon-hydrogen framework of the this compound isomers. The chemical shifts and coupling constants of the protons and carbons are unique to each isomer's structure. Due to a scarcity of publicly available experimental spectra for all isomers, the following table includes available data and predicted chemical shifts based on established principles.
Table 1: Summary of ¹H and ¹³C NMR Data for this compound Isomers
| Isomer | ¹H NMR Chemical Shifts (ppm) (Predicted/Experimental) | ¹³C NMR Chemical Shifts (ppm) (Experimental) |
| 1,2,3-Pentanetriol | CH₃: ~0.9, CH₂: ~1.4, CH(OH): ~3.4-3.8, CH₂(OH): ~3.5 | Not available |
| 1,2,4-Pentanetriol | CH₃: ~1.1, CH₂: ~1.5-1.7, CH(OH): ~3.6-4.0, CH₂(OH): ~3.4 | Not available |
| (2S)-1,2,5-Pentanetriol | Not available | 29.8, 32.7, 61.9, 66.8, 72.4[1] |
| 1,3,5-Pentanetriol | Not available | 41.6, 60.0, 68.9[2] |
| 2,3,4-Pentanetriol | CH₃: ~1.1, CH(OH): ~3.7-4.0 | Not available |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive technique for separating and identifying volatile compounds. Due to the low volatility of pentanetriols, derivatization, such as trimethylsilylation, is often required to increase their volatility for GC analysis. The mass spectra of the isomers will show a molecular ion peak (or a peak corresponding to a loss of a small fragment) and a characteristic fragmentation pattern.
Table 2: Summary of GC-MS Data for this compound Isomers
| Isomer | Expected Retention Time (min) | Key Diagnostic Ions (m/z) (Experimental/Predicted) |
| 1,2,3-Pentanetriol | Varies with column and conditions | Predicted: Fragments from C-C bond cleavage between hydroxyl groups. |
| 1,2,4-Pentanetriol | Varies with column and conditions | Predicted: Fragments from C-C bond cleavage adjacent to hydroxyl groups. |
| 1,2,5-Pentanetriol | Varies with column and conditions | Predicted: Fragments resulting from cleavage adjacent to hydroxyl groups and loss of water. |
| 1,3,5-Pentanetriol | Varies with column and conditions | 75, 45[2] |
| 2,3,4-Pentanetriol | Varies with column and conditions | Predicted: Fragments from cleavage between the vicinal diol functionalities. |
Infrared (IR) Spectroscopy
IR spectroscopy is useful for identifying the presence of hydroxyl functional groups. All this compound isomers will exhibit a strong, broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration. A C-O stretching band will also be present in the 1050-1250 cm⁻¹ region.
Experimental Protocols
General Protocol for NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified this compound isomer in approximately 0.6 mL of a suitable deuterated solvent (e.g., D₂O, CD₃OD, or DMSO-d₆) in an NMR tube.
-
¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a spectral width of 10-12 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
-
¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required.
-
Data Processing: Process the acquired free induction decay (FID) by applying a Fourier transform, phasing, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard.
General Protocol for GC-MS Analysis (with Derivatization)
-
Derivatization: To a solution of the this compound isomer (approx. 1 mg) in a suitable solvent (e.g., pyridine), add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS). Heat the mixture at 70°C for 30 minutes to ensure complete derivatization.
-
GC Separation: Inject an aliquot of the derivatized sample into the GC. A typical column for this analysis would be a non-polar or medium-polarity column (e.g., DB-5ms). The oven temperature program should be optimized to achieve good separation of the isomers, for example, starting at a low temperature and ramping up to a higher temperature.
-
MS Detection: Use electron ionization (EI) at 70 eV. Acquire mass spectra over a mass range of m/z 40-500.
-
Data Analysis: Identify the peaks in the total ion chromatogram and analyze the corresponding mass spectra to determine the fragmentation patterns.
Visualizations
Caption: Synthetic pathways to this compound isomers.
Caption: General workflow for characterization.
References
"spectroscopic analysis of Pentanetriol (NMR, IR, Mass Spec)"
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of Pentanetriol using fundamental spectroscopic techniques: Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Due to the existence of multiple structural isomers of this compound, this guide will focus on the general spectroscopic characteristics and provide specific data for isomers where publicly available.
Introduction to this compound and its Isomers
This compound (C₅H₁₂O₃) is a triol, a type of alcohol containing three hydroxyl (-OH) functional groups. Its structural diversity gives rise to several isomers, with the most common being 1,2,3-Pentanetriol, 1,2,5-Pentanetriol, and 1,3,5-Pentanetriol. Each isomer possesses unique physical and chemical properties, making their accurate identification crucial in various research and development applications, including in the synthesis of polymers and as building blocks in drug development. Spectroscopic methods are indispensable tools for the structural elucidation and differentiation of these isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the nuclei.
Predicted ¹H NMR Spectral Data
Due to the limited availability of specific experimental ¹H NMR data for all this compound isomers in public databases, the following table summarizes the expected chemical shifts based on the analysis of similar polyols and general principles of NMR spectroscopy. The hydroxyl protons (-OH) typically exhibit broad signals, and their chemical shifts are highly dependent on solvent, concentration, and temperature. Their signals can be confirmed by D₂O exchange, where the -OH peak disappears.
| Isomer | Proton Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| 1,2,3-Pentanetriol | CH₃ | ~0.9 | Triplet |
| CH₂ (C4) | ~1.5 | Multiplet | |
| CH-OH (C2, C3) | ~3.4 - 3.8 | Multiplet | |
| CH₂-OH (C1) | ~3.5 - 3.7 | Multiplet | |
| OH | Variable (broad) | Singlet | |
| 1,2,5-Pentanetriol | CH₂ (C3, C4) | ~1.4 - 1.7 | Multiplet |
| CH-OH (C2) | ~3.6 - 3.8 | Multiplet | |
| CH₂-OH (C1, C5) | ~3.5 - 3.7 | Multiplet | |
| OH | Variable (broad) | Singlet | |
| 1,3,5-Pentanetriol | CH₂ (C2, C4) | ~1.6 - 1.8 | Multiplet |
| CH-OH (C3) | ~3.9 - 4.1 | Multiplet | |
| CH₂-OH (C1, C5) | ~3.7 - 3.9 | Multiplet | |
| OH | Variable (broad) | Singlet |
¹³C NMR Spectral Data
¹³C NMR spectroscopy provides information on the different carbon environments in the molecule. Publicly available data for (2S)-Pentane-1,2,5-triol and 1,3,5-Pentanetriol can be found in databases such as PubChem.[1][2] The following table summarizes available and predicted ¹³C NMR chemical shifts.
| Isomer | Carbon Environment | Experimental/Predicted Chemical Shift (δ, ppm) |
| 1,2,3-Pentanetriol | CH₃ | ~10 |
| CH₂ (C4) | ~25 | |
| CH-OH (C2, C3) | ~70 - 75 | |
| CH₂-OH (C1) | ~65 | |
| (2S)-Pentane-1,2,5-triol | C1 | Data not readily available in quantitative format |
| C2 | Data not readily available in quantitative format | |
| C3 | Data not readily available in quantitative format | |
| C4 | Data not readily available in quantitative format | |
| C5 | Data not readily available in quantitative format | |
| 1,3,5-Pentanetriol | C1, C5 | ~62 |
| C2, C4 | ~40 | |
| C3 | ~70 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the most characteristic absorptions are from the O-H and C-O bonds of the alcohol groups.
Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Characteristic Absorption Range (cm⁻¹) | Intensity |
| O-H (Alcohol) | Stretching (H-bonded) | 3200 - 3600 | Strong, Broad |
| C-H (sp³ Aliphatic) | Stretching | 2850 - 3000 | Medium to Strong |
| C-O (Alcohol) | Stretching | 1000 - 1260 | Strong |
Vapor phase IR spectral data for 1,3,5-Pentanetriol is available in the NIST Chemistry WebBook.[3]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. For alcohols, the molecular ion peak (M+) is often weak or absent. Common fragmentation patterns include the loss of water (M-18) and alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen atom).
Mass Spectrometry Data for 1,3,5-Pentanetriol
GC-MS data for 1,3,5-Pentanetriol is available in public databases.[3] The spectrum shows a variety of fragments, with prominent peaks that can be used for identification.
| m/z Value | Relative Intensity | Possible Fragment |
| 120 | Low | [C₅H₁₂O₃]⁺ (Molecular Ion) |
| 102 | Moderate | [M - H₂O]⁺ |
| 84 | Moderate | [M - 2H₂O]⁺ |
| 75 | High | [C₃H₇O₂]⁺ |
| 45 | High | [C₂H₅O]⁺ |
Experimental Protocols
The following are detailed, generalized methodologies for the spectroscopic analysis of polyols like this compound.
NMR Spectroscopy (¹H and ¹³C)
-
Sample Preparation: Dissolve 5-10 mg of the this compound sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical; D₂O will result in the exchange of the hydroxyl protons, causing their signals to disappear from the ¹H NMR spectrum.
-
Instrument Setup:
-
Use a high-resolution NMR spectrometer (e.g., 300 MHz or higher).
-
Tune and shim the instrument to ensure a homogeneous magnetic field.
-
For ¹H NMR, acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
For ¹³C NMR, use a proton-decoupled pulse sequence to obtain singlets for each unique carbon. A larger number of scans will be required due to the low natural abundance of ¹³C.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase correct the spectrum and perform baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS, at 0.00 ppm).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.
-
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Liquid Samples (Neat): Place a drop of the neat liquid this compound between two salt plates (e.g., NaCl or KBr) to create a thin film.
-
Attenuated Total Reflectance (ATR): Place a drop of the liquid sample directly onto the ATR crystal.
-
-
Instrument Setup:
-
Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Record a background spectrum of the empty sample holder (or clean ATR crystal) to subtract atmospheric and instrumental interferences.
-
-
Data Acquisition:
-
Place the prepared sample in the spectrometer's sample compartment.
-
Acquire the sample spectrum over the range of 4000 to 400 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.
-
Identify and label the major absorption bands.
-
Mass Spectrometry (MS)
-
Sample Introduction:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Inject a dilute solution of the this compound sample into a GC system coupled to a mass spectrometer. The GC will separate the components of the sample before they enter the MS.
-
Direct Infusion: Introduce a solution of the sample directly into the ion source via a syringe pump.
-
-
Ionization:
-
Electron Ionization (EI): This is a common technique for GC-MS. The sample molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.
-
Electrospray Ionization (ESI): A soft ionization technique suitable for direct infusion, which often results in a more prominent molecular ion peak.
-
-
Mass Analysis:
-
The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
-
Detection and Data Processing:
-
A detector records the abundance of each ion.
-
The resulting mass spectrum is a plot of relative intensity versus m/z.
-
Analyze the fragmentation pattern to deduce structural information.
-
Visualization of Analytical Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: General workflow for the spectroscopic analysis of this compound.
References
An In-depth Technical Guide to the Stereochemistry and Chirality of 2,3,4-Pentanetriol
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,3,4-Pentanetriol (B84949), a polyol with significant applications in chemical synthesis and as a potential chiral building block, presents a fascinating case of stereoisomerism. This technical guide provides a comprehensive analysis of its stereochemical properties, including the identification of its chiral centers, the determination of the total number of stereoisomers, and the relationships between them. While detailed experimental data for each individual stereoisomer is not extensively available in publicly accessible literature, this guide consolidates the known information regarding their synthesis and separation, and presents a logical framework for their stereochemical relationships.
Introduction to the Stereochemistry of 2,3,4-Pentanetriol
2,3,4-Pentanetriol possesses a five-carbon backbone with hydroxyl groups on carbons 2, 3, and 4. The presence of multiple stereocenters gives rise to a number of stereoisomers. A thorough understanding of the chirality and stereochemical relationships of these isomers is crucial for their application in stereoselective synthesis and drug development, where the three-dimensional arrangement of atoms can dictate biological activity.
The carbons C2, C3, and C4 are all stereogenic centers. However, due to the symmetrical nature of the molecule, the total number of stereoisomers is not the theoretical maximum of 2³, or eight. Instead, the presence of a plane of symmetry in some configurations leads to the existence of meso compounds, reducing the total number of unique stereoisomers to four.[1][2][3] These four stereoisomers consist of one pair of enantiomers and two meso compounds.[1]
The Stereoisomers of 2,3,4-Pentanetriol
The four stereoisomers of 2,3,4-pentanetriol are:
-
(2R, 4R)-2,3,4-pentanetriol and (2S, 4S)-2,3,4-pentanetriol : This pair of molecules are non-superimposable mirror images of each other and are therefore enantiomers.[3] They are expected to have identical physical properties, except for their interaction with plane-polarized light (specific rotation) and their interactions with other chiral molecules.
-
meso-2,3,4-pentanetriol : There are two meso forms, which are superimposable mirror images of each other and thus represent the same achiral compound.[4] These meso compounds possess an internal plane of symmetry, rendering them optically inactive.
Quantitative Data
| Property | (2R, 4R)-2,3,4-pentanetriol | (2S, 4S)-2,3,4-pentanetriol | meso-2,3,4-pentanetriol | General (Isomer Mixture) |
| Molecular Formula | C₅H₁₂O₃ | C₅H₁₂O₃ | C₅H₁₂O₃ | C₅H₁₂O₃ |
| Molecular Weight | 120.15 g/mol [5] | 120.15 g/mol | 120.15 g/mol | 120.15 g/mol [6] |
| Boiling Point | Data not available | Data not available | Data not available | 134-136 °C at 12 mmHg[7] |
| Melting Point | Data not available | Data not available | Data not available | Data not available |
| Specific Rotation ([(\alpha)]_D) | Data not available | Data not available | 0° (achiral) | Data not available |
| CAS Number | 101591141[5] | 131112174 | 12210534[8] | 14642-48-9[6][9] |
Note: The CAS numbers for the individual stereoisomers are provided for reference, though detailed experimental data associated with them is sparse in public databases.
Experimental Protocols
Detailed, step-by-step experimental protocols for the stereoselective synthesis or resolution of each 2,3,4-pentanetriol isomer are not extensively documented in readily accessible literature. However, general methodologies can be inferred from standard organic chemistry practices.
Synthesis of 2,3,4-Pentanetriol Mixture
A common method for the synthesis of a mixture of 2,3,4-pentanetriol stereoisomers is the reduction of 2,3,4-pentanetrione (B8788070).[10]
Protocol:
-
Dissolution: Dissolve 2,3,4-pentanetrione in a suitable solvent, such as methanol (B129727) or ethanol.
-
Reduction: Cool the solution in an ice bath and add a reducing agent, such as sodium borohydride (B1222165) (NaBH₄), portion-wise.
-
Quenching: After the reaction is complete, quench the reaction by the slow addition of an acid, such as dilute hydrochloric acid, until the evolution of gas ceases.
-
Extraction: Extract the product into an organic solvent, such as ethyl acetate.
-
Purification: Dry the organic layer over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure. The resulting crude product will be a mixture of the stereoisomers of 2,3,4-pentanetriol, which can be further purified by distillation or chromatography.
Chiral Separation of Stereoisomers
The separation of the enantiomeric pair and the meso compounds can be achieved using chiral chromatography.[11][12]
Protocol: Chiral High-Performance Liquid Chromatography (HPLC)
-
Column Selection: Utilize a chiral stationary phase (CSP) column. Polysaccharide-based columns (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often effective for separating enantiomers of polyols.
-
Mobile Phase: A mobile phase consisting of a mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a polar modifier (e.g., isopropanol (B130326) or ethanol) is typically used. The optimal ratio of the solvents needs to be determined empirically to achieve baseline separation.
-
Injection and Detection: Dissolve the mixture of stereoisomers in the mobile phase, inject it onto the column, and monitor the elution profile using a suitable detector, such as a refractive index (RI) detector or a UV detector if the molecules are derivatized.
-
Fraction Collection: Collect the fractions corresponding to each separated stereoisomer.
Logical Relationships and Visualization
The stereochemical relationships between the different isomers of 2,3,4-pentanetriol can be visualized to better understand their connections.
Caption: Stereochemical relationships of 2,3,4-pentanetriol isomers.
Conclusion
2,3,4-Pentanetriol is a structurally interesting molecule with four distinct stereoisomers: a pair of enantiomers and a meso compound. While the theoretical framework of its stereochemistry is well-understood, there is a notable lack of comprehensive, experimentally-derived quantitative data for each individual isomer in the public domain. The synthesis of a mixture of these stereoisomers can be readily achieved through the reduction of the corresponding trione, and their separation is possible using techniques like chiral HPLC. For researchers and professionals in drug development, the stereochemical purity of 2,3,4-pentanetriol and its derivatives is a critical consideration. Further research to fully characterize the physical and biological properties of each stereoisomer would be highly valuable to the scientific community.
References
- 1. stereochemistry - Number of stereoisomers and symmetry of pentane-2,3,4-triol - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 2. pcrest.com [pcrest.com]
- 3. scilearn.sydney.edu.au [scilearn.sydney.edu.au]
- 4. The meso form of 2,3 4- pentanetriol is : [allen.in]
- 5. (2R,4R)-pentane-2,3,4-triol | C5H12O3 | CID 101591141 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Pentane-2,3,4-triol | C5H12O3 | CID 139799 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2,3,4-Pentanetriol [webbook.nist.gov]
- 8. (2S,4R)-pentane-2,3,4-triol | C5H12O3 | CID 12210534 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 2,3,4-Pentanetriol [webbook.nist.gov]
- 10. 2,3,4-Pentanetriol|CAS 14642-48-9|RUO [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to 1,3,5-Pentanetriol: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core physical and chemical properties of 1,3,5-Pentanetriol (CAS No: 4328-94-3). It is a valuable resource for professionals in research and drug development who utilize polyol compounds as key intermediates and building blocks in complex molecular synthesis.
Core Physical and Chemical Properties
1,3,5-Pentanetriol is a triol, a type of alcohol containing three hydroxyl groups, which defines its characteristic properties such as high polarity and the ability to form multiple hydrogen bonds. These attributes make it a versatile intermediate in various chemical syntheses.[1] It is described as a colorless oil and is slightly soluble in water and methanol.[1][2]
Quantitative Data Summary
The following tables summarize the key physical, chemical, and computed properties of 1,3,5-Pentanetriol, compiled from various sources.
Table 1: Physical and Chemical Properties of 1,3,5-Pentanetriol
| Property | Value | Source(s) |
| CAS Number | 4328-94-3 | [3][4] |
| Molecular Formula | C5H12O3 | [3] |
| Molecular Weight | 120.15 g/mol | [3][4] |
| Appearance | Oil | [1][2] |
| Color | Colourless | [1][2] |
| Boiling Point | 164.15°C (rough estimate) 320.2°C at 760 mmHg | [1] [5] |
| Density | 1.1291 g/cm³ 1.155 g/cm³ | [1] [5] |
| Refractive Index | 1.4785 1.484 | [1] [5] |
| Solubility | Methanol (Slightly), Water (Slightly) | [1][2] |
| pKa | 14.36 ± 0.20 (Predicted) | [1][2] |
| Flash Point | 166.1°C | [5] |
| Vapor Pressure | 2.62E-05 mmHg at 25°C | [5] |
| Storage Temperature | Refrigerator, under inert atmosphere | [1][2] |
Table 2: Computed and Thermodynamic Properties
| Property | Value | Source(s) |
| Hydrogen Bond Donor Count | 3 | [6] |
| Hydrogen Bond Acceptor Count | 3 | [6] |
| Rotatable Bond Count | 4 | [6] |
| Topological Polar Surface Area | 60.7 Ų | [6] |
| XLogP3 | -1 | [6] |
| Standard Gibbs Free Energy of Formation (ΔfG°) | -421.68 kJ/mol | [7] |
| Enthalpy of Formation at Standard Conditions (ΔfH°gas) | -608.50 kJ/mol | [7] |
| Enthalpy of Fusion at Standard Conditions (ΔfusH°) | 17.45 kJ/mol | [7] |
| Enthalpy of Vaporization at Standard Conditions (ΔvapH°) | 76.37 kJ/mol | [7] |
Experimental Protocols
General Synthesis Protocol: Multi-step Reduction
A common route to synthesize 1,3,5-Pentanetriol involves a multi-step reduction process starting from diethyl 1,3-acetonedicarboxylate.[8] An alternative efficient method utilizes a modified borane-dimethyl sulfide (B99878) (BMS) reducing system to produce the triol from a precursor in high yield.[9]
The general synthetic sequence involves: [8]
-
Initial Reduction: The starting material, diethyl 1,3-acetonedicarboxylate, is reduced using sodium borohydride (B1222165) (NaBH₄) in methanol. This step typically targets the ketone functional group.
-
Protection of Secondary Alcohol: The resulting secondary hydroxyl group is protected to prevent it from reacting in the subsequent reduction step. This is often achieved using dihydropyran (DHP) in the presence of an acid catalyst like p-toluenesulfonic acid (PTSA).
-
Reduction of Esters: The ester groups at the ends of the molecule are then reduced to primary alcohols. A strong reducing agent like lithium aluminum hydride (LiAlH₄) in an ether solvent is used for this transformation.
-
Deprotection: The protecting group on the secondary alcohol is removed to yield the final 1,3,5-Pentanetriol product. This is typically accomplished through acid-catalyzed hydrolysis.
-
Purification: The final product is purified, for which azeotropic distillation can be employed to remove water.[8]
Characterization of the final product and intermediates is performed using standard analytical techniques such as ¹H-NMR and ¹³C-NMR spectroscopy.[8]
Visualizations
Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis of 1,3,5-Pentanetriol from diethyl 1,3-acetonedicarboxylate.
Caption: General workflow for the synthesis of 1,3,5-Pentanetriol.
Chemical Relationships: Precursors and Products
1,3,5-Pentanetriol serves as a central building block for more complex molecules. The diagram below shows its relationship with its key precursors and some of its downstream products.
Caption: Precursors and downstream applications of 1,3,5-Pentanetriol.
References
- 1. Proton transfer in polyol dimers: theoretical model and preliminary experimental approach [abq.org.br]
- 2. 1,3,5-Pentanetriol, 3-methyl- | C6H14O3 | CID 24219 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. guidechem.com [guidechem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. 4328-94-3|1,3,5-Pentanetriol| Ambeed [ambeed.com]
- 7. rsc.org [rsc.org]
- 8. Miriamin, a defensive diterpene from the eggs of a land slug (Arion sp.) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 1,3,5-Pentanetriol [webbook.nist.gov]
An In-depth Technical Guide to Intramolecular Hydrogen Bonding in Pentanetriol Isomers
Abstract
This technical guide provides a comprehensive overview of the principles and methodologies for the investigation of intramolecular hydrogen bonding (IHB) in pentanetriol isomers. Intramolecular hydrogen bonding plays a pivotal role in determining the conformational preferences, physicochemical properties, and biological activity of polyhydroxylated compounds, which are significant in pharmaceutical and materials science. Due to the scarcity of direct experimental data on this compound isomers, this document outlines a detailed theoretical and experimental framework for their characterization. This includes proposed protocols for computational modeling using Density Functional Theory (DFT) and Quantum Theory of Atoms in Molecules (QTAIM), as well as experimental analysis via gas-phase Fourier Transform Infrared (FTIR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy. Expected quantitative data for key isomers such as 1,2,3-pentanetriol, 1,2,5-pentanetriol, and 1,3,5-pentanetriol (B42939) are presented in tabular format for comparative analysis. Furthermore, this guide includes workflow diagrams generated using Graphviz to illustrate the logical steps in the computational and experimental investigation of intramolecular hydrogen bonding. This document is intended for researchers, scientists, and professionals in drug development seeking to understand and characterize the nuanced intramolecular interactions within flexible polyol systems.
Introduction
Pentanetriols (C₅H₁₂O₃) are a class of polyols with a five-carbon backbone and three hydroxyl groups. The specific placement of these hydroxyl groups leads to various structural isomers, each with unique stereochemical properties. The potential for these hydroxyl groups to form intramolecular hydrogen bonds (IHBs) is a key determinant of their three-dimensional structure and, consequently, their function. The presence and strength of IHBs can significantly influence properties such as boiling point, viscosity, solubility, and their interaction with biological targets.
This guide focuses on the following representative this compound isomers:
-
1,2,3-Pentanetriol: Vicinal triol with potential for multiple competing IHBs.
-
1,2,5-Pentanetriol: Hydroxyl groups are spaced, allowing for the formation of larger ring systems through IHB.[1][2]
-
1,3,5-Pentanetriol: Hydroxyl groups are positioned to potentially form stable six-membered ring structures via IHB.[3]
Understanding the nature of IHBs in these isomers is crucial for applications ranging from the design of novel drug scaffolds to the development of advanced polymer materials.
Theoretical Framework and Computational Methodology
Due to the conformational flexibility of this compound isomers, computational chemistry provides a powerful tool for exploring the potential energy surface and identifying stable conformers stabilized by IHBs. Density Functional Theory (DFT) is a robust method for this purpose.
Proposed Computational Protocol
A rigorous computational investigation of intramolecular hydrogen bonding in this compound isomers would involve the following steps:
-
Conformational Search: An initial conformational search should be performed using a lower level of theory or molecular mechanics to identify a broad range of possible conformers for each this compound isomer.
-
Geometry Optimization: The identified low-energy conformers should then be subjected to geometry optimization using a higher level of DFT, such as B3LYP with a 6-311++G(d,p) basis set. This level of theory has been shown to provide a good balance of accuracy and computational cost for hydrogen-bonded systems.
-
Frequency Calculations: Vibrational frequency calculations should be performed on all optimized geometries to confirm that they represent true energy minima (i.e., no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE). These calculations also yield predicted infrared spectra, which can be compared with experimental data.
-
Energy Analysis: The relative energies of the conformers, corrected for ZPVE, will indicate the most stable structures. The energy difference between a conformer with an IHB and a corresponding open-chain conformer can provide an estimate of the hydrogen bond strength.
-
Quantum Theory of Atoms in Molecules (QTAIM) Analysis: To rigorously characterize the IHBs, a QTAIM analysis should be performed on the optimized geometries. The presence of a bond critical point (BCP) between the hydrogen donor and acceptor atoms is a key indicator of a hydrogen bond. The electron density (ρ) and its Laplacian (∇²ρ) at the BCP provide quantitative measures of the bond's strength and nature.[4]
Logical Workflow for Computational Analysis
The following diagram illustrates the logical workflow for the proposed computational analysis of intramolecular hydrogen bonding in this compound isomers.
Caption: Computational workflow for the analysis of intramolecular hydrogen bonding.
Experimental Methodologies
Experimental validation of the computational findings is crucial. Gas-phase FTIR and NMR spectroscopy are powerful techniques for studying intramolecular hydrogen bonding.
Proposed Gas-Phase FTIR Spectroscopy Protocol
Gas-phase FTIR spectroscopy is ideal for studying intramolecular interactions without the interference of intermolecular hydrogen bonding that occurs in the condensed phase.
-
Sample Preparation: A sample of the this compound isomer is heated in a vacuum line to generate a sufficient vapor pressure.
-
FTIR Measurement: The vapor is introduced into a heated gas cell with a long path length (e.g., 1-10 meters) to ensure adequate absorption. The infrared spectrum is recorded over a range of 4000-400 cm⁻¹.
-
Spectral Analysis: The O-H stretching region (typically 3200-3700 cm⁻¹) is of particular interest. The presence of a sharp band at higher wavenumbers (e.g., ~3650 cm⁻¹) is indicative of a "free" or non-hydrogen-bonded hydroxyl group, while a broader band at lower wavenumbers is characteristic of a hydrogen-bonded hydroxyl group. The magnitude of the redshift of the bonded O-H stretch is correlated with the strength of the hydrogen bond.
Proposed NMR Spectroscopy Protocol
NMR spectroscopy, particularly the chemical shift of the hydroxyl proton, is highly sensitive to hydrogen bonding.
-
Sample Preparation: Spectra should be recorded in a non-polar, aprotic solvent (e.g., CCl₄ or CDCl₃) at various concentrations.
-
¹H NMR Measurement: A high-resolution NMR spectrometer should be used to acquire ¹H NMR spectra.
-
Concentration Dependence Study: By extrapolating the hydroxyl proton chemical shift to infinite dilution, the contribution from intermolecular hydrogen bonding can be minimized, revealing the chemical shift associated with intramolecular hydrogen bonding. A downfield shift of the hydroxyl proton that persists at infinite dilution is strong evidence for an IHB.
-
Temperature Dependence Study: The temperature dependence of the hydroxyl proton chemical shift can also provide insights into the thermodynamics of the IHB.
Experimental Workflow Diagram
The following diagram outlines the workflow for the experimental investigation of intramolecular hydrogen bonding.
Caption: Workflow for the experimental characterization of intramolecular hydrogen bonding.
Quantitative Data Summary (Illustrative)
The following tables present illustrative quantitative data for the most stable conformers of the this compound isomers, as would be expected from the proposed computational and experimental studies. Note: This data is hypothetical and serves as a template for the expected results.
Table 1: Calculated Intramolecular Hydrogen Bond Parameters (DFT: B3LYP/6-311++G(d,p))
| Isomer | Conformer | IHB Type | H-bond Length (Å) (O···H) | H-bond Angle (°) (O-H···O) | IHB Energy (kcal/mol) |
| 1,2,3-Pentanetriol | g'Gg | O₁-H···O₂ | 2.15 | 145 | -2.5 |
| gG'g | O₂-H···O₃ | 2.18 | 142 | -2.2 | |
| 1,2,5-Pentanetriol | tGt | O₁-H···O₅ | 1.98 | 165 | -4.8 |
| gGg | O₂-H···O₅ | 2.05 | 158 | -3.9 | |
| 1,3,5-Pentanetriol | chair | O₁-H···O₃ | 1.95 | 170 | -5.5 |
| chair | O₃-H···O₅ | 1.95 | 170 | -5.5 |
Table 2: Expected Spectroscopic Data for Intramolecular Hydrogen Bonding
| Isomer | Conformer | Experimental Technique | Parameter | Value |
| 1,2,3-Pentanetriol | g'Gg | Gas-Phase FTIR | ν(O-H) bonded (cm⁻¹) | ~3600 |
| ¹H NMR (in CCl₄) | δ(OH) at ∞ dilution (ppm) | ~3.5 | ||
| 1,2,5-Pentanetriol | tGt | Gas-Phase FTIR | ν(O-H) bonded (cm⁻¹) | ~3550 |
| ¹H NMR (in CCl₄) | δ(OH) at ∞ dilution (ppm) | ~4.2 | ||
| 1,3,5-Pentanetriol | chair | Gas-Phase FTIR | ν(O-H) bonded (cm⁻¹) | ~3520 |
| ¹H NMR (in CCl₄) | δ(OH) at ∞ dilution (ppm) | ~4.8 |
Conclusion
This technical guide has outlined a comprehensive theoretical and experimental strategy for the detailed investigation of intramolecular hydrogen bonding in this compound isomers. By combining computational modeling with spectroscopic techniques, a thorough understanding of the conformational landscape and the nature of IHBs in these flexible molecules can be achieved. The presented protocols and illustrative data provide a roadmap for researchers to explore the structure-property relationships in pentanetriols and other polyhydroxylated compounds, which is of significant interest in the fields of medicinal chemistry and materials science. Further research following the proposed methodologies is expected to yield valuable quantitative data, contributing to a deeper understanding of non-covalent interactions in molecular design.
References
Thermal Stability and Degradation of Pentanetriol: A Technical Guide
Disclaimer: Publicly available scientific literature lacks specific studies on the thermal stability and degradation pathways of Pentanetriol. This guide, therefore, provides a comprehensive overview based on the known physical properties of this compound isomers, general principles of polyol thermal decomposition, and standardized methodologies for thermal analysis. The experimental protocols and degradation pathways described herein are representative and should be adapted for specific research needs.
Introduction to this compound and its Thermal Stability
Pentanetriols are polyhydric alcohols containing a five-carbon chain with three hydroxyl (-OH) groups. The position of these hydroxyl groups defines the specific isomer, with several existing, including 1,2,5-Pentanetriol and 1,3,5-Pentanetriol. These compounds are of interest in various industrial and research applications, including as monomers for polymers, in the formulation of lubricants, and as building blocks in chemical synthesis.
The thermal stability of this compound is a critical parameter for its application, dictating the maximum temperature at which it can be processed, stored, and utilized without undergoing unwanted chemical decomposition. Degradation can lead to the formation of volatile compounds, changes in viscosity and color, and the loss of desired chemical and physical properties. Understanding the thermal behavior of this compound is therefore essential for ensuring product quality, safety, and performance in its various applications.
Physicochemical Properties of this compound Isomers
While specific thermal degradation data is scarce, the physical properties of this compound isomers can provide an initial assessment of their relative thermal stability. Generally, higher boiling points and stronger intermolecular forces, such as hydrogen bonding, suggest greater energy is required to induce degradation. The following table summarizes key physical properties for various this compound isomers.
| Property | 1,2,5-Pentanetriol | 1,3,5-Pentanetriol | 2,3,4-Pentanetriol |
| CAS Number | 14697-46-2 | 4328-94-3 | 14642-48-9 |
| Molecular Formula | C₅H₁₂O₃ | C₅H₁₂O₃ | C₅H₁₂O₃ |
| Molecular Weight ( g/mol ) | 120.15 | 120.15 | 120.15 |
| Boiling Point (°C) | 195 @ 15 mmHg | Not available | Not available |
| Density (g/cm³) | 1.14 | Not available | Not available |
| Refractive Index | 1.4740 | Not available | Not available |
General Principles of Polyol Thermal Degradation
In the absence of specific data for this compound, the thermal degradation is expected to follow pathways common to other simple polyols. The decomposition of polyols is a complex process that can proceed through various reaction mechanisms, including dehydration, oxidation (if oxygen is present), and carbon-carbon bond cleavage.
At elevated temperatures, the initial step in the thermal degradation of a polyol like this compound is likely to be the elimination of water (dehydration) to form unsaturated alcohols or ethers. Further heating can lead to the cleavage of C-C bonds, resulting in the formation of a variety of smaller, volatile compounds. The specific degradation products will depend on the temperature, heating rate, atmosphere (inert or oxidative), and the presence of any catalysts or impurities.
Common classes of degradation products from the pyrolysis of simple alcohols and polyols can include:
-
Aldehydes and Ketones: Formed through oxidation or rearrangement reactions.
-
Carboxylic Acids: Resulting from further oxidation.
-
Alkenes: From dehydration reactions.
-
Lower Molecular Weight Alcohols: Due to C-C bond scission.
-
Carbon Monoxide and Carbon Dioxide: From complete oxidation or decarboxylation.
Experimental Protocols for Thermal Analysis
To rigorously determine the thermal stability and degradation profile of this compound, a combination of thermoanalytical techniques should be employed. The following are detailed, generalized protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Thermogravimetric Analysis (TGA)
Objective: To determine the temperature at which this compound begins to decompose and to quantify the mass loss as a function of temperature.
Methodology:
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications. This typically involves the use of standard reference materials with known Curie points for temperature calibration and standard weights for mass calibration.
-
Sample Preparation: Accurately weigh 5-10 mg of the this compound sample into a clean, inert TGA pan (e.g., alumina (B75360) or platinum).
-
Experimental Conditions:
-
Place the sample pan in the TGA furnace.
-
Purge the furnace with a high-purity inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) for at least 30 minutes to ensure an inert atmosphere.
-
Heat the sample from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).
-
-
Data Analysis:
-
Record the mass of the sample as a function of temperature.
-
Plot the percentage of initial mass versus temperature to obtain the TGA curve.
-
The onset temperature of decomposition is determined from the point of initial significant mass loss.
-
The derivative of the TGA curve (DTG curve) can be plotted to identify the temperatures of maximum decomposition rates.
-
Differential Scanning Calorimetry (DSC)
Objective: To identify thermal transitions such as melting, boiling, and decomposition, and to measure the enthalpy changes associated with these processes.
Methodology:
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using standard reference materials (e.g., indium).
-
Sample Preparation: Accurately weigh 2-5 mg of the this compound sample into a hermetically sealed aluminum or copper DSC pan. An empty, sealed pan is used as a reference.
-
Experimental Conditions:
-
Place the sample and reference pans in the DSC cell.
-
Heat the sample from a sub-ambient temperature (e.g., -50 °C) to a final temperature above the expected decomposition point (e.g., 400 °C) at a constant heating rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen at 20-50 mL/min).
-
-
Data Analysis:
-
Record the heat flow to the sample relative to the reference as a function of temperature.
-
Endothermic peaks will indicate melting and boiling, while exothermic peaks may indicate decomposition or other chemical reactions.
-
The peak area can be integrated to determine the enthalpy change (ΔH) for each transition.
-
Analysis of Degradation Products
Objective: To identify the chemical composition of the volatile compounds produced during the thermal degradation of this compound.
Methodology:
-
TGA coupled with Mass Spectrometry (TGA-MS) or Fourier Transform Infrared Spectroscopy (TGA-FTIR):
-
Perform a TGA experiment as described in section 4.1.
-
The off-gas from the TGA furnace is continuously transferred to a mass spectrometer or an FTIR gas cell.
-
The MS or FTIR spectra are recorded as a function of temperature, allowing for the identification of the evolved gases at different stages of decomposition.
-
-
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS):
-
A small amount of the this compound sample is rapidly heated to a specific temperature in a pyrolysis unit.
-
The resulting degradation products are immediately swept into a gas chromatograph for separation.
-
The separated components are then introduced into a mass spectrometer for identification.
-
Visualizing Experimental and Degradation Pathways
The following diagrams, generated using the DOT language, illustrate a generalized workflow for thermal analysis and a hypothetical degradation pathway for a simple polyol.
Solubility of Pentanetriol in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility characteristics of pentanetriol in various organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a comprehensive framework for understanding and determining the solubility of this compound isomers. It includes known qualitative solubility information, detailed experimental protocols for solubility determination, and a visual representation of the experimental workflow.
Introduction to this compound and its Solubility
This compound (C₅H₁₂O₃) is a tri-functional alcohol, existing in several isomeric forms, with 1,2,5-pentanetriol (B82931) and 1,3,5-pentanetriol (B42939) being common examples. As polyols, their solubility is governed by the interplay of their polar hydroxyl (-OH) groups and the non-polar five-carbon backbone. The multiple hydroxyl groups allow for extensive hydrogen bonding, which generally leads to good solubility in polar solvents, particularly water, and limited solubility in non-polar organic solvents. The arrangement of these hydroxyl groups in different isomers can influence intramolecular hydrogen bonding, which in turn affects their interaction with solvents and, consequently, their solubility.
Qualitative Solubility Data
| This compound Isomer | Solvent | Solubility |
| 1,2,5-Pentanetriol | Dimethyl Sulfoxide (DMSO) | Slightly Soluble |
| 1,2,5-Pentanetriol | Ethanol | Slightly Soluble |
| 1,2,5-Pentanetriol | Methanol | Slightly Soluble |
| 1,3,5-Pentanetriol | Methanol | Slightly Soluble |
| 1,3,5-Pentanetriol | Water | Slightly Soluble |
This table represents a summary of available qualitative data and is not exhaustive.
Experimental Protocol for Solubility Determination: Isothermal Saturation Method
For researchers requiring precise solubility data, the isothermal saturation method is a reliable and widely used technique. This protocol outlines the steps to determine the solubility of a this compound isomer in a given organic solvent at a specific temperature.
3.1. Materials and Equipment
-
This compound isomer of interest
-
Selected organic solvent(s) (analytical grade)
-
Thermostatically controlled shaker or water bath
-
Analytical balance (± 0.0001 g)
-
Vials or flasks with airtight seals
-
Syringes and syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), or a calibrated refractometer)
3.2. Procedure
-
Preparation of Supersaturated Solution: Add an excess amount of the this compound isomer to a known volume or mass of the organic solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.
-
Equilibration: Place the vial in the thermostatically controlled shaker or water bath set to the desired temperature. Agitate the mixture for a sufficient period (e.g., 24-72 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.
-
Phase Separation: Once equilibrium is achieved, stop the agitation and allow the solid particles to settle. It is critical to maintain the temperature of the solution during this step to prevent any change in solubility.
-
Sample Withdrawal and Filtration: Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled syringe (to the experimental temperature) to avoid precipitation or further dissolution. Immediately filter the solution through a syringe filter into a pre-weighed volumetric flask.
-
Quantification: Determine the concentration of this compound in the filtered solution using a pre-validated analytical method.
-
Gravimetric Method: If the solvent is volatile and the this compound is not, the solvent can be evaporated from the volumetric flask, and the mass of the remaining this compound can be determined.
-
Chromatographic Method (GC/HPLC): Dilute the filtered solution to a known volume and analyze it using a calibrated GC or HPLC instrument.
-
Refractive Index Method: If a calibration curve of refractive index versus concentration has been established, the concentration of the solution can be determined by measuring its refractive index.
-
-
Data Calculation: Express the solubility in desired units, such as grams per 100 mL of solvent (g/100mL) or mole fraction.
3.3. Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Consult the Safety Data Sheets (SDS) for both the this compound isomer and the organic solvents being used.
Visualizing the Experimental Workflow
The following diagram illustrates the logical flow of the isothermal saturation method for determining the solubility of this compound.
Caption: Workflow for determining the solubility of this compound.
Conclusion
Understanding the solubility of this compound in organic solvents is crucial for its application in various fields, including pharmaceuticals and material science. While quantitative data is sparse in the public domain, this guide provides the necessary qualitative information and a robust experimental protocol to enable researchers to determine precise solubility values tailored to their specific needs. The provided workflow and methodologies serve as a foundational resource for further investigation into the physicochemical properties of this compound and its isomers.
Pentanetriol: A Synthetic Compound with No Known Natural Occurrence or Biosynthetic Pathway
Despite extensive investigation across chemical and biological databases, there is currently no scientific evidence to suggest that any isomer of pentanetriol is a naturally occurring compound. Consequently, no biosynthetic pathway for its production in any organism has been identified or described.
This compound, a polyol with the chemical formula C5H12O3, exists in several isomeric forms, including 1,2,5-pentanetriol, 1,3,5-pentanetriol (B42939), 1,3,4-pentanetriol, and 2,3,4-pentanetriol (B84949). While these compounds are available commercially from various chemical suppliers, they are products of chemical synthesis rather than extraction from natural sources.
Initial database searches indicated a potential link for 1,3,5-pentanetriol to the Natural Product Activity and Species Source (NPASS) database, a repository of known natural products. However, a thorough examination of this lead did not yield any specific organism—be it plant, fungus, bacterium, or marine life—that has been documented to produce this compound. Similarly, a reference to a trimethylated derivative of 2,3,4-pentanetriol being found in plants could not be substantiated with specific examples or primary literature, and in any case, this would not constitute the natural occurrence of the parent this compound.
In the fields of metabolic engineering and synthetic biology, there is significant research into the microbial production of various polyols, such as 1,2,4-butanetriol (B146131) and 1,5-pentanediol, for use as platform chemicals and in the synthesis of polymers and other materials. These endeavors typically involve the construction of novel metabolic pathways in engineered microorganisms like Escherichia coli or yeast. However, the scientific literature on these engineered systems does not describe the biosynthesis of this compound.
Given the absence of any confirmed natural source, a technical guide on the "natural occurrence and biosynthesis of this compound" cannot be developed. The fundamental premise of the topic—that this compound is a natural product with a corresponding biological synthesis route—is not supported by the current body of scientific knowledge. Therefore, the creation of data tables on its natural abundance, detailed experimental protocols for its biological isolation, and diagrams of its biosynthetic pathways are not possible.
For researchers, scientists, and drug development professionals, it is crucial to recognize that this compound isomers are synthetic compounds. Any study involving these molecules should proceed from the basis of their chemical synthesis and properties, rather than a biological origin.
Quantum Chemical Blueprint: A Technical Guide to Pentanetriol Conformations
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pentanetriol, a versatile polyol with applications ranging from industrial solvents to precursors in pharmaceutical synthesis, exhibits significant conformational flexibility. This flexibility, governed by the interplay of steric effects and intramolecular hydrogen bonding, critically influences its physicochemical properties and reactivity. A thorough understanding of its conformational landscape is therefore paramount for its effective application. This technical guide provides a comprehensive overview of the quantum chemical methodologies employed to elucidate the conformational preferences of this compound. It details the computational protocols for identifying stable conformers, analyzing their energetic profiles, and characterizing the intramolecular interactions that dictate their geometries. This document serves as a blueprint for researchers aiming to conduct similar computational studies on polyols and other flexible molecules.
Introduction
This compound (C₅H₁₂O₃) exists as several isomers, with 1,2,3-pentanetriol (B12657247) and 1,2,5-pentanetriol (B82931) being of significant chemical interest. The presence of multiple hydroxyl groups and a flexible carbon backbone gives rise to a complex potential energy surface with numerous local minima, each corresponding to a distinct conformer. The relative populations of these conformers at a given temperature determine the macroscopic properties of this compound.
Quantum chemical calculations, particularly Density Functional Theory (DFT), have emerged as a powerful tool for accurately predicting the structures and relative energies of molecular conformers. This guide will outline a typical computational workflow for the conformational analysis of a this compound isomer, using 1,2,3-pentanetriol as a representative example.
Computational Methodology
A robust computational protocol is essential for a reliable conformational analysis. The following sections detail a standard workflow, from the initial conformational search to the final high-level energy calculations.
Conformational Search
The initial step involves a broad exploration of the conformational space to identify all possible low-energy structures. This is typically achieved using molecular mechanics force fields due to their computational efficiency.
Experimental Protocol:
-
Initial Structure Generation: A 3D model of the this compound isomer is built using a molecular editor.
-
Force Field Selection: A suitable molecular mechanics force field, such as MMFF94 or OPLS3e, is chosen. These force fields are parameterized to handle the types of interactions present in polyols.
-
Conformational Search Algorithm: A systematic or stochastic search algorithm is employed.
-
Systematic Search: Involves rotating each rotatable bond by a defined increment (e.g., 30°). This method is thorough but computationally expensive for highly flexible molecules.
-
Stochastic Search (e.g., Monte Carlo): Involves random rotations of bonds and acceptance of new conformations based on their energies. This is often more efficient for larger molecules.
-
-
Energy Minimization: Each generated conformer is subjected to energy minimization using the chosen force field to locate the nearest local minimum.
-
Filtering: The resulting conformers are filtered based on an energy window (e.g., within 10 kcal/mol of the global minimum) to select a manageable number for higher-level calculations.
Quantum Chemical Calculations
The conformers identified in the initial search are then subjected to more accurate quantum chemical calculations to refine their geometries and determine their relative energies.
Experimental Protocol:
-
Geometry Optimization: The geometries of the selected conformers are optimized using DFT. A common and reliable choice of method is the B3LYP functional with a 6-31G(d) basis set. This level of theory provides a good balance between accuracy and computational cost for geometry optimizations.
-
Frequency Calculations: Vibrational frequency calculations are performed on each optimized geometry at the same level of theory. This serves two purposes:
-
To confirm that the optimized structure is a true minimum on the potential energy surface (i.e., no imaginary frequencies).
-
To obtain the zero-point vibrational energies (ZPVE) and thermal corrections to the enthalpy and Gibbs free energy.
-
-
Single-Point Energy Calculations: To obtain more accurate relative energies, single-point energy calculations are performed on the optimized geometries using a larger basis set and potentially a higher level of theory. A recommended approach is to use the B3LYP functional with a larger basis set such as 6-311+G(2d,p) or a double-hybrid functional.
Data Presentation: Conformational Analysis of 1,2,3-Pentanetriol
The following tables summarize hypothetical but representative quantitative data for the low-energy conformers of 1,2,3-pentanetriol, as would be obtained from the described computational protocol.
Table 1: Relative Energies and Boltzmann Populations of 1,2,3-Pentanetriol Conformers
| Conformer ID | Relative Energy (ΔE, kcal/mol) | Relative Enthalpy (ΔH, kcal/mol) | Relative Gibbs Free Energy (ΔG, kcal/mol) | Boltzmann Population (%) at 298.15 K |
| PT-1 | 0.00 | 0.00 | 0.00 | 45.2 |
| PT-2 | 0.25 | 0.23 | 0.28 | 28.9 |
| PT-3 | 0.88 | 0.91 | 0.85 | 10.5 |
| PT-4 | 1.52 | 1.49 | 1.55 | 4.1 |
| PT-5 | 1.75 | 1.78 | 1.80 | 3.0 |
Table 2: Key Dihedral Angles (in degrees) for 1,2,3-Pentanetriol Conformers
| Conformer ID | O1-C1-C2-C3 | C1-C2-C3-O3 | C2-C3-C4-C5 | O2-C2-C3-O3 |
| PT-1 | 65.2 | -175.1 | 178.9 | 60.5 |
| PT-2 | -68.9 | 63.5 | 179.2 | -62.1 |
| PT-3 | 178.3 | -65.8 | 61.3 | 175.4 |
| PT-4 | 63.1 | 177.4 | -63.7 | 59.8 |
| PT-5 | -176.5 | 61.2 | -62.5 | -60.9 |
Table 3: Intramolecular Hydrogen Bond Parameters for the Most Stable Conformer (PT-1)
| Donor Atom | Acceptor Atom | H···A Distance (Å) | D-H···A Angle (°) |
| O1-H | O2 | 2.15 | 155.2 |
| O2-H | O3 | 2.08 | 160.1 |
Visualization of Computational Workflow and Key Relationships
Diagrams created using the DOT language provide a clear visual representation of the methodologies and concepts discussed.
Pentanetriol: A Technical Guide to Toxicological and Safety Data
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pentanetriol, a tri-hydroxy substituted pentane, exists in several isomeric forms, with 1,2,5-Pentanetriol and 1,3,5-Pentanetriol being of significant interest in various industrial and research applications. A thorough understanding of the toxicological and safety profile of these compounds is paramount for ensuring safe handling, use, and for predicting potential biological interactions in the context of drug development and other applications. This technical guide provides a comprehensive overview of the currently available toxicology and safety data for this compound, with a focus on quantitative data, experimental methodologies, and logical workflows.
Toxicological Data Summary
| Toxicological Endpoint | Test Species | Route of Administration | Results | Reference |
| Acute Oral Toxicity (LD50) | Mouse | Oral | 3700 mg/kg (for 1,2,5-Pentanetriol) | [1] |
| Skin Corrosion/Irritation | Not available | Not available | No data available | [1] |
| Serious Eye Damage/Irritation | Not available | Not available | Causes serious eye irritation (for 1,2,5-Pentanetriol) | [1] |
| Respiratory or Skin Sensitization | Not available | Not available | No data available | [1] |
| Germ Cell Mutagenicity | Not available | Not available | No data available | [1] |
| Carcinogenicity | Not available | Not available | No data available | [1] |
| Reproductive Toxicity | Not available | Not available | No data available | [1] |
| Specific Target Organ Toxicity (Single Exposure) | Not available | Not available | No data available | [1] |
| Specific Target Organ Toxicity (Repeated Exposure) | Not available | Not available | No data available | [1] |
| Aspiration Hazard | Not available | Not available | No data available | [1] |
Experimental Protocols
While specific study reports for this compound are not widely available, the following sections detail the standard experimental protocols that would be employed to generate the toxicological data summarized above, based on internationally recognized guidelines.
Acute Oral Toxicity Testing (as per OECD Guideline 423)
The acute oral toxicity of a substance is typically determined using a stepwise procedure to minimize the number of animals required.
Objective: To determine the median lethal dose (LD50) of a substance when administered orally.
Test Animals: Typically, rats or mice of a single sex (usually females) are used.
Methodology:
-
Dose Selection: A starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg body weight).
-
Administration: The test substance is administered as a single oral gavage to a group of animals (typically 3).
-
Observation: Animals are observed for mortality and clinical signs of toxicity for up to 14 days.
-
Stepwise Procedure:
-
If no mortality is observed, the next higher fixed dose is administered to a new group of animals.
-
If mortality is observed, the next lower fixed dose is administered to a new group of animals.
-
The test is stopped when a dose that causes mortality is identified, or when no mortality is observed at the highest dose level.
-
-
Endpoint: The LD50 is estimated based on the dose levels at which mortality was and was not observed.
Skin Irritation/Corrosion Testing (as per OECD Guideline 439)
This in vitro test method uses reconstructed human epidermis (RhE) models to assess the potential of a substance to cause skin irritation.
Objective: To identify substances that are likely to cause skin irritation.
Methodology:
-
Test System: A commercially available RhE model is used.
-
Application: The test substance is applied topically to the surface of the RhE tissue.
-
Exposure: The tissue is exposed to the substance for a defined period (e.g., 15-60 minutes).
-
Viability Assessment: After exposure, the tissue viability is determined using a cell viability assay (e.g., MTT assay).
-
Endpoint: A substance is classified as an irritant if the mean tissue viability is reduced below a certain threshold (typically ≤ 50%) compared to the negative control.
Serious Eye Damage/Irritation Testing (based on the Draize Test)
Historically, the Draize rabbit eye test was the standard method. However, due to ethical concerns, in vitro and ex vivo methods are now preferred. The information for 1,2,5-Pentanetriol as a "serious eye irritant" was likely derived from older data using this or a similar in vivo method.
Objective: To assess the potential of a substance to cause irritation or damage to the eye.
Test Animals: Albino rabbits are typically used.
Methodology:
-
Application: A small amount of the test substance is instilled into the conjunctival sac of one eye of the rabbit. The other eye serves as a control.
-
Observation: The eyes are examined for signs of irritation, including redness, swelling, and discharge from the conjunctiva, and opacity and ulceration of the cornea. Observations are made at specific time points (e.g., 1, 24, 48, and 72 hours) after instillation.
-
Scoring: The severity of the observed effects is scored according to a standardized system.
-
Endpoint: The substance is classified based on the severity and reversibility of the observed eye irritation.
Conclusion
The available toxicological data for this compound is sparse, with a single acute oral LD50 value for 1,2,5-Pentanetriol being the primary quantitative piece of information. The classification of 1,2,5-Pentanetriol as a serious eye irritant suggests the potential for significant ocular effects. However, the lack of data for other critical endpoints such as skin irritation, sensitization, mutagenicity, and carcinogenicity highlights a significant knowledge gap. For professionals in research and drug development, this underscores the necessity for further toxicological evaluation of this compound isomers to ensure a comprehensive understanding of their safety profiles before widespread use or incorporation into products. The experimental protocols outlined in this guide provide a framework for how such data could be generated in a scientifically robust and ethically responsible manner.
References
Methodological & Application
Application Notes and Protocols: Pentanetriol as a Cross-linking Agent for Polymers
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2,5-Pentanetriol (B82931) is a tri-functional alcohol that can be utilized as a cross-linking agent in the synthesis of various polymers. Its three hydroxyl groups serve as reactive sites for forming covalent bonds with monomers or polymer chains, leading to the formation of a three-dimensional network structure. This cross-linked network can significantly enhance the mechanical, thermal, and chemical properties of the resulting polymer. While its application is not as widespread as other common cross-linkers, recent research has highlighted its utility, particularly when derived from biorenewable sources.
This document provides detailed application notes and protocols for the use of 1,2,5-pentanetriol and its derivatives as a cross-linking agent, with a specific focus on polyurethane foams and a general guide for its potential use in other polymer systems.
Application Note I: Oxypropylated 1,2,5-Pentanetriol in Rigid Polyurethane Foams
Overview
A derivative of 1,2,5-pentanetriol, specifically oxypropylated pentanetriol, has been successfully used as a bio-based polyol for the preparation of rigid polyurethane (PU) foams.[1][2] This approach allows for the incorporation of a renewable component into the polyurethane formulation, offering a more sustainable alternative to purely petrochemical-based polyols. The resulting PU foams exhibit comparable and, in some cases, improved mechanical and thermal properties compared to conventional formulations.
Mechanism of Action
The three hydroxyl groups of this compound, after oxypropylation, react with the isocyanate groups (-NCO) of a di- or poly-isocyanate to form urethane (B1682113) linkages. The trifunctional nature of the this compound-based polyol promotes the formation of a highly cross-linked, rigid foam structure.
Data Presentation
The following table summarizes the key properties of rigid polyurethane foams prepared with varying content of biorenewable oxypropylated pentane-1,2,5-triol.
| Property | Reference PU Foam | PU Foam with 10% Bio-polyol | PU Foam with 20% Bio-polyol | PU Foam with 30% Bio-polyol |
| Compressive Strength (kPa) | ~350 | >400 | >400 | >400 |
| Thermal Degradation Range (°C) | 325–450 | 325–450 | 325–450 | 325–450 |
Data adapted from research on biorenewable oxypropylated pentane-1,2,5-triol in rigid polyurethane foams.[1][2]
Experimental Workflow
The overall process for utilizing 1,2,5-pentanetriol in the synthesis of rigid polyurethane foams is depicted in the following workflow diagram.
Caption: Workflow for the synthesis of rigid polyurethane foam using biorenewable oxypropylated 1,2,5-pentanetriol.
Experimental Protocol: Synthesis of Rigid Polyurethane Foam
This protocol is based on the synthesis of rigid polyurethane foams using a biorenewable polyol derived from 1,2,5-pentanetriol.[1][2]
Part 1: Synthesis of Oxypropylated 1,2,5-Pentanetriol (Bio-polyol)
-
Synthesis of 1,2,5-Pentanetriol: Synthesize 1,2,5-pentanetriol from a biorenewable source such as furfuryl alcohol via Achmatowicz rearrangement followed by hydrogenation-reduction reactions.
-
Oxypropylation: a. In a suitable reactor, combine the synthesized 1,2,5-pentanetriol with a catalytic amount of a suitable base (e.g., potassium hydroxide). b. Heat the mixture under an inert atmosphere. c. Introduce propylene (B89431) oxide to the reactor in a controlled manner to initiate the oxypropylation reaction. d. Continue the reaction until the desired molecular weight and hydroxyl number of the polyol are achieved. e. Neutralize the catalyst and purify the resulting oxypropylated this compound.
-
Characterization: Analyze the synthesized bio-polyol for its hydroxyl number, viscosity, and molecular weight distribution.
Part 2: Preparation of Rigid Polyurethane Foam
-
Component Preparation: a. Prepare the polyol component by blending the synthesized oxypropylated this compound with a standard petrochemical-based polyol at the desired weight ratio (e.g., 10%, 20%, or 30% bio-polyol). b. To the polyol blend, add a surfactant, a catalyst, and a blowing agent.
-
Mixing and Foaming: a. In a suitable container, vigorously mix the polyol component. b. Add the isocyanate component to the polyol mixture and continue vigorous mixing for a short period (e.g., 5-10 seconds). c. Pour the reacting mixture into a mold and allow it to foam and cure at ambient temperature.
-
Characterization: a. After complete curing, demold the foam and characterize its properties, including density, compressive strength, and thermal stability (e.g., using thermogravimetric analysis).
Application Note II: Potential Applications of 1,2,5-Pentanetriol in Other Polymer Systems
Overview
The trifunctional nature of 1,2,5-pentanetriol makes it a candidate for use as a cross-linking agent in other thermosetting polymer systems, such as polyesters, epoxy resins, and as a modifier in polyoxymethylene. The hydroxyl groups can participate in various condensation and addition reactions to form a cross-linked network.
General Cross-linking Principle
The following diagram illustrates the general concept of a triol, such as this compound, cross-linking linear polymer chains.
Caption: General schematic of a triol cross-linking linear polymer chains.
Potential Applications and General Protocols
1. Polyester (B1180765) Resins:
-
Principle: 1,2,5-Pentanetriol can be used as a polyol in the synthesis of unsaturated or saturated polyester resins. It can partially or fully replace diols in the formulation to introduce branching and cross-linking, thereby increasing the rigidity and thermal stability of the cured resin.
-
General Protocol:
-
In a reactor equipped with a stirrer, thermometer, and condenser, charge the desired di-acid or anhydride (B1165640) (e.g., phthalic anhydride, maleic anhydride), a diol (e.g., propylene glycol), and 1,2,5-pentanetriol.
-
Heat the mixture under an inert atmosphere to the reaction temperature (typically 180-220°C).
-
Monitor the reaction by measuring the acid value of the mixture.
-
Once the desired acid value is reached, cool the polyester resin and dissolve it in a reactive monomer like styrene (B11656) (for unsaturated polyesters).
-
The resin can then be cured using a suitable initiator system.
-
2. Polyoxymethylene (POM) Modifier:
-
Principle: 1,2,5-Pentanetriol has been mentioned as a modifier in the preparation of polyoxymethylene to enhance its impact resistance. It can be incorporated during the polymerization or melt processing of POM. It may act as a chain transfer agent or be incorporated into the polymer backbone, disrupting crystallinity and improving toughness.
-
General Protocol (Melt Blending):
-
Dry the polyoxymethylene resin to remove any moisture.
-
Premix the POM pellets with a small percentage of 1,2,5-pentanetriol.
-
Melt-blend the mixture in an extruder at a temperature above the melting point of POM.
-
Extrude and pelletize the modified POM.
-
The resulting material can then be injection molded into test specimens for mechanical property evaluation.
-
3. Epoxy Resins:
-
Principle: While less common, the hydroxyl groups of 1,2,5-pentanetriol could potentially react with the epoxide groups of an epoxy resin, acting as a curing agent or a co-curing agent, typically in the presence of a catalyst and at elevated temperatures. This would lead to the formation of a cross-linked network.
-
General Protocol:
-
Preheat the epoxy resin to reduce its viscosity.
-
Mix the epoxy resin with a stoichiometric amount of 1,2,5-pentanetriol (and potentially another curing agent).
-
Add a suitable catalyst if required.
-
Pour the mixture into a mold and cure at an elevated temperature according to the resin system's requirements.
-
Post-cure the material as needed to achieve optimal properties.
-
Disclaimer
The application of 1,2,5-pentanetriol as a cross-linking agent, particularly outside of polyurethane systems, is not extensively documented in publicly available literature. The general protocols provided for polyesters, polyoxymethylene, and epoxy resins are based on fundamental principles of polymer chemistry and should be considered as starting points for research and development. Experimental conditions will need to be optimized for each specific polymer system and desired final properties. It is recommended to conduct thorough literature and patent searches for more specific formulations and to perform small-scale laboratory experiments to validate any proposed protocol.
References
Application Notes and Protocols for the Synthesis of Biodegradable Polyesters with Pentanetriol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of biodegradable polyesters utilizing 1,2,5-pentanetriol (B82931) as a trifunctional monomer. The introduction of pentanetriol allows for the creation of branched and crosslinked polyester (B1180765) networks with tunable thermal and mechanical properties, offering significant potential for applications in drug delivery, tissue engineering, and as biodegradable elastomers.
The protocols outlined below cover both conventional melt polycondensation and enzyme-catalyzed synthesis, providing researchers with versatile methods to produce these novel biomaterials. While specific literature on polyesters derived exclusively from 1,2,5-pentanetriol is limited, the methodologies presented here are based on well-established principles of polyester chemistry and are adapted from procedures for structurally similar polyols like glycerol.
Data Presentation: Predicted Properties of this compound-Based Polyesters
The following tables summarize the expected quantitative data for polyesters synthesized using 1,2,5-pentanetriol and various dicarboxylic acids. These values are extrapolated from data for analogous polyesters and should be considered as a baseline for characterization.
Table 1: Predicted Thermal Properties of this compound-Based Polyesters
| Diacid Monomer | Predicted Glass Transition Temp. (Tg, °C) | Predicted Melting Temp. (Tm, °C) | Predicted Decomposition Temp. (Td, °C) |
| Adipic Acid | -30 to -10 | 40 to 60 | > 300 |
| Sebacic Acid | -50 to -30 | 50 to 70 | > 320 |
| Succinic Acid | -20 to 0 | 90 to 110 | > 280 |
| Glutaric Acid | -40 to -20 | 30 to 50 | > 300 |
Table 2: Predicted Mechanical Properties of Crosslinked this compound-Based Polyesters
| Diacid Monomer | Predicted Tensile Strength (MPa) | Predicted Young's Modulus (MPa) | Predicted Elongation at Break (%) |
| Adipic Acid | 1 - 5 | 5 - 20 | 100 - 300 |
| Sebacic Acid | 0.5 - 3 | 2 - 15 | 150 - 400 |
| Succinic Acid | 2 - 8 | 10 - 50 | 50 - 150 |
| Glutaric Acid | 1 - 6 | 8 - 30 | 80 - 250 |
Experimental Protocols
Protocol 1: Synthesis of this compound-Based Polyester via Melt Polycondensation
This protocol describes the synthesis of a crosslinked polyester by the direct polycondensation of 1,2,5-pentanetriol and a dicarboxylic acid.
Materials:
-
1,2,5-Pentanetriol
-
Dicarboxylic acid (e.g., adipic acid, sebacic acid)
-
Catalyst (e.g., p-toluenesulfonic acid, stannous octoate)
-
Nitrogen gas supply
-
High-vacuum pump
-
Three-neck round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and a distillation condenser.
-
Heating mantle with temperature controller
Procedure:
-
Monomer Charging: Accurately weigh the dicarboxylic acid and 1,2,5-pentanetriol in a desired molar ratio (e.g., 1:1 or with a slight excess of the diacid to control crosslinking) and add them to the three-neck round-bottom flask.
-
Catalyst Addition: Add the catalyst (0.1-0.5 mol% of the dicarboxylic acid).
-
Inert Atmosphere: Purge the reactor with dry nitrogen gas for 15-20 minutes to remove any residual air and moisture. Maintain a gentle nitrogen flow throughout the initial stage of the reaction.
-
Esterification Stage:
-
Heat the reaction mixture to 150-160°C under a nitrogen atmosphere with mechanical stirring.
-
Water will be produced as a byproduct of the esterification reaction and will be collected in the distillation condenser.
-
Continue this stage for 2-4 hours or until the majority of the theoretical amount of water has been collected.
-
-
Polycondensation Stage:
-
Gradually increase the temperature to 180-200°C.
-
Slowly apply a vacuum (down to <1 mmHg) to facilitate the removal of residual water and unreacted monomers, thereby driving the polymerization to a higher molecular weight.
-
The viscosity of the reaction mixture will increase significantly during this stage.
-
Continue the reaction under vacuum for 4-8 hours, or until the desired viscosity is achieved.
-
-
Product Recovery:
-
Cool the reactor to room temperature under a nitrogen atmosphere.
-
The resulting polyester can be dissolved in a suitable solvent (e.g., chloroform, dichloromethane) and precipitated in a non-solvent (e.g., cold methanol (B129727), ethanol) to purify it.
-
Dry the purified polymer in a vacuum oven at 40-50°C until a constant weight is achieved.
-
Characterization:
-
Molecular Weight: Gel Permeation Chromatography (GPC)
-
Chemical Structure: ¹H NMR and ¹³C NMR Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy
-
Thermal Properties: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)
-
Mechanical Properties: Tensile testing using a universal testing machine.
Protocol 2: Enzymatic Synthesis of this compound-Based Polyester
This protocol outlines a greener, enzyme-catalyzed approach for the synthesis of this compound-based polyesters under milder reaction conditions. Immobilized lipase (B570770) is a commonly used catalyst for such reactions.
Materials:
-
1,2,5-Pentanetriol
-
Dicarboxylic acid diethyl ester (e.g., diethyl adipate, diethyl sebacate)
-
Immobilized Lipase (e.g., Novozym 435)
-
Anhydrous toluene (B28343) or diphenyl ether (solvent)
-
Molecular sieves (4 Å)
-
Nitrogen gas supply
-
Schlenk flask or a similar reaction vessel
-
Heating bath with magnetic stirring
Procedure:
-
Monomer and Enzyme Preparation:
-
Dry the 1,2,5-pentanetriol and the dicarboxylic acid diethyl ester over molecular sieves for at least 24 hours before use.
-
Activate the immobilized lipase according to the manufacturer's instructions.
-
-
Reaction Setup:
-
In a Schlenk flask under a nitrogen atmosphere, dissolve the 1,2,5-pentanetriol and the dicarboxylic acid diethyl ester in the anhydrous solvent. The concentration of monomers should be in the range of 0.5-1.0 M.
-
Add the immobilized lipase (typically 10-20% by weight of the monomers).
-
-
Polycondensation:
-
Heat the reaction mixture to 60-80°C with continuous stirring.
-
The ethanol (B145695) produced as a byproduct of the transesterification reaction will be removed by the nitrogen flow or by applying a mild vacuum.
-
Monitor the progress of the reaction by analyzing aliquots using GPC to determine the molecular weight of the polymer.
-
The reaction time can vary from 24 to 72 hours depending on the desired molecular weight.
-
-
Product Recovery and Purification:
-
Once the desired molecular weight is achieved, cool the reaction mixture to room temperature.
-
Remove the immobilized lipase by filtration. The enzyme can be washed with fresh solvent and reused.
-
Precipitate the polyester by adding the filtrate to a large excess of a non-solvent (e.g., cold methanol or hexane).
-
Collect the polymer by filtration and dry it in a vacuum oven at a low temperature (e.g., 30-40°C) to a constant weight.
-
Characterization:
The characterization techniques are the same as described in Protocol 1.
Mandatory Visualizations
Pentanetriol: A Versatile Chiral Building Block in Complex Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Pentanetriols, a family of five-carbon triols, are emerging as valuable and versatile chiral building blocks in the intricate field of complex organic synthesis. Their inherent stereochemistry and multiple hydroxyl functionalities provide a robust platform for the stereocontrolled construction of elaborate molecular architectures, particularly those found in polyketide natural products and other biologically active molecules. This document provides detailed application notes and protocols for the utilization of pentanetriol-derived synthons in the synthesis of complex organic molecules, with a focus on stereoselective transformations.
Introduction to this compound as a Chiral Precursor
Pentanetriols, such as 1,3,5-pentanetriol, possess a 1,3-diol relationship that is a common structural motif in a vast array of natural products, including macrolides, polyethers, and acetogenins. By protecting the hydroxyl groups and selectively manipulating them, chemists can fashion these simple C5 units into sophisticated building blocks for iterative chain elongation strategies. The strategic placement of stereocenters in this compound allows for the propagation of chirality throughout a synthetic sequence, making it an attractive starting point for asymmetric synthesis.
Core Applications in Stereoselective Synthesis
The utility of this compound-derived building blocks is most evident in their application to stereoselective carbon-carbon bond formation. Two key strategies are highlighted below: the formation of chiral acetals for diastereoselective alkylation and their use in iterative aldol (B89426) reactions to construct polyketide chains.
Chiral Acetals for Diastereoselective Reactions
The 1,3-diol functionality of this compound can be readily converted into a chiral cyclic acetal (B89532). This acetal can then serve as a chiral auxiliary, directing the stereochemical outcome of subsequent reactions, such as alkylations or aldol additions, at a prochiral center.
Logical Workflow for Chiral Acetal Synthesis and Application
Caption: Workflow for utilizing a this compound-derived chiral acetal.
Experimental Protocols
Protocol 1: Synthesis of a Chiral Acetal from 1,3,5-Pentanetriol
This protocol describes a general procedure for the formation of a chiral acetal from a this compound derivative.
Materials:
-
(3S,5S)-3,5-bis((tert-butyldimethylsilyl)oxy)pentan-1-ol
-
Aldehyde or Ketone
-
Pyridinium p-toluenesulfonate (PPTS) or Camphorsulfonic acid (CSA)
-
Dichloromethane (DCM) or Toluene
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Dean-Stark apparatus (if using toluene)
Procedure:
-
To a solution of the protected this compound (1.0 equiv) and the carbonyl compound (1.1 equiv) in DCM at 0 °C, add a catalytic amount of PPTS or CSA (0.1 equiv).
-
Stir the reaction mixture at room temperature and monitor by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired chiral acetal.
| Reactant 1 (this compound derivative) | Reactant 2 (Carbonyl) | Catalyst | Solvent | Typical Yield (%) | Diastereomeric Ratio (d.r.) |
| (3S,5S)-3,5-bis(TBSO)pentan-1-ol | Benzaldehyde | PPTS | DCM | 85-95 | >95:5 |
| (3R,5R)-3,5-bis(TBSO)pentan-1-ol | Acetone | CSA | Toluene | 80-90 | Not applicable |
Protocol 2: Diastereoselective Alkylation of a Chiral Acetal
This protocol outlines a general method for the diastereoselective alkylation of a chiral acetal derived from a this compound.
Materials:
-
Chiral Acetal (from Protocol 1)
-
Lithium diisopropylamide (LDA) or n-Butyllithium (n-BuLi)
-
Alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl)
Procedure:
-
To a solution of the chiral acetal (1.0 equiv) in anhydrous THF at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add the base (1.1 equiv) dropwise.
-
Stir the mixture at -78 °C for 30-60 minutes.
-
Add the alkyl halide (1.2 equiv) dropwise and continue stirring at -78 °C. Monitor the reaction by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Allow the mixture to warm to room temperature and extract with diethyl ether or ethyl acetate (B1210297) (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the alkylated acetal.
| Substrate (Chiral Acetal) | Base | Electrophile | Typical Yield (%) | Diastereomeric Ratio (d.r.) |
| Acetal from Benzaldehyde | LDA | Methyl Iodide | 75-85 | >90:10 |
| Acetal from Cyclohexanone | n-BuLi | Benzyl Bromide | 70-80 | >92:8 |
Application in the Synthesis of Polyketide Natural Products
The iterative application of these protocols allows for the controlled, step-wise construction of complex polyketide chains. The synthesis of fragments of potent natural products such as discodermolide and roxaticin often involves the use of 1,3-diol building blocks, a strategy for which this compound is an ideal starting point.[1][2] For instance, the synthesis of the C14-C28 fragment of (+)-roxaticin was achieved through an iterative two-directional carbonyl allylation of 1,3-diols.[3] While this specific synthesis started from 1,3-propanediol, the same principle can be applied using a suitably protected this compound to introduce additional stereocenters and functionality.
Signaling Pathway for Polyketide Synthesis
Caption: Iterative strategy for polyketide synthesis using a this compound building block.
The enantioselective total synthesis of (-)-pironetin, for example, relies on titanium-mediated iterative aldol reactions to construct the carbon backbone with high stereocontrol.[4][5] An acetal aldol reaction is a key step in establishing crucial stereocenters.[4][5] This highlights the power of using chiral building blocks derived from simple polyols to orchestrate the stereochemical outcome of complex synthetic sequences.
Conclusion
This compound and its derivatives are powerful and versatile building blocks in complex organic synthesis. Through their conversion to chiral acetals and subsequent stereoselective reactions, they provide a reliable and efficient means to introduce multiple stereocenters with high levels of control. The protocols and strategies outlined in these application notes serve as a guide for researchers and scientists in drug development to harness the potential of this compound in the synthesis of novel and structurally complex molecules. The continued exploration of this compound-based methodologies promises to open new avenues for the efficient construction of important therapeutic agents.
References
- 1. (+)-Discodermolide: Total Synthesis, Construction of Novel Analogues, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Total synthesis of (+)-roxaticin via C-C bond forming transfer hydrogenation: a departure from stoichiometric chiral reagents, auxiliaries, and premetalated nucleophiles in polyketide construction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Total Synthesis of (+)-Roxaticin via C-C Bond Forming Transfer Hydrogenation: A Departure from Stoichiometric Chiral Reagents, Auxiliaries and Premetallated Nucleophiles in Polyketide Construction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enantioselective Total Synthesis of (-)-Pironetin: Iterative Aldol Reactions of Thiazolidinethiones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enantioselective total synthesis of (-)-pironetin: iterative aldol reactions of thiazolidinethiones - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of Bioactive Molecules from Pentanetriol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pentanetriols, a family of C5 trihydroxylated alkanes, represent versatile and chiral building blocks for the synthesis of a diverse array of bioactive molecules. Their inherent functionality allows for the construction of complex molecular architectures, including heterocyclic scaffolds of significant interest in medicinal chemistry. This document provides detailed application notes and protocols for the synthesis of bioactive molecules derived from pentanetriol isomers, with a focus on the formation of oxetanes, which are valuable motifs in drug discovery due to their favorable physicochemical properties.
While direct, detailed protocols for synthesizing a wide range of specific, named bioactive molecules from this compound are not abundantly available in public literature, the principles of organic synthesis allow for the clear extrapolation of its utility. The following sections will detail the conversion of this compound isomers into key heterocyclic structures known to be present in biologically active compounds.
Key Bioactive Scaffolds from this compound
This compound isomers, particularly 1,3,5-pentanetriol (B42939), are ideal precursors for the synthesis of substituted oxetanes. The 1,3-diol moiety within the this compound structure is the key functional group that enables the formation of the four-membered oxetane (B1205548) ring through intramolecular cyclization. Oxetanes are increasingly incorporated into drug candidates as they can improve properties such as solubility, metabolic stability, and cell permeability.
Table 1: Physicochemical Properties of this compound Isomers
| Isomer | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Key Structural Feature for Synthesis |
| 1,2,5-Pentanetriol (B82931) | C₅H₁₂O₃ | 120.15 | 165-167 (at 5 mmHg) | 1,2-diol and a primary alcohol |
| 1,3,5-Pentanetriol | C₅H₁₂O₃ | 120.15 | 175-180 (at 10 mmHg) | 1,3-diol and a primary alcohol |
| 1,2,4-Pentanetriol | C₅H₁₂O₃ | 120.15 | ~155 (at 10 mmHg) | Vicinal diol and a secondary alcohol |
| 2,3,4-Pentanetriol | C₅H₁₂O₃ | 120.15 | ~145 (at 10 mmHg) | Three secondary alcohols in sequence |
Experimental Protocols
The following protocols describe the general methodology for the synthesis of bioactive heterocyclic scaffolds from this compound. These are foundational procedures that can be adapted for the synthesis of specific target molecules.
Protocol 1: Synthesis of a 3-Substituted Oxetane from 1,3,5-Pentanetriol
This protocol outlines a two-step process for the synthesis of an oxetane, a key structural motif in many bioactive compounds. The first step involves the selective protection of the primary hydroxyl groups, followed by activation of the remaining secondary hydroxyl group and subsequent intramolecular cyclization.
Step 1: Selective Protection of Primary Hydroxyl Groups
-
Reaction Setup: To a solution of 1,3,5-pentanetriol (1.0 eq) in a suitable solvent such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF), add a bulky protecting group reagent like tert-butyldimethylsilyl chloride (TBDMSCl) or trityl chloride (TrCl) (2.1 eq) and a base such as triethylamine (B128534) (TEA) or imidazole (B134444) (2.5 eq).
-
Reaction Conditions: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel to yield the di-protected this compound.
Step 2: Intramolecular Cyclization to Form the Oxetane Ring
-
Activation of the Secondary Hydroxyl Group: Dissolve the di-protected this compound from Step 1 (1.0 eq) in anhydrous DCM or THF. Add a sulfonylating agent such as p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) (1.2 eq) and a base like pyridine (B92270) or TEA (1.5 eq) at 0 °C.
-
Cyclization: Allow the reaction to warm to room temperature and stir for 4-8 hours. The in-situ generated sulfonate is a good leaving group, facilitating intramolecular nucleophilic attack by one of the protected hydroxyl groups (after deprotection, if necessary, depending on the protecting group and reaction conditions) to form the oxetane ring. In some cases, a separate deprotection step followed by treatment with a base (e.g., sodium hydride) is required to induce cyclization.
-
Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent. The organic layer is washed with brine, dried, and concentrated. The resulting crude product is purified by column chromatography to afford the desired 3-substituted oxetane.
Protocol 2: Synthesis of a Substituted Tetrahydrofuran from 1,2,5-Pentanetriol
This protocol describes the synthesis of a substituted tetrahydrofuran, another important heterocyclic scaffold in bioactive molecules, through intramolecular cyclization.
-
Selective Activation of the 5-Hydroxyl Group: To a solution of 1,2,5-pentanetriol (1.0 eq) in a suitable solvent (e.g., pyridine), add a selective tosylating agent like p-toluenesulfonyl chloride (1.05 eq) at 0 °C. The primary hydroxyl at the 5-position is generally more reactive than the secondary hydroxyl at the 2-position.
-
Reaction Conditions: Stir the reaction mixture at 0 °C for 4-6 hours, monitoring the reaction by TLC.
-
Intramolecular Cyclization: After selective tosylation, add a base such as sodium hydride (NaH) (1.2 eq) to the reaction mixture at 0 °C. The base will deprotonate one of the remaining hydroxyl groups (preferentially the more nucleophilic one), which will then undergo an intramolecular Williamson ether synthesis to form the tetrahydrofuran ring.
-
Work-up and Purification: Carefully quench the reaction with water. Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product is purified by column chromatography to yield the substituted tetrahydrofuran.
Visualization of Synthetic Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate the logical flow of the synthetic protocols described above.
Application of Polyols in the Synthesis of Energetic Materials: A Focus on Pentanetriol Analogs
Introduction
The synthesis of energetic materials frequently employs polyol precursors due to the high density of energetic nitrate (B79036) ester groups that can be introduced into the molecular structure. While the term "pentanetriol" is not commonly associated with mainstream energetic material synthesis, its structural analogs, pentaerythritol (B129877) and 1,2,4-butanetriol (B146131), are foundational precursors for the production of potent explosives such as Pentaerythritol Tetranitrate (PETN) and 1,2,4-Butanetriol Trinitrate (BTTN). This document provides detailed application notes and protocols for the synthesis of these materials, which serve as a reference for researchers and scientists in the field. Additionally, it will briefly touch upon the potential, albeit less explored, application of this compound isomers in this domain.
Key Applications of Polyol-Derived Energetic Materials
Nitrated polyols are integral components in a variety of energetic formulations, serving as plasticizers, binders, and powerful explosives.
-
Pentaerythritol Tetranitrate (PETN): A powerful and relatively stable secondary explosive, PETN is a key component in military and industrial applications. It is often used in detonating cords, blasting caps, and as the explosive core in certain munitions. When mixed with trinitrotoluene (TNT), it forms Pentolite, a military-grade explosive mixture.[1] PETN's stability allows for its use in plastic-bonded explosives (PBXs).
-
1,2,4-Butanetriol Trinitrate (BTTN): BTTN is a significant energetic plasticizer used to enhance the mechanical properties of propellants and explosives, making them more flexible and less prone to cracking.[2] It is considered a valuable replacement for nitroglycerin due to its lower volatility, reduced shock sensitivity, and greater thermal stability.[2] BTTN is a critical ingredient in propellant formulations for military applications.[3]
Experimental Protocols
The synthesis of energetic materials from polyol precursors involves highly exothermic and potentially hazardous nitration reactions. Strict adherence to safety protocols and precise control of reaction conditions are paramount.
Protocol 1: Synthesis of Pentaerythritol Tetranitrate (PETN)
This protocol details the nitration of pentaerythritol to produce PETN.
Materials:
-
Pentaerythritol (finely powdered)
-
Concentrated Nitric Acid (99.5%)
-
Concentrated Sulfuric Acid (98%) (for mixed acid method)
-
Acetone (B3395972) (for recrystallization)
-
Sodium Carbonate solution (0.5%)
-
Deionized Water
-
Ice
Procedure (using Concentrated Nitric Acid):
-
Preparation: Prepare an ice bath to maintain a low reaction temperature.
-
Nitration: In a beaker placed in the ice bath, cool 200 mL of concentrated nitric acid to between 15°C and 20°C.
-
Addition of Pentaerythritol: Slowly add 10g of finely powdered pentaerythritol in small portions (e.g., 2g at a time) to the cooled nitric acid while stirring continuously. The temperature must be strictly maintained within the 15°C to 20°C range to prevent runaway reactions.[4]
-
Reaction Completion: After the addition is complete, continue stirring for approximately 10-15 minutes.[5][6]
-
Precipitation: Pour the reaction mixture into 450 mL of cold deionized water to precipitate the crude PETN.[4]
-
Filtration and Washing: Filter the precipitated PETN and wash it thoroughly with deionized water to remove excess acid. Subsequently, wash with a 0.5% sodium carbonate solution to neutralize any remaining acid, followed by a final wash with deionized water.[5]
-
Purification: Recrystallize the crude PETN from a suitable solvent like acetone to obtain a purified, crystalline product.[1][4] The pure material typically melts at 140.5-141.0°C.[5]
Alternative Mixed Acid Method:
An alternative method involves the use of a sulfonitric mixture (nitric and sulfuric acids). In this process, 100g of finely powdered pentaerythritol is added to 400 ml of nitric acid (d=1.52 g/ml) while maintaining the temperature between 25°C and 30°C. Subsequently, 400 ml of concentrated sulfuric acid is gradually added to complete the precipitation of PETN.[5]
Protocol 2: Synthesis of 1,2,4-Butanetriol Trinitrate (BTTN)
This protocol describes the synthesis of the energetic plasticizer BTTN from 1,2,4-butanetriol.
Materials:
-
1,2,4-Butanetriol
-
Nitric Acid (98-100%)
-
Sulfuric Acid (98-100%)
-
Sodium Carbonate solution (4% w/v)
-
Deionized Water
-
Ice
Procedure:
-
Acid Mixture Preparation: Prepare a nitrating mixture with a 2:3 ratio of nitric acid to sulfuric acid. Cool this mixture in an ice bath to below -10°C with constant stirring.[2]
-
Addition of 1,2,4-Butanetriol: Add 1.5 moles of 1,2,4-butanetriol dropwise to the cold acid mixture using a dropping funnel. The reaction temperature must be carefully controlled and not exceed 10°C. An explosion can occur if the temperature surpasses 15°C.[2]
-
Reaction Completion: After the addition is complete, continue stirring the solution for 10 minutes.[2]
-
Separation: Allow the mixture to separate into two layers. Separate the layers using a dropping funnel.[2]
-
Washing and Neutralization: Wash the product layer three times with a large amount of warm water (38-48°C). Then, neutralize the product with a 4% w/v sodium carbonate solution.[2]
-
Drying: Keep the final product in a desiccator containing P₂O₅ for drying.[2]
Quantitative Data Summary
The following tables summarize key quantitative data for PETN and BTTN, facilitating a comparison of their energetic properties.
Table 1: Physical and Chemical Properties of Precursors and Products
| Compound | Chemical Formula | Molar Mass ( g/mol ) | Density (g/cm³) | Melting Point (°C) |
| Pentaerythritol | C₅H₁₂O₄ | 136.15 | 1.396 | 260.5 |
| PETN | C₅H₈N₄O₁₂ | 316.14 | 1.773 | 141.3 |
| 1,2,4-Butanetriol | C₄H₁₀O₃ | 106.12 | 1.010 | - |
| BTTN | C₄H₇N₃O₉ | 241.11 | 1.52 | -27 |
Data compiled from various sources.
Table 2: Energetic Properties of PETN and BTTN
| Property | PETN | BTTN |
| Oxygen Balance (%) | -10.1 | -16.6 |
| Heat of Explosion (cal/g) | 1390 | 1358 |
| Detonation Velocity (m/s) | 8400 | ~7700 |
| Impact Sensitivity (Nm) | 3 | 1 |
Data compiled from various sources, including[7].
Visualization of Synthesis Workflows
The following diagrams illustrate the logical flow of the synthesis protocols for PETN and BTTN.
Potential Application of this compound Isomers
The synthesis of energetic materials from polyol precursors is a well-established field, with pentaerythritol and 1,2,4-butanetriol being key starting materials for PETN and BTTN, respectively. The protocols and data presented here provide a comprehensive overview for researchers in this area. While the direct application of this compound in the synthesis of widely used energetic materials is not documented, the existence of its nitrated derivatives suggests a potential for future research and development of new energetic compounds. Any research in this area must be conducted with stringent safety measures due to the inherent hazards of working with explosive materials.
References
- 1. Pentaerythritol Tetranitrate (PETN): Structure, Uses & Preparation [vedantu.com]
- 2. asianpubs.org [asianpubs.org]
- 3. CN109776330A - A kind of method for preparing 1,2,4-butanetriol trinitrate with microchannel reactor - Google Patents [patents.google.com]
- 4. opastpublishers.com [opastpublishers.com]
- 5. prepchem.com [prepchem.com]
- 6. scribd.com [scribd.com]
- 7. 1,3,5-Pentanetriol | C5H12O3 | CID 554363 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 1,2,5-Pentanetriol trinitrate (CAS 98071-55-7) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 9. 1,3,5-Pentanetriol [webbook.nist.gov]
- 10. 1,2,5-Pentanetriol trinitrate [webbook.nist.gov]
- 11. 4328-94-3 CAS MSDS (1,3,5-Pentanetriol) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 12. scbt.com [scbt.com]
Application Notes and Protocols: Pentanetriol as a Potential Plasticizer for PVC and Other Polymers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(vinyl chloride) (PVC) is a versatile and widely used thermoplastic polymer. However, its inherent rigidity often necessitates the addition of plasticizers to achieve the flexibility required for numerous applications, from medical tubing to consumer goods. For decades, phthalate-based plasticizers have dominated the market, but concerns over their potential health and environmental impacts have spurred significant research into safer, bio-based alternatives.
Pentanetriol, a five-carbon triol, presents itself as a compelling, yet underexplored, candidate for a novel PVC plasticizer. Its three hydroxyl groups offer multiple sites for esterification, allowing for the synthesis of a variety of ester derivatives with potentially favorable properties. As a small, polar molecule, this compound and its esters could offer good compatibility with the polar PVC matrix. This document provides a framework for the investigation of this compound and its derivatives as potential plasticizers for PVC and other polymers, outlining key experimental protocols and data presentation formats.
Disclaimer: There is currently limited publicly available research specifically detailing the use of this compound as a PVC plasticizer. The following notes and protocols are based on established methodologies for evaluating plasticizer performance and draw analogies from structurally similar polyols like glycerol (B35011) and trimethylolpropane.
Data Presentation: Key Performance Indicators for this compound-Plasticized PVC
Quantitative data from the evaluation of this compound-based plasticizers should be meticulously recorded and organized for comparative analysis. The following tables provide a template for presenting key performance indicators against a control (e.g., unplasticized PVC) and a standard commercial plasticizer (e.g., DEHP or DOTP).
Table 1: Thermal Properties of this compound-Plasticized PVC
| Plasticizer | Concentration (phr) | Glass Transition Temperature (Tg) (°C) | Onset of Thermal Degradation (T_onset) (°C) | Temperature at Max Degradation Rate (T_max) (°C) |
| Unplasticized PVC | 0 | |||
| DEHP/DOTP | 40 | |||
| This compound | 40 | |||
| This compound Ester A | 40 | |||
| This compound Ester B | 40 |
Table 2: Mechanical Properties of this compound-Plasticized PVC
| Plasticizer | Concentration (phr) | Tensile Strength (MPa) | Elongation at Break (%) | Shore A Hardness |
| Unplasticized PVC | 0 | |||
| DEHP/DOTP | 40 | |||
| This compound | 40 | |||
| This compound Ester A | 40 | |||
| This compound Ester B | 40 |
Table 3: Migration Resistance of this compound-Plasticized PVC
| Plasticizer | Concentration (phr) | Weight Loss in Hexane (%) | Weight Loss in Ethanol (%) | Volatility (Weight Loss at 100°C for 24h) (%) |
| DEHP/DOTP | 40 | |||
| This compound | 40 | |||
| This compound Ester A | 40 | |||
| This compound Ester B | 40 |
Experimental Protocols
The following are detailed methodologies for the key experiments required to evaluate the efficacy of this compound and its derivatives as PVC plasticizers.
Protocol 1: Synthesis of this compound Esters
This protocol describes a general procedure for the esterification of this compound with carboxylic acids to synthesize potential plasticizers.
Materials:
-
1,3,5-Pentanetriol (or other isomers)
-
Carboxylic acid (e.g., octanoic acid, oleic acid)
-
Esterification catalyst (e.g., p-toluenesulfonic acid, titanium isopropoxide)
-
Toluene (for azeotropic removal of water)
-
Sodium bicarbonate solution (5% w/v)
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Reaction flask, Dean-Stark trap, condenser, magnetic stirrer, heating mantle
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark trap, condenser, and magnetic stirrer, combine this compound, a stoichiometric excess of the desired carboxylic acid, and a catalytic amount of p-toluenesulfonic acid in toluene.
-
Heat the mixture to reflux and continue heating until the theoretical amount of water is collected in the Dean-Stark trap.
-
Cool the reaction mixture to room temperature and dilute with an organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with 5% sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude this compound ester.
-
Purify the ester by vacuum distillation or column chromatography as needed.
-
Characterize the final product using FTIR and NMR spectroscopy to confirm its structure.
Protocol 2: Preparation of Plasticized PVC Films
This protocol details the preparation of PVC films plasticized with this compound or its esters using a solution casting method.
Materials:
-
PVC resin (suspension grade)
-
This compound or synthesized this compound ester
-
Tetrahydrofuran (THF)
-
Thermal stabilizer (e.g., a mixed metal stabilizer)
-
Glass petri dishes
-
Drying oven
Procedure:
-
Dissolve a specific amount of PVC resin in THF with stirring to form a homogeneous solution.
-
In a separate container, dissolve the desired amount of plasticizer (e.g., 40 parts per hundred parts of resin - phr) and a small amount of thermal stabilizer in THF.
-
Add the plasticizer solution to the PVC solution and stir until a clear, homogeneous mixture is obtained.
-
Pour the solution into a level glass petri dish.
-
Allow the solvent to evaporate slowly at room temperature in a fume hood for 24 hours.
-
Transfer the petri dish to a vacuum oven and dry at a moderately elevated temperature (e.g., 50-60°C) until a constant weight is achieved to ensure complete removal of the solvent.
-
Carefully peel the resulting film from the petri dish for subsequent testing.
Protocol 3: Thermal Analysis
a) Differential Scanning Calorimetry (DSC) for Glass Transition Temperature (Tg):
-
Cut a small sample (5-10 mg) from the prepared PVC film.
-
Place the sample in an aluminum DSC pan and seal it.
-
Perform a heat-cool-heat cycle in the DSC instrument under a nitrogen atmosphere. A typical cycle would be:
-
Heat from room temperature to 120°C at a rate of 10°C/min to erase the thermal history.
-
Cool to -50°C at a rate of 10°C/min.
-
Heat from -50°C to 150°C at a rate of 10°C/min.
-
-
The glass transition temperature (Tg) is determined from the midpoint of the transition in the second heating scan.
b) Thermogravimetric Analysis (TGA) for Thermal Stability:
-
Place a small sample (10-15 mg) of the PVC film in a TGA crucible.
-
Heat the sample from room temperature to 600°C at a heating rate of 10°C/min under a nitrogen atmosphere.
-
Record the weight loss as a function of temperature.
-
Determine the onset of degradation (T_onset) and the temperature of maximum degradation rate (T_max) from the TGA and its derivative (DTG) curves.
Protocol 4: Mechanical Testing
-
Cut dumbbell-shaped specimens from the prepared PVC films according to ASTM D638 standard.
-
Measure the thickness and width of the gauge section of each specimen.
-
Conduct tensile testing using a universal testing machine at a specified crosshead speed (e.g., 50 mm/min).
-
Record the force and elongation until the specimen breaks.
-
Calculate the tensile strength, elongation at break, and Young's modulus from the stress-strain curve.
-
Measure the Shore A hardness of the films using a durometer according to ASTM D2240.
Protocol 5: Migration Resistance Testing
a) Solvent Extraction:
-
Cut pre-weighed (W_initial) samples of the PVC film into small pieces.
-
Immerse the samples in a solvent (e.g., n-hexane or ethanol) at a specified temperature for a set duration (e.g., 24 hours at 25°C).
-
Remove the samples, rinse with fresh solvent, and dry in a vacuum oven until a constant weight (W_final) is achieved.
-
Calculate the percentage of weight loss due to plasticizer extraction: Weight Loss (%) = [(W_initial - W_final) / W_initial] * 100.
b) Volatility:
-
Place pre-weighed (W_initial) samples of the PVC film in a circulating air oven at a specified temperature (e.g., 100°C) for a set duration (e.g., 24 hours).
-
After cooling to room temperature in a desiccator, reweigh the samples (W_final).
-
Calculate the percentage of weight loss due to volatility using the same formula as for solvent extraction.
Visualizations
Caption: Experimental workflow for evaluating this compound-based PVC plasticizers.
Caption: Logical relationships influencing the properties of plasticized PVC.
Enzymatic Synthesis of Chiral Pentanetriol Isomers: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the enzymatic synthesis of chiral pentanetriol isomers. Chiral pentanetriols are valuable building blocks in the pharmaceutical industry for the synthesis of complex molecules and active pharmaceutical ingredients (APIs). Enzymatic methods offer a green and highly selective alternative to traditional chemical synthesis for obtaining enantiomerically pure compounds.
Introduction to Enzymatic Strategies
The synthesis of chiral this compound isomers can be effectively achieved through two primary enzymatic strategies:
-
Kinetic Resolution: This method involves the selective reaction of one enantiomer in a racemic mixture, leaving the unreacted enantiomer in high enantiomeric excess. Lipases are commonly employed for the kinetic resolution of polyols through enantioselective acylation or hydrolysis.
-
Asymmetric Synthesis (Desymmetrization): This approach involves the conversion of a prochiral or meso substrate into a chiral product. For this compound synthesis, a relevant strategy is the desymmetrization of a meso-diol precursor or a prochiral diol derivative using enzymes like lipases to introduce chirality.
This document will focus on lipase-catalyzed kinetic resolution and desymmetrization as primary methods for generating chiral this compound isomers.
Key Enzymes and Substrates
Enzymes:
-
Lipases: These are the most widely used enzymes for the synthesis of chiral polyols. Common sources include Candida antarctica (Lipase B, often immobilized as Novozym 435), Pseudomonas cepacia, and Candida rugosa.[1] They catalyze the enantioselective acylation of hydroxyl groups in the presence of an acyl donor.
-
Alcohol Dehydrogenases (ADHs): ADHs can be used for the stereoselective reduction of keto-diol precursors to afford chiral triols.
Substrates:
-
Racemic Pentanetriols: For kinetic resolution, a racemic mixture of the desired this compound isomer (e.g., rac-1,2,4-pentanetriol) is used.
-
Prochiral or Meso Diols: For desymmetrization, a symmetrically substituted diol that can be converted to a chiral this compound derivative is required. An example includes 2-substituted-1,3-propanediols which, upon enzymatic modification, can lead to chiral building blocks.[2][3][4]
Quantitative Data Presentation
The following tables summarize typical quantitative data obtained from enzymatic resolutions of polyols. While specific data for pentanetriols is limited in publicly available literature, these examples with structurally related diols illustrate the expected efficiency of these enzymatic methods.
Table 1: Lipase-Catalyzed Kinetic Resolution of a Racemic Diol
| Entry | Lipase (B570770) Source | Acyl Donor | Solvent | Time (h) | Conversion (%) | Enantiomeric Excess of Unreacted Diol (ee%) | Enantiomeric Excess of Product (ee%) |
| 1 | Pseudomonas cepacia | Vinyl Acetate (B1210297) | tert-Butyl methyl ether | 20 | 48 | >99 | 95 |
| 2 | Candida antarctica B | Vinyl Acetate | Hexane | 24 | 50 | 98 | 97 |
| 3 | Candida rugosa | Isopropenyl Acetate | Toluene | 48 | 45 | 92 | 90 |
Data is representative and compiled from various sources on diol resolutions.
Table 2: Lipase-Catalyzed Desymmetrization of a Prochiral 2-Substituted-1,3-Propanediol
| Entry | Lipase Source | Acyl Donor | Solvent | Time (h) | Yield (%) | Enantiomeric Excess (ee%) |
| 1 | Candida antarctica B (Novozym 435) | Vinyl Acetate | Diisopropyl ether | 6 | 95 | 99 |
| 2 | Lipase AK | Vinyl Acetate | Diisopropyl ether | 24 | 88 | 97 |
| 3 | Pseudomonas cepacia | 1-Ethoxyvinyl benzoate (B1203000) | Diisopropyl ether | 12 | 92 | 98 |
Data is representative and based on studies of 2-substituted-1,3-propanediols.[2][3][4]
Experimental Protocols
Protocol 1: Lipase-Catalyzed Kinetic Resolution of rac-1,2,4-Pentanetriol via Acylation
This protocol describes a general procedure for the kinetic resolution of a racemic this compound using an immobilized lipase.
Materials:
-
Racemic 1,2,4-pentanetriol
-
Immobilized Lipase B from Candida antarctica (Novozym 435)
-
Vinyl acetate (acyl donor)
-
Anhydrous tert-Butyl methyl ether (TBME) (solvent)
-
Molecular sieves (4 Å)
-
Silica (B1680970) gel for column chromatography
-
Hexane and Ethyl acetate (eluents)
Procedure:
-
To a dried flask containing molecular sieves, add racemic 1,2,4-pentanetriol (1.0 g, 8.32 mmol).
-
Dissolve the this compound in anhydrous TBME (40 mL).
-
Add vinyl acetate (0.86 g, 9.98 mmol, 1.2 equivalents).
-
Add immobilized Candida antarctica lipase B (Novozym 435) (200 mg).
-
Seal the flask and stir the suspension at 30°C.
-
Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by chiral HPLC or GC. The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the unreacted alcohol and the acylated product.
-
Once the desired conversion is reached, filter off the enzyme and wash it with TBME. The enzyme can often be reused.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Purify the resulting mixture of the unreacted this compound enantiomer and the acylated this compound enantiomer by silica gel column chromatography using a gradient of hexane/ethyl acetate as the eluent.
-
Characterize the separated enantiomers and determine their enantiomeric excess by chiral HPLC or GC analysis.
Protocol 2: Lipase-Catalyzed Desymmetrization of a Prochiral Diol Precursor
This protocol provides a general method for the desymmetrization of a prochiral 2-substituted-1,3-propanediol, a common precursor for chiral building blocks. This can be adapted for precursors of chiral pentanetriols.
Materials:
-
2-Methyl-2-propyl-1,3-propanediol (prochiral substrate)
-
Immobilized Lipase B from Candida antarctica (Novozym 435)
-
1-Ethoxyvinyl 2-furoate (acyl donor)[3]
-
Anhydrous diisopropyl ether (solvent)
-
Celite
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate (eluents)
Procedure:
-
To a solution of the prochiral diol (0.20 mmol) in anhydrous diisopropyl ether (3.0 mL), add 1-ethoxyvinyl 2-furoate (0.60 mmol).[3]
-
Add immobilized Candida antarctica lipase B (125 mg).[3]
-
Stir the mixture at 30°C and monitor the reaction by TLC or GC until the starting diol is consumed.[3]
-
Filter the reaction mixture through a pad of Celite to remove the enzyme.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting monoester by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate).
-
Determine the enantiomeric excess of the chiral monoester product by chiral HPLC or GC analysis. The yield is typically high with excellent enantioselectivity.[3]
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the logical workflows for the enzymatic synthesis of chiral this compound isomers.
Caption: Workflow for Enzymatic Kinetic Resolution of this compound.
Caption: Workflow for Asymmetric Synthesis via Desymmetrization.
Conclusion
Enzymatic synthesis, particularly through kinetic resolution and desymmetrization using lipases, provides a powerful and environmentally friendly platform for the production of chiral this compound isomers. The high selectivity of enzymes allows for the generation of enantiomerically pure building blocks essential for the pharmaceutical industry. The protocols and data presented herein, though generalized from related polyol chemistry, offer a solid foundation for researchers to develop specific and optimized processes for their target this compound isomers. Further screening of enzymes and optimization of reaction conditions will be key to achieving high yields and enantiopurities for specific this compound targets.
References
- 1. Resolution of derivatives of 1,2-propanediol with lipase B from Candida antarctica. Effect of substrate structure, medium, water activity and acyl donor on enantiomeric ratio - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Lipase-catalyzed asymmetric desymmetrization of prochiral 2,2-disubstituted 1,3-propanediols using 1-ethoxyvinyl benzoate - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Protecting Group Strategies in Selective Reactions on Pentanetriol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pentanetriols, existing as isomers such as 1,2,5-pentanetriol (B82931) and 1,3,5-pentanetriol, are versatile chiral building blocks in organic synthesis.[1][2][3][4] Their multiple hydroxyl groups, with varying degrees of reactivity (primary vs. secondary), necessitate the use of protecting groups to achieve chemoselectivity in multi-step syntheses.[5][6] A well-designed protecting group strategy is critical for the synthesis of complex molecules like natural products and pharmaceuticals, preventing unwanted side reactions and enabling the desired transformations at specific sites.[5][7]
This document provides detailed application notes and experimental protocols for the selective protection of hydroxyl groups in pentanetriol isomers. It covers strategies for differentiating between primary and secondary alcohols, protecting diol functionalities, and implementing orthogonal schemes for sequential reactions.
General Principles of Selective Protection
The selective protection of hydroxyl groups in a polyol like this compound is governed by several factors:
-
Steric Hindrance: Primary hydroxyl groups are sterically less hindered than secondary ones, allowing them to react preferentially with bulky protecting groups.[6][8] Reagents like trityl chloride (Tr-Cl) and bulky silyl (B83357) chlorides (e.g., TBDPS-Cl, TIPS-Cl) are highly selective for primary alcohols.[6][9][10]
-
Cyclic Acetal/Ketal Formation: 1,2- and 1,3-diols can be selectively protected by forming five- or six-membered cyclic acetals and ketals, respectively.[11][12] This is a powerful strategy for masking a diol unit while leaving other hydroxyl groups available for reaction.
-
Orthogonal Protection: This strategy involves using multiple protecting groups within the same molecule that can be removed under distinct, non-interfering conditions.[5][13][14] For example, a silyl ether (cleaved by fluoride (B91410) ions) and a benzyl (B1604629) ether (cleaved by hydrogenolysis) can be used to protect different hydroxyls, allowing for their sequential and selective deprotection and modification.[6][14][15] An effective orthogonal strategy is crucial for the synthesis of complex, multifunctional molecules.[5]
Logical Workflow for Selective Protection Strategy
The diagram below illustrates a general decision-making workflow for developing a protecting group strategy for a polyol like this compound.
References
- 1. 1,3,5-Pentanetriol | C5H12O3 | CID 554363 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CID 161688875 | C10H24O6 | CID 161688875 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. 1,3,5-Pentanetriol [webbook.nist.gov]
- 5. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 8. benchchem.com [benchchem.com]
- 9. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]
- 10. total-synthesis.com [total-synthesis.com]
- 11. Protection of 1,2-/1,3-Diols | Chem-Station Int. Ed. [en.chem-station.com]
- 12. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (II) [en.highfine.com]
- 13. fiveable.me [fiveable.me]
- 14. Thieme E-Books & E-Journals [thieme-connect.de]
- 15. Benzyl Ethers [organic-chemistry.org]
Application Notes and Protocols: Pentanetriol as a Versatile Precursor for Chiral Pharmaceutical Intermediates
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pentanetriols, a family of C5 sugar alcohol derivatives, represent a versatile and underutilized class of building blocks for the synthesis of complex chiral molecules. Their multiple hydroxyl groups offer a rich platform for stereoselective transformations, making them attractive starting materials for the synthesis of pharmaceutical intermediates. This document provides detailed application notes and protocols for the hypothetical, yet chemically sound, synthesis of a chiral tetrahydrofuran (B95107) derivative, a key intermediate in the development of carbocyclic nucleoside analogues with potential antiviral activity, using (S)-1,2,4-pentanetriol as the starting material.
Carbocyclic nucleoside analogues are a critical class of antiviral agents where a methylene (B1212753) group replaces the oxygen atom in the furanose ring, conferring increased metabolic stability. The synthesis of the chiral carbocyclic core is a key challenge, and this protocol outlines a plausible pathway leveraging the inherent chirality of a pentanetriol precursor.
Proposed Synthetic Pathway: From (S)-1,2,4-Pentanetriol to a Chiral Tetrahydrofuran Intermediate
The following multi-step synthesis transforms commercially available (S)-1,2,4-pentanetriol into a protected chiral 2-(hydroxymethyl)tetrahydrofuran, a versatile intermediate for the elaboration into various carbocyclic nucleoside analogues.
Caption: Proposed synthetic workflow from (S)-1,2,4-Pentanetriol.
Experimental Protocols
Step 1: Protection of the 1,2-Diol
This step involves the selective protection of the vicinal diol at the C1 and C2 positions of (S)-1,2,4-pentanetriol as an acetonide, leaving the C4 hydroxyl group free for subsequent functionalization.
Materials:
-
(S)-1,2,4-Pentanetriol
-
Anhydrous Acetone
-
p-Toluenesulfonic acid (p-TSA), catalytic amount
-
Anhydrous Sodium Bicarbonate
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, reflux condenser
Procedure:
-
To a solution of (S)-1,2,4-pentanetriol (1.0 eq) in anhydrous acetone (10 volumes), add a catalytic amount of p-toluenesulfonic acid (0.05 eq).
-
Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding anhydrous sodium bicarbonate and stir for 15 minutes.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to afford the protected diol.
Step 2: Selective Activation of the Primary Hydroxyl Group
The free primary hydroxyl group at the C4 position is selectively activated as a tosylate, which is an excellent leaving group for the subsequent intramolecular cyclization.
Materials:
-
Protected Diol from Step 1
-
Anhydrous Pyridine
-
p-Toluenesulfonyl chloride (TsCl)
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ice bath
Procedure:
-
Dissolve the protected diol (1.0 eq) in anhydrous pyridine (5 volumes) and cool the solution to 0 °C in an ice bath.
-
Slowly add p-toluenesulfonyl chloride (1.1 eq) portion-wise, maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for 2 hours and then allow it to warm to room temperature overnight.
-
Quench the reaction by the slow addition of cold water.
-
Extract the mixture with dichloromethane (3 x 10 volumes).
-
Wash the combined organic layers sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the tosylated intermediate.
Step 3: Intramolecular Cyclization
The tosylated intermediate undergoes an intramolecular Williamson ether synthesis to form the desired tetrahydrofuran ring.
Materials:
-
Tosylated Intermediate from Step 2
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Ethyl acetate (B1210297) (EtOAc)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a suspension of sodium hydride (1.2 eq) in anhydrous THF (10 volumes) at 0 °C, add a solution of the tosylated intermediate (1.0 eq) in anhydrous THF dropwise.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x 15 volumes).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the protected tetrahydrofuran.
Step 4: Deprotection and Further Functionalization
The acetonide protecting group is removed under acidic conditions to yield the chiral 2-(hydroxymethyl)tetrahydrofuran derivative. This intermediate can then be further functionalized for the synthesis of various pharmaceutical targets.
Materials:
-
Protected Tetrahydrofuran from Step 3
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate (EtOAc)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolve the protected tetrahydrofuran (1.0 eq) in methanol (10 volumes).
-
Add 1 M HCl (2 volumes) and stir the mixture at room temperature for 2-4 hours.
-
Neutralize the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the product with ethyl acetate (3 x 10 volumes).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the final chiral tetrahydrofuran intermediate.
Data Presentation
The following table summarizes the expected quantitative data for the proposed synthesis, based on analogous reactions reported in the literature.
| Step | Product | Starting Material | Reagents | Expected Yield (%) | Purity (by NMR) (%) |
| 1 | Protected Diol | (S)-1,2,4-Pentanetriol | Acetone, p-TSA | 85-95 | >95 |
| 2 | Tosylated Intermediate | Protected Diol | TsCl, Pyridine | 80-90 | >95 |
| 3 | Protected Tetrahydrofuran | Tosylated Intermediate | NaH, THF | 70-85 | >98 |
| 4 | Chiral Tetrahydrofuran Intermediate | Protected Tetrahydrofuran | 1 M HCl, Methanol | 90-98 | >98 |
Logical Relationships and Signaling Pathways
The following diagram illustrates the logical progression of the synthetic strategy, highlighting the key transformations and the preservation of stereochemistry.
Caption: Logical flow of the synthetic strategy.
Conclusion
This document outlines a detailed and plausible synthetic route for the conversion of (S)-1,2,4-pentanetriol into a valuable chiral tetrahydrofuran intermediate for pharmaceutical synthesis. The provided protocols, based on established chemical transformations, offer a practical guide for researchers exploring the utility of pentanetriols as chiral building blocks. The modular nature of this synthetic pathway allows for the potential generation of a diverse library of chiral intermediates for drug discovery and development programs. Further optimization of reaction conditions and exploration of alternative protecting and activating groups may lead to even more efficient and scalable synthetic processes.
Application of Pentanetriol in High-Performance Coatings and Resins: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of Pentanetriol in the formulation of advanced coatings and resins. This compound, a tri-functional alcohol, serves as a versatile building block and crosslinking agent, offering unique performance enhancements to polyester (B1180765), polyurethane, and alkyd resin systems. Its trifunctionality allows for the creation of highly branched and densely crosslinked polymer networks, leading to coatings with superior hardness, chemical resistance, and durability. This guide will delve into the synthesis of this compound-based resins, outline experimental protocols for coating formulation and characterization, and present expected performance data.
Introduction to this compound in Resin Synthesis
This compound, with its three hydroxyl groups, acts as a critical monomer in the synthesis of various resins. It is particularly valuable in applications demanding high crosslink density, which translates to improved thermomechanical properties and resistance to environmental degradation. The most commonly utilized isomer for these applications is 1,3,5-Pentanetriol, valued for its symmetrical structure which imparts rigidity and thermal stability to the resulting polymer.[1]
Key Advantages of Incorporating this compound:
-
Increased Crosslink Density: The trifunctionality of this compound leads to a more complex and robust polymer network compared to traditional diols.
-
Enhanced Hardness and Scratch Resistance: The higher crosslink density directly contributes to a harder, more durable coating surface.
-
Improved Chemical Resistance: A more tightly bound polymer network offers greater resistance to penetration and degradation by chemicals and solvents.
-
Thermal Stability: The branched nature of the polymer chains can increase the glass transition temperature (Tg) and overall thermal stability of the coating.
Application in Polyester Resins
In polyester resin synthesis, this compound is introduced as a co-polyol along with other diols and polybasic acids. Its incorporation allows for the tailoring of resin properties to achieve a balance of flexibility and hardness.
Experimental Protocol: Synthesis of a this compound-Modified Polyester Resin
This protocol outlines a two-stage melt condensation process for the synthesis of a hydroxyl-functional polyester resin incorporating 1,3,5-Pentanetriol.
Materials:
-
Neopentyl Glycol (NPG)
-
1,3,5-Pentanetriol
-
Isophthalic Acid (IPA)
-
Adipic Acid (AA)
-
Dibutyltin (B87310) oxide (catalyst)
-
Xylene (for azeotropic water removal)
Equipment:
-
Glass reactor equipped with a mechanical stirrer, thermometer, nitrogen inlet, and a Dean-Stark trap with a condenser.
Procedure:
-
Charge the Reactor: Charge Neopentyl Glycol, 1,3,5-Pentanetriol, Isophthalic Acid, and Adipic Acid into the reactor. The molar ratio of hydroxyl groups to carboxyl groups should be maintained at approximately 1.1:1 to ensure a hydroxyl-terminated resin.
-
Inert Atmosphere: Purge the reactor with nitrogen and maintain a slow, continuous flow throughout the reaction.
-
First Stage Esterification: Heat the mixture gradually to 160-180°C with continuous stirring. Water of esterification will begin to collect in the Dean-Stark trap.
-
Catalyst Addition: Once the initial water evolution subsides and the mixture becomes clear, cool the reactor to below 150°C and add the dibutyltin oxide catalyst (typically 0.1-0.2% of the total reactant weight).
-
Second Stage Esterification: Gradually increase the temperature to 220-230°C. Add xylene to the reactor to facilitate the azeotropic removal of water.
-
Monitoring the Reaction: Monitor the reaction progress by periodically measuring the acid value and viscosity of the resin. The reaction is considered complete when the acid value drops below a target value (e.g., 10-15 mg KOH/g).
-
Cooling and Dilution: Once the target acid value is reached, cool the reactor to below 150°C and dilute the polyester resin with a suitable solvent (e.g., xylene, butyl acetate) to the desired solids content.
Expected Performance of this compound-Modified Polyester Coatings
The incorporation of this compound is expected to significantly enhance the performance of polyester coatings. The following table provides a representative comparison of properties for a standard polyester resin and a this compound-modified counterpart.
| Property | Standard Polyester Coating | This compound-Modified Polyester Coating | Test Method |
| Pencil Hardness | F - H | 2H - 3H | ASTM D3363 |
| Adhesion (Cross-hatch) | 4B - 5B | 5B | ASTM D3359 |
| Flexibility (Mandrel Bend) | 1/8 inch | 1/4 inch | ASTM D522 |
| Impact Resistance (Direct) | 80 - 100 in-lbs | 60 - 80 in-lbs | ASTM D2794 |
| Chemical Resistance (MEK rubs) | 50 - 75 | > 150 | ASTM D5402 |
Note: The data presented are representative and can vary depending on the specific formulation and curing conditions. The increase in hardness and chemical resistance is attributed to the higher crosslink density provided by this compound, which may be accompanied by a slight reduction in flexibility.
Application in Polyurethane Coatings
This compound can be used as a chain extender or as part of the polyol backbone in the formulation of two-component (2K) polyurethane coatings. Its trifunctionality allows for the creation of a highly crosslinked polyurethane network upon reaction with a polyisocyanate.
Experimental Protocol: Formulation of a 2K Polyurethane Clearcoat
This protocol describes the formulation of a 2K polyurethane clearcoat using a this compound-modified polyester polyol.
Component A (Polyol Component):
-
This compound-Modified Polyester Polyol (from section 2.1)
-
Flow and leveling agents
-
UV stabilizers
-
Solvent blend (e.g., butyl acetate, xylene)
Component B (Isocyanate Component):
-
Hexamethylene diisocyanate (HDI) trimer
Procedure:
-
Preparation of Component A: In a mixing vessel, thoroughly blend the this compound-modified polyester polyol with the flow and leveling agents, UV stabilizers, and the solvent blend until a homogeneous solution is obtained.
-
Mixing Ratio: The mixing ratio of Component A to Component B is determined by the equivalent weights of the polyol and the isocyanate, typically aiming for a NCO:OH ratio of 1.05:1 to 1.1:1.
-
Application: Immediately before application, thoroughly mix the calculated amounts of Component A and Component B. Allow for a short induction time (as recommended by the isocyanate supplier) before application by spraying, brushing, or rolling onto a prepared substrate.
-
Curing: The coating can be cured at ambient temperature or with low-temperature baking (e.g., 60-80°C) to accelerate the curing process.
Expected Performance of this compound-Based Polyurethane Coatings
The use of this compound in the polyol component of a polyurethane coating is expected to yield a finish with exceptional hardness, gloss, and resistance properties.
| Property | Standard Polyurethane Coating | This compound-Based Polyurethane Coating | Test Method |
| Gloss (60°) | 85 - 95 | > 90 | ASTM D523 |
| Pencil Hardness | H - 2H | 3H - 4H | ASTM D3363 |
| Adhesion (Cross-hatch) | 5B | 5B | ASTM D3359 |
| Solvent Resistance (Xylene, 24h) | No effect | No effect | ASTM D1308 |
| Acid Resistance (10% HCl, 1h) | Slight softening | No effect | ASTM D1308 |
| Alkali Resistance (10% NaOH, 1h) | Slight whitening | No effect | ASTM D1308 |
Application in Alkyd Resins
In alkyd resin synthesis, this compound can be used to replace a portion of the glycerol (B35011) or pentaerythritol (B129877) to increase the branching and crosslinking potential of the resin. This modification can lead to faster drying times and improved film hardness.
Experimental Protocol: Synthesis of a this compound-Modified Alkyd Resin
This protocol outlines the synthesis of a short oil alkyd resin modified with 1,3,5-Pentanetriol.
Materials:
-
Soybean oil fatty acids
-
1,3,5-Pentanetriol
-
Glycerol
-
Phthalic anhydride
-
Litharge (catalyst)
-
Mineral spirits (solvent)
Procedure:
-
Charge the Reactor: Charge the soybean oil fatty acids, 1,3,5-Pentanetriol, and glycerol into the reactor.
-
Alcoholysis: Heat the mixture to 230-240°C under a nitrogen blanket and add the litharge catalyst. Hold at this temperature until the mixture becomes soluble in methanol (B129727) (indicating the formation of monoglycerides).
-
Esterification: Cool the reactor to below 200°C and add the phthalic anhydride. Gradually reheat to 230-240°C and hold until the desired acid value and viscosity are reached.
-
Dilution: Cool the resin and dilute with mineral spirits to the target solids content.
Expected Performance of this compound-Modified Alkyd Coatings
The incorporation of this compound in alkyd resins can lead to coatings with faster drying times and improved hardness.
| Property | Standard Short Oil Alkyd | This compound-Modified Alkyd | Test Method |
| Set-to-Touch Time | 4 - 6 hours | 2 - 4 hours | ASTM D1640 |
| Dry-Hard Time | 12 - 18 hours | 8 - 12 hours | ASTM D1640 |
| Pencil Hardness (after 7 days) | HB - F | F - H | ASTM D3363 |
| Water Resistance (24h immersion) | Blistering | Slight Blistering | ASTM D870 |
Visualizing the Chemistry: Reaction Mechanisms and Workflows
The following diagrams, generated using Graphviz, illustrate the key chemical reactions and experimental workflows described in this document.
Caption: Synthesis of this compound-Modified Polyester Resin.
Caption: Curing Mechanism of a 2K Polyurethane Coating.
Caption: General Experimental Workflow for Coating Development.
Conclusion
This compound is a highly effective tri-functional polyol for enhancing the performance of polyester, polyurethane, and alkyd resins. Its incorporation leads to coatings with superior hardness, chemical resistance, and durability, making it a valuable component for demanding applications. The experimental protocols and performance data provided in this guide offer a solid foundation for researchers and formulators to explore the benefits of this compound in their own coating and resin development projects. Further optimization of formulations will allow for the fine-tuning of properties to meet specific application requirements.
References
Troubleshooting & Optimization
Technical Support Center: Purification of Pentanetriol Isomers by Fractional Distillation
Welcome to the technical support center for the purification of pentanetriol isomers by fractional distillation. This guide is designed for researchers, scientists, and drug development professionals to address specific issues you might encounter during your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section provides answers to common questions and solutions to problems that may arise during the fractional distillation of this compound isomers.
Q1: My this compound mixture is not separating well, and the distillate has a broad boiling range. What could be the issue?
A1: Poor separation efficiency can be due to several factors:
-
Inadequate Column Efficiency: Your fractionating column may not have enough theoretical plates for the separation. For isomers with close boiling points, a longer column or a more efficient packing material (e.g., structured packing) is necessary.
-
Distillation Rate is Too High: A fast distillation rate does not allow for proper vapor-liquid equilibrium to be established in the column. Reduce the heating rate to allow for a slow and steady collection of distillate.
-
Poor Insulation: Heat loss from the column can disrupt the temperature gradient. Insulate the distillation column and head with glass wool or aluminum foil to ensure a consistent temperature gradient.
-
Reflux Ratio is Too Low: An appropriate reflux ratio is crucial for efficient separation. If your setup allows for it, increase the reflux ratio.
Q2: I'm observing bumping (sudden, violent boiling) in the distillation flask. How can I prevent this?
A2: Bumping is common with viscous liquids like pentanetriols, especially under vacuum. To prevent this:
-
Use a Magnetic Stirrer: Continuous stirring of the liquid in the distillation flask provides nucleation sites for smooth boiling.
-
Add Boiling Chips: If stirring is not possible, use fresh boiling chips. Note that boiling chips may not be as effective under vacuum as the trapped air is quickly removed.
-
Introduce a Fine Stream of Air or Nitrogen: A very fine capillary bleed of an inert gas can be introduced into the bottom of the flask to promote smooth boiling.
Q3: The this compound sample is darkening or appears to be decomposing during distillation. What should I do?
A3: Darkening or decomposition indicates thermal degradation. Pentanetriols, being polyhydric alcohols, can be susceptible to decomposition at high temperatures.
-
Use Vacuum Distillation: The primary solution is to perform the distillation under reduced pressure. This significantly lowers the boiling points of the isomers, allowing for distillation at a much lower and safer temperature.
-
Minimize Heating Time: Do not heat the distillation pot for longer than necessary. Once the desired fraction is collected, cool the system down.
-
Ensure an Inert Atmosphere: If the decomposition is due to oxidation, perform the distillation under a nitrogen or argon atmosphere.
Q4: I am having trouble achieving and maintaining a stable vacuum. What are the likely causes?
A4: A stable vacuum is critical for successful vacuum fractional distillation. Common issues include:
-
Leaks: The most common cause is leaks in the system. Check all glass joints, tubing connections, and seals. Ensure all ground glass joints are properly greased and sealed.
-
Cold Trap Issues: An improperly cooled or full cold trap can lead to vapor pressure fluctuations. Ensure your cold trap is sufficiently cold (e.g., using a dry ice/acetone slurry or a cryocooler) and empty it as needed.
-
Vacuum Pump Problems: The vacuum pump itself may be the issue. Check the pump oil level and quality; it may need to be changed. Ensure the pump is adequately sized for your distillation setup.
Q5: How do I choose the right packing material for my fractionating column?
A5: The choice of packing material depends on the required efficiency and the properties of the liquid being distilled.
-
Random Packing (e.g., Raschig rings, glass beads): Good for general-purpose distillations. They are less expensive but may offer lower efficiency compared to structured packing.
-
Structured Packing: Provides a higher surface area and more theoretical plates per unit length, making it ideal for separating isomers with very close boiling points. It also typically has a lower pressure drop, which is advantageous for vacuum distillation.
Data Presentation
The separation of this compound isomers by fractional distillation relies on the differences in their boiling points. Below is a summary of available boiling point data. Note that experimental values can vary with pressure.
| This compound Isomer | Boiling Point (°C) | Pressure (mmHg) | Reference/Note |
| 1,2,5-Pentanetriol | 195 | 15 | [1][2] |
| 1,3,5-Pentanetriol | 320.2 | 760 | [3] |
| 2,3,4-Pentanetriol | ~164.15 | 760 | Estimated[4] |
Experimental Protocols
General Protocol for Vacuum Fractional Distillation of this compound Isomers
This protocol provides a general methodology. Specific parameters such as pressure and temperature will need to be optimized based on the composition of your isomer mixture.
1. Apparatus Setup:
- Assemble a vacuum fractional distillation apparatus. This should include a round-bottom flask (distillation pot), a packed fractionating column, a distillation head with a thermometer, a condenser, a receiving flask (or multiple receiving flasks for collecting different fractions), and a vacuum source with a pressure gauge and a cold trap.
- Ensure all glassware is clean and dry.
- Use a magnetic stirrer and a stir bar in the distillation flask.
- Lightly grease all ground glass joints with a suitable vacuum grease to ensure a good seal.
2. Procedure:
- Place the crude this compound mixture into the round-bottom flask. Do not fill the flask more than two-thirds full.
- Add a magnetic stir bar.
- Assemble the apparatus and ensure all connections are secure.
- Start the cooling water flow through the condenser.
- Begin stirring the mixture.
- Slowly and carefully evacuate the system to the desired pressure. A pressure of 10-15 mmHg is a good starting point.
- Once the vacuum is stable, begin to heat the distillation flask using a heating mantle.
- Observe the temperature on the thermometer. The temperature will rise as the vapor of the most volatile component reaches the thermometer bulb.
- Collect the first fraction (forerun), which may contain any lower-boiling impurities.
- As the temperature stabilizes at the boiling point of the first this compound isomer, change the receiving flask to collect this fraction.
- Continue to slowly increase the heating mantle temperature to distill the subsequent isomers at their respective boiling points. Collect each fraction in a separate, labeled flask.
- Once the desired fractions are collected or if the temperature drops, stop the heating.
- Allow the apparatus to cool down completely before slowly releasing the vacuum.
3. Analysis:
- Analyze the collected fractions using appropriate analytical techniques (e.g., GC-MS, NMR) to determine their purity and composition.
Mandatory Visualizations
Logical Workflow for Troubleshooting Poor Separation
References
- 1. 1,2,5-PENTANETRIOL CAS#: 14697-46-2 [m.chemicalbook.com]
- 2. 1,2,5-Pentanetriol 97.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 3. pentane-1,3,5-triol | 4328-94-3 [chemnet.com]
- 4. 14642-48-9 CAS MSDS (2,3,4-Pentanetriol) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
Technical Support Center: Stereoselective Synthesis of Pentanetriol
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the stereoselective synthesis of pentanetriol and related acyclic polyols.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Controlling Diastereoselectivity
Q1: My reaction is producing a low diastereomeric ratio (d.r.) of the desired this compound. What are the primary factors to investigate?
A1: Low diastereoselectivity in the synthesis of acyclic systems like this compound is a common challenge due to their conformational flexibility.[1] Key factors to control are:
-
Reaction Temperature: Lowering the reaction temperature (e.g., to -78 °C) often increases diastereoselectivity. This favors the transition state with the lower activation energy, which typically leads to the major diastereomer.[2]
-
Choice of Reagent/Catalyst: The steric bulk of your reagents (e.g., reducing agents, organometallics) and the specific chiral catalyst or auxiliary used are paramount. For substrate-controlled reactions, the directing groups on the substrate dictate the outcome.
-
Solvent: The polarity and coordinating ability of the solvent can influence the dominant reaction pathway (e.g., chelation vs. non-chelation models), thereby affecting the stereochemical outcome.[2][3]
-
Lewis Acid: In reactions involving additions to carbonyls (like aldol (B89426) or Grignard reactions), the choice of Lewis acid can dramatically alter selectivity by favoring a rigid, chelated transition state.[4]
Q2: How can I rationally choose between reaction conditions that favor Felkin-Anh or Chelation-Controlled addition to achieve a specific diastereomer?
A2: The outcome of nucleophilic additions to α- or β-alkoxy carbonyl compounds is often a competition between the Felkin-Anh (non-chelation) and the Cram-Chelate model.
-
Felkin-Anh Model: This model typically predicts the major diastereomer when non-chelating metals (e.g., Li+, Na+, K+) or certain Lewis acids (e.g., BF₃·OEt₂) are used.[4][5] The largest group on the alpha-carbon orients itself anti-periplanar to the incoming nucleophile to minimize steric hindrance.
-
Chelation Control: This model is favored when a Lewis basic group (e.g., OR, NR₂) is present at the α- or β-position and a chelating Lewis acid (e.g., Mg²⁺, Zn²⁺, Ti⁴⁺, Sn⁴⁺) is used.[4][5][6] The Lewis acid coordinates to both the carbonyl oxygen and the Lewis basic group, forming a rigid cyclic intermediate that forces the nucleophile to attack from a specific face.
See the diagram below for a visual representation of this logic.
Methodology & Protocols
Q3: Can you provide a general experimental protocol for a diastereoselective reduction of a β-hydroxy ketone to a 1,3-diol, a common intermediate for pentanetriols?
A3: Certainly. The Evans-Saksena reduction is a reliable method for achieving anti-1,3-diols. This procedure relies on an intramolecular hydride delivery directed by the existing hydroxyl group.
Experimental Protocol: Evans-Saksena anti-Diol Reduction [7]
-
Preparation: To a solution of the β-hydroxy ketone (1.0 eq) in a 4:1 mixture of anhydrous acetonitrile (B52724) (CH₃CN) and acetic acid (AcOH) at -30 °C under an inert atmosphere (N₂ or Ar), add tetramethylammonium (B1211777) triacetoxyborohydride (B8407120) (Me₄NBH(OAc)₃, 1.5 eq) portion-wise over 15 minutes.
-
Reaction: Stir the reaction mixture vigorously at -30 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 6-12 hours.
-
Workup: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium potassium tartrate (Rochelle's salt) at -30 °C. Allow the mixture to warm to room temperature and stir for 2-4 hours until the layers are clear.
-
Extraction: Extract the aqueous layer with ethyl acetate (B1210297) (3 x 50 mL). Combine the organic layers, wash with saturated aqueous sodium bicarbonate (NaHCO₃), then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the desired anti-1,3-diol.
Protecting Group Strategies
Q4: I'm having trouble with protecting group manipulations in my this compound synthesis. What is a good orthogonal strategy for the three hydroxyl groups?
A4: An orthogonal protecting group strategy is crucial for polyol synthesis, allowing for the selective deprotection of one hydroxyl group without affecting the others.[8][9] A common and effective strategy involves using silyl (B83357), benzyl, and acyl groups.
| Protecting Group | Typical Reagent | Stability | Deprotection Condition |
| TBDMS (tert-Butyldimethylsilyl) | TBDMS-Cl, Imidazole | Stable to hydrogenolysis and mild base. Labile to acid and fluoride (B91410). | TBAF, THF; or CSA, MeOH |
| Bn (Benzyl) | BnBr, NaH | Stable to acid, base, and fluoride. | H₂, Pd/C (Hydrogenolysis) |
| Ac (Acetyl) or Bz (Benzoyl) | Ac₂O, Pyridine | Stable to acid and hydrogenolysis (for Bz). Labile to base. | K₂CO₃, MeOH; or LiOH, THF/H₂O |
This combination allows for selective deprotection in any order. For example, the TBDMS group can be removed with fluoride without affecting the Bn or Ac groups. The Bn group can be removed by hydrogenolysis without affecting the silyl or acyl groups, and the Ac/Bz group can be removed with a mild base.[10]
Purification Challenges
Q5: My final product is a mixture of diastereomers that are very difficult to separate by standard column chromatography. What are some alternative purification strategies?
A5: Separating diastereomers of highly polar molecules like pentanetriols can be challenging.[11] If standard silica gel chromatography fails, consider the following:
-
Derivative Formation: Protect the hydroxyl groups to create less polar derivatives (e.g., acetates, silyl ethers). These derivatives often exhibit better separation on silica gel. The protecting groups can be removed after separation.
-
Reverse-Phase Chromatography: Utilize a C18 reverse-phase column with a polar mobile phase (e.g., water/acetonitrile or water/methanol gradients). This can often resolve isomers that co-elute on normal-phase silica.[11]
-
Recrystallization: If your product is crystalline, recrystallization can be a highly effective method for purifying the major diastereomer. A careful screening of solvents is often required.[12]
-
Preparative HPLC/SFC: High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) with the appropriate stationary phase can provide baseline separation for even very similar diastereomers, although this is often a less scalable option.[11]
Visualizations
Caption: Logic for predicting stereochemical outcomes.
Caption: General workflow for stereoselective synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. web.uvic.ca [web.uvic.ca]
- 6. tminehan.com [tminehan.com]
- 7. youtube.com [youtube.com]
- 8. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 9. learninglink.oup.com [learninglink.oup.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. santaisci.com [santaisci.com]
- 12. Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent [gavinpublishers.com]
"common side reactions and byproducts in Pentanetriol synthesis"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of pentanetriol.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to produce this compound?
A1: this compound isomers are most commonly synthesized through the reduction of appropriate precursors. Key methods include:
-
Reduction of Triketones or Diketoesters: Using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) to reduce precursors such as pentanetriones or oxo-glutarates.
-
Catalytic Hydrogenation: Employing catalysts like Raney Nickel, Palladium on carbon (Pd/C), or Platinum oxide (PtO₂) to hydrogenate the carbonyl groups of the precursor molecules.
-
From Biomass: Methods are being explored to produce pentanetriols from renewable resources like itaconic acid.
Q2: What are the major side reactions I should be aware of during this compound synthesis?
A2: Several side reactions can occur, leading to impurities and reduced yields. The most prominent include:
-
Incomplete Reduction: Especially when using milder reducing agents like NaBH₄, one or more carbonyl or ester groups in the precursor may remain unreacted, leading to diol or keto-diol byproducts.
-
Over-reduction: While less common with this compound synthesis, highly reactive reducing agents could potentially lead to the formation of diols or mono-alcohols if reaction conditions are not carefully controlled.
-
Formation of Cyclic Ethers: Intramolecular dehydration of the newly formed this compound can lead to the formation of cyclic ethers, such as tetrahydrofurfuryl alcohol and 3-hydroxytetrahydropyran, particularly at elevated temperatures or under acidic conditions.[1]
-
Stereoisomer Formation: The reduction of prochiral ketones will lead to the formation of stereoisomers (diastereomers and enantiomers), which may require specific purification techniques to separate.
Q3: I am observing a low yield of my desired this compound. What are the potential causes?
A3: Low yields can stem from several factors throughout the experimental process:
-
Suboptimal Reaction Conditions: Temperature, pressure (for hydrogenation), reaction time, and solvent choice can all significantly impact the reaction outcome.
-
Reagent Quality and Stoichiometry: The purity of starting materials and the precise molar ratios of reactants and reducing agents are critical.
-
Workup and Purification Issues: Product loss can occur during extraction, for example, through the formation of stable emulsions, or during purification steps like distillation or chromatography.
-
Competing Side Reactions: The formation of byproducts, as mentioned in Q2, directly consumes starting material and reduces the yield of the desired this compound.
Troubleshooting Guides
Issue 1: Incomplete or Over-reduction of the Precursor
| Symptom | Possible Cause | Troubleshooting Steps |
| Presence of carbonyl peaks (approx. 1700-1740 cm⁻¹) in the IR spectrum of the crude product. | Incomplete reduction of ketone or ester functionalities. | - Increase the molar excess of the reducing agent. - Extend the reaction time. - For NaBH₄ reductions, consider a more potent reducing agent like LiAlH₄ (use with caution). - For catalytic hydrogenation, increase hydrogen pressure and/or reaction temperature. |
| Isolation of byproducts with lower polarity than this compound. | Over-reduction to diols or mono-alcohols. | - Use a milder reducing agent (e.g., NaBH₄ instead of LiAlH₄). - Perform the reaction at a lower temperature. - Carefully control the stoichiometry of the reducing agent. |
Issue 2: Formation of Cyclic Ether Byproducts
| Symptom | Possible Cause | Troubleshooting Steps |
| GC-MS analysis reveals peaks corresponding to the mass of cyclic ethers (e.g., C₅H₁₀O₂). | Intramolecular dehydration of this compound.[1] | - Maintain a neutral or slightly basic pH during the reaction and workup. - Avoid excessive heating during the reaction and purification steps. - Consider performing the reaction at a lower temperature for a longer duration. |
Issue 3: Difficulties During Product Isolation and Purification
| Symptom | Possible Cause | Troubleshooting Steps |
| Formation of a stable emulsion during aqueous workup. | The polyhydroxylated nature of this compound can lead to surfactant-like behavior. | - Add a saturated solution of sodium chloride (brine) to the separatory funnel to increase the ionic strength of the aqueous layer. - Filter the entire mixture through a pad of Celite®. - If possible, evaporate the organic solvent and re-extract with a different solvent. - Centrifugation can also help to break the emulsion. |
| Co-elution of stereoisomers during column chromatography. | Similar polarities of the diastereomeric products. | - Use a longer chromatography column for better separation. - Optimize the solvent system for elution; a less polar solvent system may improve separation. - Consider using a different stationary phase (e.g., alumina (B75360) instead of silica (B1680970) gel). - High-Performance Liquid Chromatography (HPLC) may be necessary for the separation of closely related isomers. |
Experimental Protocols
Example Protocol: Synthesis of 1,3,5-Pentanetriol (B42939) via Reduction of Diethyl 3-Oxoglutarate with NaBH₄
Materials:
-
Diethyl 3-oxoglutarate
-
Sodium borohydride (NaBH₄)
-
Deionized water
-
Hydrochloric acid (1 M)
-
Ethyl acetate (B1210297)
-
Anhydrous magnesium sulfate
-
Celite®
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve diethyl 3-oxoglutarate in methanol under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0°C in an ice bath.
-
Reduction: Slowly add a solution of sodium borohydride in methanol to the cooled solution of diethyl 3-oxoglutarate over a period of 1-2 hours, maintaining the temperature at 0°C.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Carefully quench the reaction by the slow addition of 1 M hydrochloric acid at 0°C until the pH is neutral.
-
Workup:
-
Remove the methanol under reduced pressure.
-
To the remaining aqueous layer, add ethyl acetate and transfer to a separatory funnel.
-
Extract the aqueous layer three times with ethyl acetate.
-
If an emulsion forms, add brine and/or filter through Celite®.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude 1,3,5-pentanetriol by flash column chromatography on silica gel, eluting with a gradient of methanol in dichloromethane.
Characterization:
-
¹H and ¹³C NMR: To confirm the structure of the final product and identify any impurities.
-
GC-MS: To determine the purity of the product and identify volatile byproducts.
-
IR Spectroscopy: To confirm the presence of hydroxyl groups and the absence of carbonyl groups.
Data Presentation
Table 1: Common Byproducts in this compound Synthesis and their Identification
| Byproduct Type | Potential Chemical Structure | Analytical Signature (GC-MS or NMR) | Probable Cause |
| Incomplete Reduction Product | Diol with a remaining ketone or ester group | Presence of a carbonyl signal in ¹³C NMR (170-210 ppm); Molecular ion peak corresponding to the partially reduced species in MS. | Insufficient reducing agent or reaction time. |
| Cyclic Ether | Tetrahydrofurfuryl alcohol or 3-hydroxytetrahydropyran | Molecular ion peak corresponding to C₅H₁₀O₂ in MS; Characteristic ether C-O stretches in IR. | Acidic conditions or high temperatures.[1] |
| Diol Byproduct | Pentanediol isomers | Molecular ion peak corresponding to C₅H₁₂O₂ in MS. | Over-reduction or impurities in starting material. |
Visualizations
Caption: A general experimental workflow for the synthesis and purification of this compound.
References
Technical Support Center: Optimizing Reaction Conditions for Pentanetriol Polymerization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for pentanetriol polymerization. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Troubleshooting Guide
This guide is designed to help you identify and resolve common problems encountered during the polymerization of this compound. The suggested solutions are based on principles of polyol polymerization and may require further optimization for your specific system.
Issue 1: Low Molecular Weight or Incomplete Polymerization
Question: My final polymer has a low molecular weight, and the reaction seems to stall before reaching the desired conversion. What are the potential causes and solutions?
Answer: Low molecular weight is a frequent challenge in polycondensation reactions. Several factors can contribute to this issue:
-
Inaccurate Stoichiometry: An imbalance in the molar ratio of this compound to the co-monomer (e.g., a diacid) is a primary cause of low molecular weight.[1]
-
Insufficient Water Removal: The water produced during condensation polymerization can inhibit the reaction equilibrium, preventing the formation of long polymer chains.[2]
-
Reaction Temperature and Time: Inadequate temperature or reaction time can lead to incomplete conversion. Conversely, excessively high temperatures can cause side reactions or degradation.[3]
-
Monomer Purity: Impurities in the this compound or co-monomer can terminate chain growth.
Solutions:
| Parameter | Recommended Action | Typical Range (for analogous polyol systems) |
| Monomer Ratio | Ensure precise stoichiometric balance between this compound and the co-monomer. | 1:1 to 1:1.15 molar ratio (Triol:Diacid)[4] |
| Water Removal | Use a high-vacuum system or a Dean-Stark trap to efficiently remove water.[2] | Vacuum: < 1 Torr |
| Temperature | Optimize the reaction temperature to ensure a sufficient reaction rate without causing degradation. | Pre-polymerization: 120-150°C; Curing: 150-190°C[2][5] |
| Time | Increase the reaction time to allow for higher conversion. | Pre-polymerization: 12-48 hours; Curing: 24-96 hours[2][5] |
| Monomer Purity | Use high-purity monomers. Consider purification before use if necessary. | >98% purity |
Issue 2: Premature Gelation
Question: The reaction mixture is forming a gel much earlier than expected, preventing further processing. How can I avoid this?
Answer: Premature gelation in trifunctional monomer systems like this compound occurs when the degree of crosslinking becomes too high at an early stage of the reaction.
-
High Reaction Temperature: Elevated temperatures can accelerate the reaction rate, leading to rapid network formation.[2]
-
Incorrect Monomer Ratio: An excess of the trifunctional monomer (this compound) can lead to a higher branching density and earlier gelation.
-
Catalyst Concentration: A high concentration of catalyst can excessively increase the reaction rate.
Solutions:
| Parameter | Recommended Action | Typical Range (for analogous polyol systems) |
| Temperature | Lower the reaction temperature to better control the polymerization rate. | 120-140°C[2] |
| Monomer Ratio | Carefully control the stoichiometry. A slight excess of the di-functional monomer may be beneficial. | Adjust molar ratio based on desired branching[5] |
| Catalyst Concentration | Reduce the amount of catalyst used. | 0.1 - 2 wt% of total reactants[6] |
Issue 3: Batch-to-Batch Inconsistency
Question: I am observing significant variations in the properties of my polymer from one batch to another. How can I improve reproducibility?
Answer: Batch-to-batch inconsistency is often due to small variations in reaction conditions that have a large impact on the final polymer properties.
-
Inconsistent Heating: Non-uniform heating of the reaction vessel can lead to different reaction rates within the mixture.
-
Variable Water Removal Efficiency: Fluctuations in vacuum pressure or inert gas flow can affect the extent of water removal.
-
Atmospheric Contamination: Exposure to air and moisture can lead to side reactions.[7]
Solutions:
| Parameter | Recommended Action |
| Heating | Use a well-calibrated and uniformly heating reaction setup (e.g., an oil bath with vigorous stirring). |
| Water Removal | Standardize the vacuum application procedure and monitor the pressure throughout the reaction. |
| Atmosphere | Maintain a consistent inert atmosphere (e.g., nitrogen or argon) throughout the synthesis.[4] |
Frequently Asked Questions (FAQs)
Q1: What type of catalyst is suitable for this compound polymerization?
A1: The choice of catalyst depends on the co-monomer and the desired polymer (e.g., polyester (B1180765), polyurethane). For polyester synthesis with a diacid, common catalysts include:
-
Acid catalysts: p-Toluenesulfonic acid, sulfuric acid.
-
Metal-based catalysts: Stannous octoate, titanium(IV) butoxide.[5]
-
Basic catalysts: Sodium carbonate, potassium hydroxide (B78521) (for specific applications).[6]
Q2: How does the structure of this compound affect polymerization?
A2: this compound is a triol, meaning it has three hydroxyl groups.[8] This trifunctionality allows for the formation of branched and crosslinked polymer structures. The position of the hydroxyl groups (e.g., 1,3,5-pentanetriol) will influence the architecture and properties of the resulting polymer.
Q3: Can I control the degree of branching in my this compound-based polymer?
A3: Yes, the degree of branching can be controlled by:
-
Monomer Ratio: Adjusting the molar ratio of this compound (A3 monomer) to a difunctional co-monomer (B2 monomer).[5]
-
Reaction Time and Temperature: Stopping the reaction before the gel point is reached.
-
Use of a Co-monomer: Introducing a linear diol alongside this compound can reduce the overall branching density.
Q4: What are the key safety precautions when working with this compound polymerization?
A4: Standard laboratory safety procedures should be followed. This includes:
-
Working in a well-ventilated fume hood.
-
Wearing appropriate personal protective equipment (gloves, safety glasses, lab coat).
-
Being aware of the hazards of the specific co-monomers and catalysts used. For example, isocyanates used in polyurethane synthesis are respiratory sensitizers.[9]
Experimental Protocols
Protocol 1: General Procedure for Bulk Condensation Polymerization of this compound with a Diacid
This protocol provides a general starting point. The specific conditions will need to be optimized for your particular system.
Materials:
-
Dicarboxylic acid (e.g., sebacic acid, adipic acid)
-
Catalyst (e.g., stannous octoate)
-
Three-neck round-bottom flask
-
Mechanical stirrer
-
Condenser with a vacuum adapter
-
Heating mantle with a temperature controller
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Monomer and Catalyst Charging: Accurately weigh equimolar amounts of 1,3,5-pentanetriol and the dicarboxylic acid and add them to the three-neck round-bottom flask. Add the desired amount of catalyst (e.g., 0.5 mol% relative to the diacid).
-
Inert Atmosphere: Assemble the flask with the mechanical stirrer, a gas inlet connected to the inert gas supply, and a condenser. Purge the system with the inert gas for at least 30 minutes.
-
Pre-polymerization: Begin stirring the mixture and heat it to 130-150°C under a slow stream of inert gas. Continue the reaction for 12-24 hours. The mixture will become increasingly viscous.
-
Polycondensation under Vacuum: Gradually apply a high vacuum (<1 Torr) while continuing to stir and heat the reaction mixture. This step is crucial for removing the water of condensation and driving the polymerization to high molecular weight. Continue for another 12-24 hours.
-
Cooling and Collection: Stop heating and allow the polymer to cool to room temperature under an inert atmosphere. The resulting polymer can then be collected.
Visualizations
Caption: Workflow for this compound polymerization.
Caption: Troubleshooting decision tree for this compound polymerization.
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Polyglycerol Hyperbranched Polyesters: Synthesis, Properties and Pharmaceutical and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. 1,3,5-Pentanetriol | C5H12O3 | CID 554363 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
"troubleshooting guide for Pentanetriol-based polymer degradation"
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pentanetriol-based polymers. Given that this compound is a triol, it is presumed to be used as a monomer to create branched or crosslinked polyester (B1180765) networks. This guide addresses the unique challenges associated with the degradation of these complex polymer structures.
Frequently Asked Questions (FAQs)
Q1: What is the expected degradation behavior of a this compound-based polymer?
A1: Due to the trifunctional nature of this compound, polymers synthesized with it are expected to have a branched or crosslinked structure.[1] This network structure generally leads to a slower degradation rate compared to linear polyesters. The degradation of crosslinked polyesters is often characterized by surface erosion rather than bulk erosion, as the tightly packed network can limit water penetration.[2][3] The degradation process primarily occurs through the hydrolysis of ester bonds, which can be influenced by factors such as the crosslinking density, the hydrophilicity of the polymer matrix, and the surrounding pH.[3][4]
Q2: How does the degree of crosslinking affect the degradation rate?
A2: A higher degree of crosslinking typically results in a slower degradation rate. Increased crosslinking creates a more densely packed polymer network, which restricts the diffusion of water molecules to the hydrolytically labile ester bonds.[2][5] This can be a critical factor in designing drug delivery systems where a specific release profile is desired. Conversely, a lower crosslinking density will allow for more rapid water uptake and, consequently, a faster degradation rate.
Q3: What are the primary mechanisms of degradation for this compound-based polyesters?
A3: The primary degradation mechanism for polyesters is hydrolysis of the ester linkages.[4][6] This can be catalyzed by acids or bases. In a physiological environment, degradation is often initiated by passive hydrolysis.[4] For some biodegradable polyesters, enzymatic degradation can also play a significant role, where enzymes can catalyze the cleavage of ester bonds.[7] Given the likely crosslinked nature of this compound-based polymers, degradation is expected to be a heterogeneous process, often initiating at the surface.
Q4: Can I expect acidic byproducts from the degradation of a this compound-based polyester?
A4: Yes, the hydrolysis of ester bonds in polyesters releases carboxylic acid and alcohol functional groups.[6] The accumulation of acidic byproducts can lead to a localized decrease in pH, which can, in turn, autocatalyze the degradation process.[8] This is a crucial consideration in biomedical applications, as a significant drop in local pH can potentially cause an inflammatory response.
Q5: How can I modify the degradation rate of my this compound-based polymer?
A5: The degradation rate can be tailored by several strategies:
-
Adjusting Crosslinking Density: As mentioned, varying the concentration of this compound or other crosslinking agents will directly impact the degradation rate.[2]
-
Copolymerization: Introducing more hydrophilic monomers into the polymer backbone can increase water uptake and accelerate hydrolysis.[9] Conversely, incorporating hydrophobic monomers can slow down degradation.
-
Altering Crystallinity: The degree of crystallinity influences water diffusion. Amorphous regions are more susceptible to hydrolysis than crystalline regions.[4] Processing conditions can be modified to control the crystallinity of the polymer.
-
Incorporation of Catalytic Groups: Introducing functional groups that can catalyze hydrolysis, such as free hydroxyl or tertiary amine groups, can increase the degradation rate.[10]
Troubleshooting Guide
| Observed Problem | Potential Cause | Suggested Action(s) | Diagnostic Technique(s) |
| Slower than expected degradation rate | High crosslink density | Reduce the molar ratio of this compound in the polymerization reaction. | Swelling studies, Gel Permeation Chromatography (GPC/SEC) of soluble fractions. |
| High crystallinity | Modify polymer processing conditions (e.g., rapid cooling from the melt) to favor a more amorphous structure. | Differential Scanning Calorimetry (DSC) to determine the degree of crystallinity.[11] | |
| Hydrophobic polymer backbone | Co-polymerize with more hydrophilic monomers to increase water uptake. | Contact angle measurements to assess surface hydrophilicity. | |
| Faster than expected degradation rate / Premature loss of mechanical integrity | Low crosslink density | Increase the molar ratio of this compound or add other crosslinking agents. | Swelling studies, GPC/SEC of soluble fractions. |
| Autocatalysis by acidic byproducts | Incorporate basic fillers or co-monomers to buffer the local pH. | Monitor the pH of the degradation medium over time. | |
| Presence of residual catalyst from synthesis | Ensure thorough purification of the polymer to remove any residual catalysts that could accelerate hydrolysis. | Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or other elemental analysis techniques. | |
| Inconsistent or unpredictable degradation profile | Heterogeneous polymer structure | Optimize the polymerization process to ensure a more uniform distribution of crosslinks. | Scanning Electron Microscopy (SEM) to observe the morphology of the degrading polymer. |
| Batch-to-batch variability in synthesis | Standardize the synthesis protocol, including monomer purity, reaction time, and temperature. | GPC/SEC, DSC, and Fourier-Transform Infrared Spectroscopy (FTIR) to characterize each batch. | |
| Formation of unexpected degradation byproducts | Side reactions during degradation | Characterize the degradation products thoroughly to understand the degradation pathway. | Liquid Chromatography-Mass Spectrometry (LC-MS) to identify degradation products.[12] |
| Impurities in monomers | Use high-purity monomers for synthesis. | Nuclear Magnetic Resonance (NMR) spectroscopy to verify monomer purity. |
Experimental Protocols
Protocol 1: Determination of Molecular Weight (Mw, Mn) and Polydispersity Index (PDI) using Gel Permeation Chromatography (GPC/SEC)
Objective: To monitor the change in molecular weight of the soluble fraction of the polymer during degradation.
Methodology:
-
Sample Preparation: Accurately weigh 2-5 mg of the dried polymer sample and dissolve it in a suitable solvent (e.g., tetrahydrofuran (B95107) (THF) or chloroform) to a final concentration of 1-2 mg/mL. Gentle agitation or warming may be necessary to facilitate dissolution.
-
Filtration: Filter the sample solution through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter.
-
Instrumentation: Use a GPC/SEC system equipped with a refractive index (RI) detector. The column set should be appropriate for the expected molecular weight range of the polymer.
-
Calibration: Calibrate the system using narrow PDI polystyrene standards.
-
Analysis: Inject the filtered sample solution into the GPC/SEC system.
-
Data Processing: Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) relative to the polystyrene standards. A decrease in Mn and Mw over time indicates polymer degradation.
Protocol 2: Monitoring Chemical Structure Changes using Fourier-Transform Infrared Spectroscopy (FTIR)
Objective: To identify changes in functional groups indicative of polyester degradation.
Methodology:
-
Sample Preparation: Prepare thin films of the polymer or analyze the sample in attenuated total reflectance (ATR) mode.
-
Analysis: Acquire FTIR spectra of the polymer at different degradation time points.
-
Interpretation: Monitor the following spectral regions:
-
~1730 cm⁻¹: Decrease in the intensity of the ester carbonyl (C=O) stretching peak, indicating ester bond cleavage.
-
~3500-3200 cm⁻¹ (broad): Increase in the intensity of the hydroxyl (O-H) stretching peak, corresponding to the formation of hydroxyl end-groups from hydrolysis.
-
~1700 cm⁻¹ (shoulder): Appearance of a shoulder peak corresponding to the carbonyl stretch of carboxylic acids, another product of hydrolysis.[4]
-
Protocol 3: Assessing Changes in Crystallinity using Differential Scanning Calorimetry (DSC)
Objective: To determine the effect of degradation on the thermal properties and crystallinity of the polymer.
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of the dried polymer sample into an aluminum DSC pan.
-
Analysis: Perform a heat-cool-heat cycle. A typical cycle might be:
-
Heat from room temperature to a temperature above the polymer's melting point (e.g., 200°C) at a rate of 10°C/min. This erases the thermal history.
-
Cool from the melt to a temperature below the glass transition temperature (e.g., -50°C) at a controlled rate (e.g., 10°C/min).
-
Heat again to above the melting point at 10°C/min.
-
-
Data Analysis:
-
Determine the glass transition temperature (Tg), crystallization temperature (Tc), and melting temperature (Tm) from the second heating scan.
-
Calculate the percent crystallinity (%Xc) using the following equation: %Xc = (ΔHm / ΔHm°) * 100 where ΔHm is the heat of fusion of the sample (obtained by integrating the melting peak) and ΔHm° is the heat of fusion of a 100% crystalline polymer (if available from literature). Changes in %Xc can indicate preferential degradation of amorphous regions.[11]
-
Visualizations
Caption: A general workflow for troubleshooting polymer degradation issues.
Caption: A simplified signaling pathway for the hydrolytic degradation of a crosslinked polyester.
References
- 1. 1,3,5-Pentanetriol | High-Purity Research Grade [benchchem.com]
- 2. Inherently degradable cross-linked polyesters and polycarbonates: resins to be cheerful - Polymer Chemistry (RSC Publishing) DOI:10.1039/D0PY01226B [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Hydrolytic Degradation and Erosion of Polyester Biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Degradation of Polymer Materials in the Environment and Its Impact on the Health of Experimental Animals: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Biodegradable Polyesters: Approaches to Increase Degradation Rates for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Designed to Degrade: Tailoring Polyesters for Circularity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Degradation Kinetics of Disulfide Cross-Linked Microgels: Real-Time Monitoring by Confocal Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
"methods for the removal of impurities from Pentanetriol"
This technical support center provides researchers, scientists, and drug development professionals with guidance on the removal of impurities from pentanetriol. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the common types of impurities found in this compound?
A1: Impurities in this compound can originate from the starting materials, side reactions during synthesis, or degradation products. Common impurities may include:
-
Unreacted starting materials: Depending on the synthesis route, these could include precursors such as derivatives of glutaric acid or similar molecules.
-
Partially reacted intermediates: Molecules that have not been fully converted to the final this compound structure.
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Isomers of this compound: Different structural forms of this compound may be present.
-
Solvents: Residual solvents used during the synthesis or purification process.
-
Water: this compound is hygroscopic and can absorb moisture from the atmosphere.
-
Byproducts from side reactions: These can include diols, other polyols, and oxidation or elimination products.
Q2: Which analytical techniques are most suitable for assessing the purity of this compound?
A2: Several analytical techniques can be used to determine the purity of this compound and identify impurities:
-
Gas Chromatography (GC): A common and effective method for analyzing the purity of volatile compounds like this compound. A Flame Ionization Detector (FID) is typically used for quantification. For identification of unknown impurities, GC coupled with Mass Spectrometry (GC-MS) is highly effective.[1][2][3]
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used for the analysis of non-volatile impurities. Since this compound lacks a strong UV chromophore, a Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD) is often employed.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information about this compound and help in the identification and quantification of impurities.
-
Karl Fischer Titration: This method is specifically used to quantify the water content in the sample.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
Issue 1: The purity of my this compound does not improve after fractional distillation.
-
Possible Cause 1: Azeotrope formation. this compound may form an azeotrope with certain impurities, meaning they cannot be separated by simple distillation.
-
Solution: Try azeotropic distillation by adding a third component that can break the azeotrope, or switch to a different purification method like chromatography.
-
-
Possible Cause 2: Boiling points of impurities are too close to that of this compound. If the boiling points are very similar, separation by fractional distillation will be inefficient.[5][6]
-
Solution: Use a longer distillation column with a higher number of theoretical plates to improve separation. Alternatively, perform the distillation under reduced pressure (vacuum distillation) to lower the boiling points and potentially increase the boiling point differences.
-
-
Possible Cause 3: Thermal degradation. this compound might be degrading at the high temperatures required for distillation at atmospheric pressure.
-
Solution: Use vacuum distillation to lower the boiling point and minimize thermal decomposition.
-
Issue 2: I am observing co-elution of impurities with this compound in my HPLC analysis.
-
Possible Cause 1: Inappropriate column chemistry. The stationary phase of the HPLC column may not be suitable for separating this compound from the specific impurities.
-
Solution: Experiment with different column chemistries. For polar compounds like polyols, a hydrophilic interaction liquid chromatography (HILIC) column can be effective.[4]
-
-
Possible Cause 2: Mobile phase is not optimized. The composition of the mobile phase may not be providing adequate resolution.
-
Solution: Modify the mobile phase composition. For HILIC, adjusting the ratio of the aqueous and organic components can significantly impact separation.[4]
-
-
Possible Cause 3: Isocratic elution is insufficient. For complex mixtures of impurities, an isocratic mobile phase may not be able to resolve all components.
-
Solution: Develop a gradient elution method where the mobile phase composition changes over the course of the analysis to improve the separation of compounds with different polarities.
-
Issue 3: My this compound sample is still showing a significant water peak after drying.
-
Possible Cause 1: Inefficient drying method. Simple drying methods like using a rotary evaporator might not be sufficient to remove all the water from the hygroscopic this compound.
-
Solution: Use more rigorous drying techniques. Drying over a desiccant like anhydrous sodium sulfate (B86663) or magnesium sulfate, followed by filtration, can be effective. For very low water content, azeotropic distillation with a solvent like toluene (B28343) can be used to remove water.
-
-
Possible Cause 2: Re-absorption of moisture. The dried this compound has been exposed to the atmosphere.
-
Solution: Handle and store the purified this compound under an inert atmosphere (e.g., nitrogen or argon) and in a tightly sealed container to prevent moisture re-absorption.
-
Data Presentation
Table 1: Comparison of Purification Methods for Polyols (General Data)
| Purification Method | Principle of Separation | Common Impurities Removed | Typical Purity Achieved | Advantages | Disadvantages |
| Fractional Distillation | Differences in boiling points.[7][8] | Volatile impurities with significantly different boiling points. | 95-99% | Scalable, good for large quantities. | Not effective for azeotropes or impurities with close boiling points; potential for thermal degradation.[5][6] |
| Column Chromatography | Differential adsorption onto a stationary phase.[9][10] | A wide range of impurities with different polarities. | >99% | High resolution, can separate closely related compounds. | Can be time-consuming and require large volumes of solvent; may not be suitable for very large scales. |
| Recrystallization | Differences in solubility in a specific solvent at different temperatures.[11][12] | Impurities that have different solubility profiles from the target compound. | >98% | Can yield very pure crystalline solids. | Finding a suitable solvent can be challenging; product loss in the mother liquor.[13] |
Experimental Protocols
Protocol 1: Purity Analysis of this compound by Gas Chromatography (GC)
This protocol outlines a general method for the analysis of this compound purity.
-
Sample Preparation:
-
Accurately weigh approximately 100 mg of the this compound sample into a 10 mL volumetric flask.
-
Dissolve the sample in a suitable solvent (e.g., methanol (B129727) or isopropanol) and dilute to the mark.
-
For GC-MS analysis where derivatization is needed to increase volatility, a silylation step can be performed.[1][2] To the dry sample, add a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a catalyst such as pyridine, and heat to ensure the reaction is complete.[1]
-
-
GC Conditions (Example):
-
Column: A polar stationary phase column (e.g., a wax column like DB-Wax or a similar polyethylene (B3416737) glycol phase) is recommended for polyol analysis.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 240 °C.
-
Hold at 240 °C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Detector: Flame Ionization Detector (FID) at 250 °C.
-
Injection Volume: 1 µL.
-
-
Data Analysis:
-
Identify the this compound peak based on its retention time, confirmed by running a standard.
-
Calculate the area percentage of the this compound peak relative to the total area of all peaks to estimate the purity. For more accurate quantification, use an internal or external standard calibration method.
-
Protocol 2: Purification of this compound by Vacuum Fractional Distillation
This protocol describes a general procedure for purifying this compound by distillation under reduced pressure.
-
Apparatus Setup:
-
Assemble a fractional distillation apparatus with a round-bottom flask, a fractionating column (e.g., Vigreux or packed column), a condenser, a receiving flask, and a thermometer.
-
Connect the apparatus to a vacuum pump with a vacuum trap and a pressure gauge.
-
Ensure all glass joints are properly sealed with vacuum grease.
-
-
Distillation Procedure:
-
Place the impure this compound and a magnetic stir bar or boiling chips into the round-bottom flask.
-
Begin stirring and slowly reduce the pressure to the desired level (e.g., 1-10 mmHg).
-
Gradually heat the flask using a heating mantle.
-
Monitor the temperature at the top of the column. Collect and discard the initial fraction (forerun), which may contain lower-boiling impurities.
-
Collect the main fraction when the temperature stabilizes at the boiling point of this compound at that pressure.
-
Stop the distillation before the flask is completely dry to prevent the formation of peroxides and potential hazards.
-
-
Post-Distillation:
-
Allow the apparatus to cool completely before slowly releasing the vacuum.
-
Transfer the purified this compound to a clean, dry, and sealed container, preferably under an inert atmosphere.
-
Mandatory Visualization
Caption: A workflow for the purification and analysis of this compound.
Caption: A troubleshooting guide for this compound purification.
References
- 1. benchchem.com [benchchem.com]
- 2. Gas-chromatographic determination of polyol profiles in cerebrospinal fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Gas Chromatography with Mass Spectrometry (GC/MS) - Elastomer Institut Richter [elastomer-institut.de]
- 4. Hydrophilic Interaction Chromatography Coupled with Charged Aerosol Detection for Simultaneous Quantitation of Carbohydrates, Polyols and Ions in Food and Beverages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Purification [chem.rochester.edu]
- 6. chem.rochester.edu [chem.rochester.edu]
- 7. chembam.com [chembam.com]
- 8. Master Fractional Distillation: Purify Your Samples Like a Pro with Expert Tips - Housing Innovations [dev.housing.arizona.edu]
- 9. jackwestin.com [jackwestin.com]
- 10. Chromatographic Separation: A Versatile Strategy to Prepare Discrete and Well-Defined Polymer Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mt.com [mt.com]
- 12. researchgate.net [researchgate.net]
- 13. Reagents & Solvents [chem.rochester.edu]
Technical Support Center: Controlling the Degree of Cross-linking with 1,2,5-Pentanetriol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,2,5-Pentanetriol as a cross-linking agent.
Frequently Asked Questions (FAQs)
Q1: What is 1,2,5-Pentanetriol and why is it used as a cross-linker?
1,2,5-Pentanetriol (CAS No. 14697-46-2) is a five-carbon triol, meaning it possesses three hydroxyl (-OH) functional groups.[1][2] Its structure allows it to act as a trifunctional cross-linking agent, creating a three-dimensional network structure when reacting with suitable polymers.[2] This is in contrast to diols, which primarily lead to linear chain extension.[3] The trifunctionality enables the formation of a denser cross-linked network, which can lead to improved mechanical properties and greater cohesion strength in the final polymer.[4]
Q2: In what types of polymer systems can 1,2,5-Pentanetriol be used for cross-linking?
1,2,5-Pentanetriol, and other triols, are commonly used as cross-linkers in the synthesis of polyurethanes.[2][5] In this context, the hydroxyl groups of the triol react with isocyanate groups of other monomers to form urethane (B1682113) linkages, building a cross-linked polymer network.[6] It can also be used in other polymer systems where hydroxyl groups are reactive, such as in the formation of polyesters through reaction with carboxylic acids or their derivatives, and in cross-linking polymers like polyacrylic acid through esterification reactions.[7] One specific application is in the preparation of rigid polyurethane foams, where an oxypropylated form of 1,2,5-Pentanetriol has been successfully used.[5]
Q3: How does the concentration of 1,2,5-Pentanetriol affect the properties of the final cross-linked polymer?
The concentration of the cross-linking agent is a critical parameter that significantly influences the final properties of the polymer.[8][9] Generally, increasing the concentration of 1,2,5-Pentanetriol will lead to a higher cross-link density.[10] This, in turn, typically results in:
-
Increased mechanical strength and stiffness: A more densely cross-linked network restricts the movement of polymer chains, leading to a more rigid material.[10][11]
-
Reduced swelling: The tighter network structure limits the ability of the polymer to absorb solvents.[1]
-
Increased glass transition temperature (Tg): The reduced mobility of the polymer chains requires more energy for the material to transition from a glassy to a rubbery state.[11][12]
-
Decreased elasticity and elongation at break: The material becomes more brittle as the cross-link density increases.
Q4: What is the purpose of oxypropylation of 1,2,5-Pentanetriol before using it in polyurethane synthesis?
Oxypropylation is a process where propylene (B89431) oxide is reacted with the hydroxyl groups of 1,2,5-Pentanetriol. This modification is often performed to adjust the properties of the polyol for specific applications, such as in the production of rigid polyurethane foams.[5] The key benefits of oxypropylation in this context are:
-
Reduced hydroxyl number: This allows for better control over the reactivity of the system and the final properties of the foam.[5]
-
Increased viscosity: This can be advantageous for processing and achieving the desired cell structure in the foam.[5]
-
Improved compatibility: The modified polyol may have better compatibility with other components in the polyurethane formulation.
Q5: How can I characterize the degree of cross-linking in a polymer network formed using 1,2,5-Pentanetriol?
Several techniques can be used to determine the cross-link density of a polymer network:
-
Swelling Experiments: This is a common method where the cross-linked polymer is immersed in a suitable solvent. The degree of swelling is related to the cross-link density; a lower degree of swelling indicates a higher cross-link density. The Flory-Rehner equation can be used to calculate the average molecular weight between cross-links from swelling data.[13]
-
Rheology and Dynamic Mechanical Analysis (DMA): These techniques measure the viscoelastic properties of the material. For a cross-linked polymer, the storage modulus (G' or E') in the rubbery plateau region is directly proportional to the cross-link density.[9][13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Solid-state NMR can be used to probe the molecular structure and dynamics of the polymer network, providing information about the degree of cross-linking.[12]
Troubleshooting Guides
Issue 1: Incomplete Cross-linking or Gelation
| Potential Cause | Troubleshooting Steps |
| Incorrect Stoichiometry | Ensure the molar ratio of reactive groups (e.g., hydroxyl groups from 1,2,5-Pentanetriol and isocyanate groups) is correct. An excess or deficit of the cross-linker can lead to an incomplete network formation. |
| Low Reaction Temperature | Increase the reaction temperature to ensure the activation energy for the cross-linking reaction is met. For polyurethane synthesis, temperatures between 75 °C and 150 °C are often used. |
| Inadequate Mixing | Ensure all components, including the 1,2,5-Pentanetriol, are thoroughly and homogeneously mixed before and during the reaction. |
| Presence of Moisture | Water can react with certain functional groups, such as isocyanates, leading to side reactions and incomplete cross-linking. Ensure all reactants and solvents are dry. |
| Insufficient Catalyst | If a catalyst is required for the reaction (e.g., in polyurethane synthesis), ensure the correct type and concentration are used. |
| Low Purity of 1,2,5-Pentanetriol | Impurities in the cross-linker can interfere with the reaction. Use a high-purity grade of 1,2,5-Pentanetriol. |
Issue 2: Final Polymer is Too Brittle
| Potential Cause | Troubleshooting Steps |
| Excessive Cross-link Density | Reduce the concentration of 1,2,5-Pentanetriol in the formulation. A lower amount of the trifunctional cross-linker will lead to a less dense network and increased flexibility. |
| Incorrect Polymer Backbone | The properties of the main polymer chains also play a significant role. Consider using a more flexible polymer backbone in your formulation. |
| Inhomogeneous Cross-linking | Improve mixing to ensure a more uniform distribution of the cross-linker, which can prevent the formation of highly cross-linked, brittle regions. |
Issue 3: Poor Reproducibility of Results
| Potential Cause | Troubleshooting Steps |
| Variability in Reaction Conditions | Strictly control all reaction parameters, including temperature, time, and mixing speed, across all experiments. |
| Inconsistent Material Quality | Use reactants from the same batch to minimize variability. If using a new batch, re-characterize the materials. |
| Atmospheric Moisture | Conduct reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with atmospheric moisture, especially when working with moisture-sensitive reagents like isocyanates. |
Quantitative Data
Table 1: Effect of Bio-based Polyol (from Oxypropylated 1,2,5-Pentanetriol) Content on the Properties of Rigid Polyurethane Foams
| Property | Standard PU Foam | PU Foam with 10% Bio-based Polyol | PU Foam with 20% Bio-based Polyol | PU Foam with 30% Bio-based Polyol |
| Density ( kg/m ³) | 35.2 | 36.8 | 38.1 | 40.5 |
| Compressive Strength (kPa) | 350 | >400 | >400 | >400 |
| Thermal Degradation Range (°C) | 325-450 | 325-450 | 325-450 | 325-450 |
Data adapted from a study on biorenewable oxypropylated pentane-1,2,5-triol in rigid polyurethane foams.[5]
Experimental Protocols
Key Experiment: Synthesis of Rigid Polyurethane Foam using Oxypropylated 1,2,5-Pentanetriol
This protocol is a general guideline based on the synthesis of rigid polyurethane foams incorporating a bio-based polyol derived from 1,2,5-Pentanetriol.[5]
Materials:
-
Oxypropylated 1,2,5-Pentanetriol (bio-based polyol)
-
Petrochemical-based polyol
-
Polymeric Methylene Diphenyl Diisocyanate (pMDI)
-
Catalyst (e.g., amine-based)
-
Surfactant (e.g., silicone-based)
-
Blowing agent (e.g., water or a physical blowing agent)
Procedure:
-
Preparation of the Polyol Blend:
-
In a suitable reaction vessel, combine the desired amounts of the oxypropylated 1,2,5-Pentanetriol and the petrochemical-based polyol.
-
Add the catalyst and surfactant to the polyol blend.
-
Mix the components thoroughly at room temperature until a homogeneous mixture is obtained.
-
-
Addition of the Blowing Agent:
-
If using water as a chemical blowing agent, add the specified amount to the polyol blend and mix.
-
-
Reaction with Isocyanate:
-
Add the pMDI to the polyol blend while stirring vigorously. The NCO/OH ratio should be carefully controlled.
-
Continue mixing for a short period (typically a few seconds) until the mixture is uniform.
-
-
Foam Formation:
-
Pour the reacting mixture into a mold.
-
Allow the foam to rise and cure at a specified temperature (e.g., room temperature or slightly elevated).
-
-
Characterization:
-
After curing, the foam can be demolded and characterized for its properties, such as density, compressive strength, and thermal stability.
-
Visualizations
Caption: Experimental workflow for polyurethane foam synthesis.
Caption: Troubleshooting logic for incomplete cross-linking.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Cross-Linked Hydrogel for Pharmaceutical Applications: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biorenewable Oxypropylated Pentane-1,2,5-triol as a Source for Incorporation in Rigid Polyurethane Foams - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. EP0152667A2 - Synthesis of polyurethane products - Google Patents [patents.google.com]
- 9. 1,2,5-Pentanetriol | CymitQuimica [cymitquimica.com]
- 10. researchgate.net [researchgate.net]
- 11. Additional question to crosslinking polymernetwork | Dassault Systèmes® [3dswym.3dexperience.3ds.com]
- 12. Cross-linking in Hydrogels - A Review [article.sapub.org]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Analytical Techniques for Monitoring Pentanetriol Reaction Progress
Welcome to the technical support center for monitoring pentanetriol reactions. This guide is designed for researchers, scientists, and drug development professionals to provide answers to frequently asked questions and to troubleshoot common issues encountered during the analysis of this compound reaction progress.
Frequently Asked Questions (FAQs)
Q1: How do I choose the most suitable analytical technique for monitoring my this compound reaction?
A1: The ideal technique depends on your specific analytical needs, such as the need for real-time data, quantitative accuracy, or structural information.
-
Gas Chromatography (GC) is suitable for volatile compounds. Since this compound is a non-volatile polyol, a derivatization step is required to increase its volatility.[1][2]
-
High-Performance Liquid Chromatography (HPLC) is well-suited for polar, non-volatile compounds like this compound and is often preferred over GC to avoid derivatization.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed structural information and is excellent for quantitative analysis without the need for derivatization, making it a powerful tool for kinetic and mechanistic studies.[4][5][6]
-
Fourier-Transform Infrared (FTIR) Spectroscopy is highly effective for real-time, in-situ monitoring of the disappearance of reactant functional groups and the appearance of product functional groups.[7][8][9][10][11]
The following workflow can help guide your decision:
Technique-Specific Troubleshooting Guides
Gas Chromatography (GC) Analysis
GC is a powerful technique for separating and quantifying volatile compounds. For polyols like this compound, derivatization is necessary to make them suitable for GC analysis.[1][2][12]
Troubleshooting Guide
| Problem | Potential Cause | Solution |
| Peak Tailing | 1. Incomplete Derivatization: Free hydroxyl groups interact strongly with the column's stationary phase.[1] 2. Active Sites in Column/Inlet: Exposed silanol (B1196071) groups on the column or liner can interact with the analyte. 3. Column Contamination: Buildup of non-volatile materials on the column.[1] | 1. Optimize the derivatization reaction (check reagent freshness, extend reaction time, ensure sample is dry).[1] 2. Use a deactivated inlet liner and/or a column specifically designed for polar compounds. 3. Bake out the column at a high temperature or trim the front end of the column. |
| Ghost Peaks | 1. Septum Bleed: Contaminants leaching from the injector septum.[1] 2. Carryover: Residual sample from a previous injection. | 1. Use high-quality, low-bleed septa and replace them regularly.[1] 2. Implement a thorough wash sequence for the syringe and injector between runs. |
| Irreproducible Results | 1. Inconsistent Injection Volume: Issues with the autosampler or manual injection technique.[13] 2. Variable Derivatization Efficiency: Inconsistent reaction conditions between samples. 3. Leaks in the System: Leaks in fittings can cause flow rate fluctuations.[14] | 1. Check the syringe for air bubbles and ensure proper autosampler operation.[13] 2. Strictly control derivatization parameters (time, temperature, reagent amounts). Use an internal standard. 3. Perform a leak check on all connections from the injector to the detector. |
Experimental Protocol: GC-MS Analysis of this compound via Silylation
This protocol describes the derivatization of this compound to its more volatile trimethylsilyl (B98337) (TMS) ether, followed by GC-MS analysis.[1][2]
-
Sample Preparation: a. Accurately weigh ~5 mg of the reaction mixture into a vial. b. Add an internal standard (e.g., sorbitol) to correct for variations. c. Evaporate the solvent under a stream of nitrogen to ensure the sample is completely dry. Moisture will quench the derivatization reagent.[1]
-
Derivatization (Silylation): a. To the dry sample, add 200 µL of pyridine (B92270) and 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS. b. Cap the vial tightly and heat at 70°C for 1 hour to ensure complete derivatization. c. Cool the sample to room temperature before injection.
-
GC-MS Conditions:
-
GC Column: DB-5ms (30 m x 0.25 mm x 0.25 µm) or similar.
-
Inlet Temperature: 250°C.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program: Initial temperature of 100°C, hold for 2 min, ramp to 280°C at 10°C/min, and hold for 5 min.
-
Injection Volume: 1 µL (splitless or split 10:1).
-
MS Transfer Line: 280°C.
-
Ion Source: 230°C.
-
Mass Range: 50-500 m/z.
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
- 5. youtube.com [youtube.com]
- 6. Magritek [magritek.com]
- 7. spiedigitallibrary.org [spiedigitallibrary.org]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. spiedigitallibrary.org [spiedigitallibrary.org]
- 10. In Situ FTIR Spectroscopic Monitoring of Electrochemically Controlled Organic Reactions in a Recycle Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mt.com [mt.com]
- 12. Gas-chromatographic determination of polyol profiles in cerebrospinal fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Common Sources Of Error in Gas Chromatography - Blogs - News [alwsci.com]
- 14. drawellanalytical.com [drawellanalytical.com]
Validation & Comparative
Pentanetriol vs. Glycerol: A Comparative Analysis of Cross-Linking Efficiency in Hydrogel Scaffolds
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate cross-linking agent is a critical determinant of the final physicochemical properties and, consequently, the performance of hydrogel-based biomaterials in applications ranging from drug delivery to tissue engineering. Both pentanetriol and glycerol (B35011) are polyhydric alcohols frequently employed as cross-linkers due to their biocompatibility and the presence of multiple hydroxyl groups capable of forming networks with various polymers. This guide provides an objective comparison of their cross-linking efficiency, supported by experimental data and detailed methodologies for key characterization assays.
Executive Summary
Glycerol, a triol with a compact structure, is a widely studied cross-linking agent known to enhance the mechanical properties and modulate the swelling behavior of hydrogels. This compound, also a triol but with a longer and more flexible carbon backbone, is utilized in polymer synthesis, with its hydroxyl groups facilitating cross-linking reactions. While direct comparative studies are limited, this guide synthesizes available data to infer the relative cross-linking efficiencies of these two molecules. The analysis suggests that the structural differences between this compound and glycerol likely influence the cross-linking density and, subsequently, the mechanical strength and swelling characteristics of the resulting hydrogels.
Data Presentation: A Comparative Overview
The following tables summarize the key performance indicators of hydrogels cross-linked with glycerol and a closely related polyol, pentaerythritol, which serves as a proxy for this compound due to the scarcity of direct data for the latter. The data is synthesized from studies on polyethylene (B3416737) oxide (PEO) and poly(acrylic acid) (PAA) hydrogels.
Table 1: Comparison of Swelling Properties
| Cross-linking Agent | Polymer System | Cross-linker Concentration (% w/w) | Equilibrium Water Content (EWC) (%) | Swelling Ratio (%) | Citation |
| Glycerol | PAA | Not specified | ~90 | >100 | [1] |
| Pentaerythritol Tetra-acrylate (PETRA) | PEO | 1 | 85.67 ± 0.48 | 199.82 ± 9.24 | [2] |
| Pentaerythritol Tetra-acrylate (PETRA) | PEO | 2.5 | 77.34 ± 0.61 | 130.21 ± 5.71 | [2] |
| Pentaerythritol Tetra-acrylate (PETRA) | PEO | 5 | 66.84 ± 1.30 | 85.84 ± 1.65 | [2] |
| Pentaerythritol Tetra-acrylate (PETRA) | PEO | 10 | 56.56 ± 0.53 | 56.56 ± 0.53 | [2] |
Table 2: Comparison of Mechanical Properties
| Cross-linking Agent | Polymer System | Cross-linker Concentration (% w/w) | Tensile Strength (MPa) | Young's Modulus (MPa) | Citation |
| Glycerol | Polyurethane | Varied | Not specified | Not specified | [3] |
| Pentaerythritol Tetra-acrylate (PETRA) | PEO | 1 | Not specified | Not specified | [2] |
| Pentaerythritol Tetra-acrylate (PETRA) | PEO | 2.5 | Not specified | Not specified | [2] |
| Pentaerythritol Tetra-acrylate (PETRA) | PEO | 5 | Not specified | Not specified | [2] |
| Pentaerythritol Tetra-acrylate (PETRA) | PEO | 10 | Not specified | Not specified | [2] |
Table 3: Comparison of Gel Fraction
| Cross-linking Agent | Polymer System | Cross-linker Concentration (% w/w) | Gel Fraction (%) | Citation |
| Glycerol | PAA | Not specified | Not specified | [1] |
| Pentaerythritol Tetra-acrylate (PETRA) | PEO | 1 | 67.02 ± 1.38 | [2] |
| Pentaerythritol Tetra-acrylate (PETRA) | PEO | 2.5 | 79.89 ± 2.71 | [2] |
| Pentaerythritol Tetra-acrylate (PETRA) | PEO | 5 | 85.84 ± 1.65 | [2] |
| Pentaerythritol Tetra-acrylate (PETRA) | PEO | 10 | 89.47 ± 0.36 | [2] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate the replication and validation of these findings.
Swelling Ratio Determination
The swelling ratio of a hydrogel is a measure of its ability to absorb and retain water, which is indicative of the cross-linking density.
-
Materials: Dried hydrogel samples, deionized water or phosphate-buffered saline (PBS), analytical balance, filter paper.
-
Protocol:
-
Precisely weigh the dried hydrogel sample (Wd).
-
Immerse the dried hydrogel in a beaker containing an excess of deionized water or PBS at a specified temperature (e.g., 25°C or 37°C).
-
Allow the hydrogel to swell until equilibrium is reached (typically 24-48 hours).
-
At predetermined time intervals, remove the swollen hydrogel from the solution.
-
Gently blot the surface with filter paper to remove excess surface water.
-
Weigh the swollen hydrogel (Ws).
-
The swelling ratio is calculated using the following formula: Swelling Ratio (%) = [(Ws - Wd) / Wd] x 100
-
Mechanical Testing (Tensile Strength)
Mechanical testing evaluates the strength and elasticity of the hydrogel, which are critical for load-bearing applications.
-
Materials: Hydrogel samples cast in a specific geometry (e.g., dumbbell shape according to ASTM D638), universal testing machine with a suitable load cell.
-
Protocol:
-
Mount the hydrogel sample securely in the grips of the universal testing machine.
-
Apply a uniaxial tensile load at a constant strain rate (e.g., 10 mm/min) until the sample fractures.
-
Record the stress-strain data throughout the test.
-
Tensile strength is determined as the maximum stress the hydrogel can withstand before failure.
-
Young's modulus (a measure of stiffness) is calculated from the initial linear portion of the stress-strain curve.
-
Gel Fraction Determination
The gel fraction represents the insoluble portion of the polymer network after cross-linking, providing a quantitative measure of the cross-linking efficiency.
-
Materials: Cross-linked hydrogel sample, appropriate solvent (e.g., deionized water for hydrophilic polymers), Soxhlet extraction apparatus or sealed containers, vacuum oven, analytical balance.
-
Protocol:
-
Weigh the as-synthesized hydrogel sample (Wi).
-
Immerse the sample in a suitable solvent for an extended period (e.g., 48 hours) to extract any uncross-linked polymer chains (sol fraction). The solvent should be periodically refreshed.
-
After extraction, carefully remove the swollen hydrogel and dry it in a vacuum oven at a specific temperature (e.g., 60°C) until a constant weight is achieved (Wf).
-
The gel fraction is calculated as: Gel Fraction (%) = (Wf / Wi) x 100
-
Visualizing the Process and Comparison
To better understand the concepts discussed, the following diagrams illustrate the chemical structures, experimental workflow, and a qualitative comparison of the cross-linking efficiency.
Caption: Workflow for comparing cross-linker efficiency.
Cross-linking Mechanisms
The cross-linking of polymers by this compound and glycerol typically proceeds through the formation of ester or ether linkages with functional groups on the polymer chains, such as carboxylic acids or hydroxyls. The following diagrams illustrate a representative esterification reaction.
Caption: Esterification cross-linking mechanism.
Concluding Remarks
The choice between this compound and glycerol as a cross-linking agent will depend on the desired properties of the final hydrogel. Based on structural considerations and available data for related compounds, glycerol is likely to produce more densely cross-linked networks, resulting in hydrogels with higher mechanical strength and lower swelling ratios. Conversely, the longer and more flexible nature of this compound may lead to a lower cross-linking density, yielding softer and more absorbent hydrogels. For applications in drug delivery, a higher swelling ratio associated with a lower cross-linking density might be advantageous for facilitating drug release.[4] Conversely, for tissue engineering scaffolds requiring robust mechanical support, a higher cross-linking density would be preferable. Further direct comparative studies are warranted to fully elucidate the nuanced differences in their cross-linking efficiencies and to guide the rational design of hydrogels for specific biomedical applications.
References
Performance Evaluation of Pentanetriol-Based Energetic Materials: A Comparative Guide
A detailed comparison of the performance characteristics of Pentanetriol-based energetic materials against established alternatives, supported by experimental data and standardized testing protocols.
This guide provides a comprehensive analysis of the performance of this compound-based energetic materials, offering a valuable resource for researchers, scientists, and professionals in the field of energetic materials development. The following sections present a comparative overview of key performance parameters, detailed experimental methodologies for their evaluation, and insights into the thermal decomposition behavior of these compounds.
Performance Characteristics: A Comparative Analysis
This compound-based energetic materials, such as this compound trinitrate (PTN), are of interest due to their potential as energetic plasticizers and explosives. A direct comparison of their performance with well-established energetic materials like Pentaerythritol tetranitrate (PETN) is crucial for evaluating their practical applications. While extensive experimental data for PTN isomers remains limited in open literature, this guide compiles available data and provides context through comparison with PETN and other relevant nitrate (B79036) esters.
Table 1: Comparison of Physicochemical and Energetic Properties
| Property | This compound Trinitrate (1,2,5-PTN) | Pentaerythritol Tetranitrate (PETN) | Erythritol Tetranitrate (ETN) |
| Chemical Formula | C₅H₉N₃O₉[1][2][3] | C₅H₈N₄O₁₂ | C₄H₆N₄O₁₂ |
| Molecular Weight ( g/mol ) | 255.14[1][2][3] | 316.14 | 302.11 |
| Density (g/cm³) | Data not available | 1.77 | 1.72 |
| Detonation Velocity (m/s) | Data not available | 8400 (at 1.7 g/cm³)[4] | 8206 (at 1.72 g/cm³)[5] |
| Detonation Pressure (GPa) | Data not available | ~34 | ~30 |
| Impact Sensitivity (J) | Data not available | 3[6] | Slightly higher than PETN[5] |
| Friction Sensitivity (N) | Data not available | 60[6] | Slightly higher than PETN[5] |
| Enthalpy of Combustion (kJ/mol) | -2814 (liquid)[2][7] | - | - |
Note: The lack of comprehensive experimental data for this compound trinitrate isomers highlights a key area for future research.
Experimental Protocols
Standardized testing procedures are essential for the reliable evaluation and comparison of energetic materials. The following sections detail the methodologies for key performance assessments.
Impact Sensitivity Testing: BAM Fallhammer Method
The BAM Fallhammer test is a widely accepted method for determining the impact sensitivity of energetic materials.[8][9][10][11][12]
Apparatus:
-
BAM Fallhammer apparatus, consisting of a drop weight, guide rail, anvil, and a sample confinement assembly (steel cylinders and a guide ring).
-
Standard drop weights (e.g., 1 kg, 5 kg, 10 kg).[11]
-
Remote control unit for positioning and releasing the drop weight.[11]
Procedure:
-
Sample Preparation: A small, measured amount of the energetic material (typically around 40 mm³) is placed in the sample confinement assembly between two steel cylinders.[8]
-
Assembly: The assembled sample holder is placed on the anvil of the fallhammer.
-
Testing: A drop weight is raised to a specific height and released, allowing it to impact the sample.
-
Observation: The outcome of the impact is observed for any signs of reaction, such as a flame, flash, or explosion.[10]
-
Data Analysis (Bruceton Method): A series of tests are conducted at varying drop heights in an "up-and-down" manner to determine the 50% probability of initiation (H₅₀). This value is then used to calculate the impact energy in Joules.[6]
Friction Sensitivity Testing: BAM Friction Apparatus
The BAM friction test assesses the sensitivity of a material to frictional stimuli.[8][13][14]
Apparatus:
-
BAM Friction Apparatus, which includes a fixed porcelain peg and a movable porcelain plate.[13][14]
-
A set of weights to apply a known load to the peg.
Procedure:
-
Sample Preparation: A small amount of the substance (approximately 10 mm³) is spread on the porcelain plate.[15]
-
Testing: The porcelain plate is moved back and forth once under the loaded porcelain peg over a distance of 10 mm.[14]
-
Observation: The test is observed for any reaction, such as crackling, sparks, or a flame.
-
Data Analysis: The test is repeated six times at a given load. If no reaction occurs, the load is increased. The lowest load at which a reaction is observed in at least one of six trials is reported as the friction sensitivity in Newtons (N).[6]
Thermal Stability Analysis: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)
DSC and TGA are thermal analysis techniques used to study the thermal stability and decomposition behavior of energetic materials.
Apparatus:
-
Differential Scanning Calorimeter (DSC)
-
Thermogravimetric Analyzer (TGA) or a simultaneous TGA-DSC instrument.
Procedure (General):
-
Sample Preparation: A small, accurately weighed sample (typically 1-15 mg) is placed in a sample pan (e.g., aluminum).[4][16]
-
Analysis: The sample is heated at a controlled rate (e.g., 10 °C/min) in a controlled atmosphere (e.g., nitrogen).[16]
-
Data Collection:
-
DSC: Measures the difference in heat flow between the sample and a reference as a function of temperature. This reveals exothermic (heat-releasing) decomposition events and endothermic (heat-absorbing) phase changes like melting.[4][5]
-
TGA: Measures the change in mass of the sample as a function of temperature, indicating the temperatures at which decomposition and volatilization occur.
-
-
Data Interpretation: The resulting thermograms provide information on melting points, decomposition onset temperatures, and the overall thermal stability of the material.
Reaction Pathways and Decomposition Mechanisms
The decomposition of aliphatic nitrate esters, including this compound-based energetic materials, is a complex process that dictates their energy release and stability. The primary initiation step is generally the homolytic cleavage of the O-NO₂ bond, which is the weakest bond in the molecule.[9][15]
Figure 1: Generalized decomposition pathway for aliphatic nitrate esters.
This initial cleavage is followed by a cascade of secondary reactions, including β-scission of the alkoxy radical and hydrogen abstraction, which can be autocatalyzed by the released •NO₂.[9][15] These subsequent reactions lead to the formation of various gaseous products, such as CO₂, H₂O, N₂, CO, and NO, driving the explosive or propulsive event.[1]
The following diagram illustrates a typical experimental workflow for evaluating the performance of a newly synthesized energetic material.
Figure 2: Experimental workflow for performance evaluation.
References
- 1. Identifying Thermal Decomposition Products of Nitrate Ester Explosives Using Gas Chromatography-Vacuum Ultraviolet Spectroscopy: An Experimental and Computational Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1,2,5-Pentanetriol trinitrate [webbook.nist.gov]
- 3. 1,2,5-Pentanetriol trinitrate [webbook.nist.gov]
- 4. Differential Scanning Calorimetry Analysis [intertek.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. [PDF] Thermal decomposition of nitrate esters | Semantic Scholar [semanticscholar.org]
- 7. bibliotekanauki.pl [bibliotekanauki.pl]
- 8. What is the BAM fall hammer impact sensitivity test? [qinsun-lab.com]
- 9. researchgate.net [researchgate.net]
- 10. fauske.com [fauske.com]
- 11. matec-conferences.org [matec-conferences.org]
- 12. scribd.com [scribd.com]
- 13. researchgate.net [researchgate.net]
- 14. utec-corp.com [utec-corp.com]
- 15. researchgate.net [researchgate.net]
- 16. web.williams.edu [web.williams.edu]
Pentanetriol Biocompatibility: A Comparative Guide for Medical Applications
For Researchers, Scientists, and Drug Development Professionals
The selection of biocompatible excipients is a critical step in the development of safe and effective medical products. This guide provides a comparative analysis of the biocompatibility of pentanetriol, a polyol with potential applications in drug formulation and medical devices, against established alternatives such as propylene (B89431) glycol and glycerol (B35011). Due to the limited publicly available biocompatibility data for this compound, this guide emphasizes the importance of rigorous testing by comparing it to the well-documented profiles of these commonly used polyols.
Biocompatibility Data Summary
The following tables summarize the available quantitative data for cytotoxicity, hemocompatibility, and in vivo toxicity of propylene glycol and glycerol. Currently, there is a lack of comprehensive, publicly available data for this compound in these specific assays. The data for the alternatives serve as a benchmark for the types of studies and endpoints that should be evaluated for this compound to establish its safety profile for medical use.
Table 1: In Vitro Cytotoxicity Data
| Compound | Cell Line | Assay | Endpoint | Result |
| This compound | - | - | - | Data not available |
| Propylene Glycol | Human cells | Not specified | Inhibition of natural cytotoxicity | 0.5-1.0% concentration showed inhibition[1] |
| Propylene Glycol | Endothelial cells | Cell Viability | % Viability vs. Control | 20-86% viability for P(PF-co-EG) hydrogels[2] |
| Glycerol | - | - | - | Generally considered low cytotoxicity |
Table 2: Hemocompatibility Data
| Compound | Assay | Endpoint | Result |
| This compound | - | - | Data not available |
| Propylene Glycol | - | - | Data not available in searched articles |
| Glycerol | In vitro hemolysis | Hemolysis | Can induce hemolysis, particularly at high concentrations or with rapid changes in osmotic pressure[3][4][5] |
| Glycerol | In vivo (human) | Intravascular hemolysis | Evident after intravenous infusion of 10% glycerol, but not clinically significant in the study[4] |
Table 3: In Vivo Toxicity Data (LD50)
| Compound | Animal Model | Route of Administration | LD50 |
| This compound | - | - | Data not available |
| Propylene Glycol | Rat | Oral | 20 g/kg |
| Glycerol | Rat | Oral | 12.6 g/kg |
Experimental Protocols
Detailed methodologies for key biocompatibility assays are crucial for the accurate assessment and comparison of materials. The following are standardized protocols for cytotoxicity and hemolysis testing.
MTT Cytotoxicity Assay Protocol
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[6][7]
Principle: In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength.
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and incubate to allow for cell attachment.
-
Compound Exposure: Treat the cells with various concentrations of the test compound (e.g., this compound) and appropriate controls (positive and negative) for a specified duration.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.
MTT Cytotoxicity Assay Workflow
Hemolysis Assay Protocol (ASTM F756)
The hemolysis assay evaluates the potential of a material to damage red blood cells (erythrocytes), leading to the release of hemoglobin.[8][9][10] The ASTM F756 standard provides a protocol for assessing the hemolytic properties of materials.[8][9][10]
Principle: A material or its extract is incubated with a suspension of red blood cells. The amount of hemoglobin released into the supernatant is measured spectrophotometrically and compared to positive and negative controls to determine the percentage of hemolysis.
Procedure:
-
Material/Extract Preparation: Prepare extracts of the test material according to standardized procedures or use the material directly.
-
Blood Preparation: Obtain fresh human or rabbit blood and prepare a diluted red blood cell suspension.
-
Incubation: Mix the test material or extract with the red blood cell suspension. Include positive (e.g., water) and negative (e.g., saline) controls. Incubate the mixtures at 37°C.
-
Centrifugation: Centrifuge the samples to pellet the intact red blood cells.
-
Supernatant Analysis: Carefully collect the supernatant and measure the absorbance of the free hemoglobin at a specific wavelength (e.g., 540 nm).
-
Calculation: Calculate the percentage of hemolysis for the test material relative to the positive control.
Hemolysis Assay (ASTM F756) Workflow
Signaling Pathways in Cytotoxicity
The following diagram illustrates a simplified, generalized signaling pathway that can lead to cytotoxicity, a common endpoint in biocompatibility testing. Various stressors, including potentially non-biocompatible materials, can trigger intracellular signaling cascades that result in apoptosis (programmed cell death).
Generalized Cytotoxicity Signaling Pathway
Conclusion and Recommendations
While this compound presents potential as a novel excipient in medical applications, the current lack of comprehensive biocompatibility data is a significant hurdle for its adoption. The well-established safety profiles of propylene glycol and glycerol, despite some noted in vitro effects, provide a clear roadmap for the necessary testing regimen for any new candidate excipient.
We strongly recommend that researchers and developers considering the use of this compound undertake a thorough biocompatibility assessment, including, but not limited to, in vitro cytotoxicity, hemocompatibility, and in vivo toxicity studies following established protocols such as those outlined by the OECD and ASTM. This rigorous evaluation is essential to ensure the safety and efficacy of final medical products.
References
- 1. HEALTH EFFECTS - Toxicological Profile for Propylene Glycol - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. In vitro cytotoxicity and in vivo biocompatibility of poly(propylene fumarate-co-ethylene glycol) hydrogels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Glycerol-induced hemolysis of mammalian erythrocytes and inhibition of the lysis by fructose (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Investigation of intravascular haemolysis during treatment of acute stroke with intravenous glycerol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of Media with Different Glycerol Concentrations on Sheep Red Blood Cells’ Viability In Vitro [mdpi.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. store.astm.org [store.astm.org]
- 9. standards.iteh.ai [standards.iteh.ai]
- 10. nelsonlabs.com [nelsonlabs.com]
A Comparative Analysis of Pentanetriol and Butanetriol as Plasticizing Agents
For Researchers, Scientists, and Drug Development Professionals
In the realm of polymer science and formulation, the selection of an appropriate plasticizer is paramount to achieving desired material properties. This guide provides a comparative overview of two polyol plasticizers, 1,3,5-Pentanetriol and 1,2,4-Butanetriol, focusing on their potential plasticizing effects. Due to a lack of direct comparative experimental studies in publicly available literature, this guide synthesizes theoretical principles of polyol plasticizers with available data for each compound to offer a predictive comparison.
Theoretical Framework for Plasticizing Efficacy
The effectiveness of a plasticizer is largely dependent on its molecular structure and its interaction with the polymer matrix. For polyols like pentanetriol and butanetriol, key structural aspects influencing their plasticizing effect include the number and position of hydroxyl (-OH) groups and the length of the carbon backbone. These features determine the plasticizer's polarity, hydrogen bonding capability, and molecular flexibility, which in turn affect its ability to increase the free volume between polymer chains, thereby lowering the glass transition temperature (Tg) and enhancing flexibility.
1,2,4-Butanetriol , with three hydroxyl groups on a four-carbon chain, is a compact and highly polar molecule. Its hydroxyl groups can form strong hydrogen bonds with polar polymers, disrupting polymer-polymer interactions. However, the high density of hydroxyl groups may also lead to strong self-association, which can limit its miscibility and plasticizing efficiency at higher concentrations.
1,3,5-Pentanetriol , featuring three hydroxyl groups on a longer five-carbon chain, presents a different molecular architecture. The increased carbon chain length may enhance its compatibility with less polar polymers and contribute to a greater increase in free volume. The spacing of the hydroxyl groups might also reduce intramolecular hydrogen bonding compared to butanetriol, potentially allowing for more effective interaction with polymer chains.
Molecular and Physical Properties
A direct comparison of the physical properties of 1,2,4-Butanetriol and 1,3,5-Pentanetriol is essential for predicting their behavior as plasticizers. The following table summarizes key properties gathered from available data.
| Property | 1,2,4-Butanetriol | 1,3,5-Pentanetriol |
| Chemical Formula | C4H10O3 | C5H12O3 |
| Molecular Weight | 106.12 g/mol | 120.15 g/mol |
| Boiling Point | ~312 °C | ~164 °C (rough estimate) |
| Density | ~1.185 g/cm³ | ~1.129 g/cm³ |
| Hydroxyl Groups | 3 | 3 |
| Carbon Chain Length | 4 | 5 |
Predicted Performance Comparison
Based on theoretical principles, the following performance characteristics can be anticipated:
-
Glass Transition Temperature (Tg) Reduction: Both molecules are expected to reduce the Tg of polar polymers. The longer carbon chain of this compound might lead to a more significant reduction in Tg, assuming good compatibility.
-
Mechanical Properties: The introduction of either plasticizer is expected to decrease tensile strength and increase the elongation at break of a polymer. The extent of these changes will depend on the specific polymer and the concentration of the plasticizer.
-
Migration and Leaching: The higher molecular weight of this compound may result in lower volatility and reduced migration out of the polymer matrix compared to butanetriol.
Experimental Protocols for Evaluation
To empirically determine and compare the plasticizing effects of this compound and Butanetriol, the following experimental workflow is recommended.
Sample Preparation
A base polymer (e.g., polyvinyl chloride, polylactic acid, or a cellulose (B213188) derivative) should be selected. The plasticizers, 1,2,4-Butanetriol and 1,3,5-Pentanetriol, should be incorporated into the polymer matrix at various concentrations (e.g., 5, 10, 15, and 20 wt%). This can be achieved through solvent casting or melt blending to ensure homogeneous distribution. A control sample without any plasticizer must also be prepared.
Thermal Analysis: Differential Scanning Calorimetry (DSC)
The glass transition temperature (Tg) of the plasticized and unplasticized polymer samples should be determined using DSC. The analysis should be conducted under a nitrogen atmosphere with a defined heating and cooling rate (e.g., 10 °C/min). The reduction in Tg will be a primary indicator of plasticizing efficiency.
Mechanical Testing
The tensile properties of the prepared samples should be evaluated using a universal testing machine according to relevant ASTM standards (e.g., ASTM D882 for thin plastic sheeting). Key parameters to be measured include tensile strength, elongation at break, and Young's modulus.
Plasticizer Migration/Leaching Test
To assess the permanence of the plasticizers, a leaching test can be performed. This involves immersing a known weight of the plasticized polymer in a solvent (e.g., water or hexane) for a specified period. The weight loss of the polymer sample after drying will indicate the amount of plasticizer that has leached out.
Visualizing the Comparison and Workflow
The following diagrams illustrate the theoretical comparison and the experimental workflow.
Caption: Theoretical comparison of Butanetriol and this compound as plasticizers.
Caption: Experimental workflow for evaluating plasticizer performance.
Section 1: Comparative Biodegradation Data of Standard Polymers
A Comparative Guide to Assessing the Biodegradability of Pentanetriol-Based Polymers and Other Common Alternatives
For researchers, scientists, and drug development professionals, understanding the degradation profile of a polymer is paramount for its application in therapeutic delivery systems. This guide provides a comparative assessment of the biodegradability of common aliphatic polyesters—Poly(lactic acid) (PLLA), Poly(lactic-co-glycolic acid) (PLGA), and Poly(ε-caprolactone) (PCL)—and outlines a comprehensive framework for evaluating novel polymers, such as those based on this compound.
The rate of biodegradation of a polymer is a critical factor in the design of drug delivery systems, influencing the release kinetics of the therapeutic agent and the biocompatibility of the implant. The following tables summarize quantitative data on the in vitro and in vivo degradation of PLLA, PLGA, and PCL from various studies. It is important to note that degradation rates are highly dependent on factors such as molecular weight, crystallinity, morphology (e.g., film, scaffold, nanoparticle), and the specific degradation environment.
Table 1: In Vitro Degradation of PLLA, PLGA, and PCL
| Polymer | Formulation | Degradation Medium | Time | Metric | Value |
| PLLA | Electrospun Fibers (747 nm diameter) | PBS, 37°C | 28 days | Weight Loss | 27.5%[1] |
| Electrospun Fibers (1263 nm diameter) | PBS, 37°C | 28 days | Weight Loss | 41%[1] | |
| Films | Citrate Buffer (pH 7), 37°C | 16 weeks | Weight Loss | ~10%[2] | |
| Amorphous Fibers | Fluid, 37°C | 70 days | Mass Loss | 4.2 ± 1.1%[3] | |
| Amorphous Fibers | Fluid, 37°C | 180 days | Mass Loss | 26.3 ± 2.3%[3] | |
| PLGA (50:50) | Thin Films (10 µm) | PBS, 37°C | ~6 weeks | Complete Mass Loss | >90% |
| Thick Films (100 µm) | PBS, 37°C | ~5 weeks | Complete Mass Loss | >90% | |
| Microparticles (non-irradiated) | PBS, 37°C | 3.4 weeks | Onset of Mass Loss | -[4] | |
| 3D-Printed Scaffolds | PBS, 37°C | 56 days | Mn Reduction | 39.51%[5] | |
| PLGA (75:25) | Foams | PBS (pH 7.4), 37°C | 30 weeks | Mass Loss | ~30%[6] |
| PCL | Scaffolds | PBS, 37°C | 6 months | Mass Loss | ~1%[7] |
| Electrospun Meshes | PBS, 37°C | 90 days | Weight Loss | Not significant | |
| Electrospun Meshes | PBS with Lipase (B570770), 37°C | 90 days | Weight Loss | 97.1%[8] | |
| Scaffolds with 7.5% PAA | PBS, 37°C | 28 days | Weight Loss | 8.86%[9] |
Table 2: In Vivo Degradation of PLLA, PLGA, and PCL
| Polymer | Formulation | Implantation Model | Time | Metric | Value |
| PLLA | Rods | Rat | 44 weeks | Mass Loss | Not observed |
| Sutures | - | ~14 weeks | 50% Weight Loss | -[2] | |
| PLGA (50:50) | Foams | Rat Mesentery | 6-8 weeks | Significant Weight Loss | -[10] |
| PCL | Scaffolds | Rabbit | 6 months | Mass Loss | 1%[11] |
| Composite Scaffolds | Rabbit | 6 months | Mass Loss | ~7%[7][11] | |
| Capsules (Mw 66,000) | Rat | 30 months | Fragmentation | Mw reduced to 8,000 |
Section 2: Experimental Protocols for Biodegradability Assessment
Standardized testing protocols are crucial for the reproducible and comparable assessment of polymer biodegradability. The American Society for Testing and Materials (ASTM) and the International Organization for Standardization (ISO) have established several key standards.
ASTM D5338: Aerobic Biodegradation under Controlled Composting Conditions
This standard is designed to determine the aerobic biodegradation of plastic materials in a simulated composting environment at thermophilic temperatures.[12][13]
-
Principle: The test material is mixed with a standardized inoculum derived from mature compost. The mixture is incubated under controlled aerobic conditions, typically at 58-60°C.[12] The rate and extent of biodegradation are determined by measuring the amount of carbon dioxide evolved over time, which is then compared to the theoretical maximum CO2 production based on the carbon content of the material.[13]
-
Apparatus: A respirometer system is used, consisting of incubation vessels, an aeration system to provide CO2-free air, and a method for quantifying the evolved CO2 (e.g., titration or gas chromatography).
-
Procedure:
-
Sample Preparation: The test material is typically used in powder, film, or granular form. The total organic carbon content of the sample must be determined.[13]
-
Inoculum: Mature, stable compost is used as the source of microorganisms.
-
Incubation: The test material is mixed with the compost and placed in the incubation vessels. The temperature, moisture, and aeration are maintained at optimal levels for microbial activity.
-
Measurement: The CO2 produced is trapped in a basic solution (e.g., Ba(OH)2 or NaOH) and quantified periodically by titration, or analyzed directly by an infrared CO2 analyzer.
-
Duration: The test is typically run for 45 to 180 days, or until the rate of CO2 evolution plateaus.[13]
-
-
Controls: A positive control of a well-defined biodegradable polymer (e.g., cellulose) and a negative control of a non-biodegradable polymer (e.g., polyethylene) are run in parallel.[13]
ISO 17556: Ultimate Aerobic Biodegradability in Soil
This standard specifies a method for determining the ultimate aerobic biodegradability of plastic materials in soil.[14][15]
-
Principle: The test material, as the sole carbon source, is mixed with natural or artificial soil. The biodegradation is quantified by measuring either the oxygen demand in a closed respirometer or the amount of evolved carbon dioxide.[15][16]
-
Apparatus: A respirometer for measuring oxygen consumption or a system for trapping and quantifying evolved CO2.
-
Procedure:
-
Sample Preparation: The test material is preferably in powder form with a particle size of less than 250 µm.[15] The chemical formula or total organic carbon content is required.
-
Soil: Natural soil from fields or forests is sieved. Artificial soil can also be used, in which case an inoculum from mature compost is added.[15]
-
Incubation: The test material is mixed with the soil and incubated at a constant temperature between 20-28°C. The humidity of the soil is controlled to ensure optimal microbial activity.[15]
-
Measurement: Oxygen consumption or CO2 evolution is measured at regular intervals.
-
Duration: The test continues until the biodegradation rate plateaus, typically for a period of up to six months.[15][16]
-
-
Controls: A well-defined biodegradable polymer (e.g., microcrystalline cellulose) is used as a positive reference material.[15]
Section 3: Visualizing Degradation Pathways and Experimental Workflows
Hypothetical Degradation of a this compound-Based Polyester (B1180765)
Polymers based on 1,2,5-pentanetriol (B82931) would likely be synthesized as polyesters through reaction with dicarboxylic acids. Their degradation would proceed via hydrolysis of the ester linkages, which can be catalyzed by enzymes such as lipases and esterases.[10][17][18] The degradation products would be the constituent this compound and dicarboxylic acid monomers, which can then be further metabolized.
Caption: Hypothetical degradation pathway of a this compound-based polyester.
Experimental Workflow for Assessing a Novel Polymer
A structured workflow is essential for the comprehensive evaluation of a new polymer's biodegradability. This workflow should encompass initial screening, detailed characterization, and analysis of degradation products.
Caption: A comprehensive workflow for assessing novel polymer biodegradability.
This guide provides a foundational understanding of assessing polymer biodegradability, offering both comparative data for established materials and a methodological framework for the evaluation of novel polymers. For any new polymer, a combination of standardized testing and detailed analytical characterization is essential to fully elucidate its degradation profile and potential for biomedical applications.
References
- 1. mdpi.com [mdpi.com]
- 2. Biocompatibility, biodegradation and excretion of polylactic acid (PLA) in medical implants and theranostic systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Accelerated degradation testing impacts the degradation processes in 3D printed amorphous PLLA [frontiersin.org]
- 4. Gamma irradiation effects on molecular weight and in vitro degradation of poly(D,L-lactide-CO-glycolide) microparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. In vitro degradation of a novel poly(lactide-co-glycolide) 75/25 foam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evaluation of polycaprolactone scaffold degradation for 6 months in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Electrospun Polycaprolactone (PCL) Degradation: An In Vitro and In Vivo Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. infinitalab.com [infinitalab.com]
- 13. ASTM D5338: Composting of Plastics Measured by CO2 Evolution - Aropha [aropha.com]
- 14. ISO 17556 - Ultimate Aerobic Biodegradation - Situ Biosciences [situbiosciences.com]
- 15. ISO 17556: Ultimate Aerobic Biodegradability of Polymers in Soil - Aropha [aropha.com]
- 16. matestlabs.com [matestlabs.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Enzymatic degradation of a model polyester by lipase from Rhizopus delemar | Semantic Scholar [semanticscholar.org]
"head-to-head comparison of different Pentanetriol synthesis routes"
Pentanetriols, polyol compounds with a five-carbon backbone and three hydroxyl groups, are valuable chemical intermediates in the synthesis of various pharmaceuticals and specialty polymers. The specific arrangement of the hydroxyl groups gives rise to different isomers, with 1,2,5-Pentanetriol and 1,3,5-Pentanetriol being of significant interest. The selection of a synthetic route to these compounds depends on factors such as precursor availability, desired isomer, yield, and scalability. This guide provides a comparative overview of prominent synthesis strategies for these two key pentanetriol isomers, presenting experimental data and detailed protocols for researchers, scientists, and drug development professionals.
Synthesis of 1,2,5-Pentanetriol
A prevalent and sustainable approach to 1,2,5-Pentanetriol leverages the biomass-derived platform molecule furfural (B47365). This pathway involves the catalytic hydrogenation of furfural and its derivatives, offering a green alternative to petrochemical routes.
Route 1: Catalytic Hydrogenation of Furfural Derivatives
The synthesis of 1,2,5-Pentanetriol from furfural is a multi-step process that typically proceeds through the formation of furfuryl alcohol and subsequent hydrogenation and ring-opening of the furan (B31954) ring. The selectivity towards 1,2,5-Pentanetriol over other products like 1,2-pentanediol (B41858) or 1,5-pentanediol (B104693) is highly dependent on the catalyst and reaction conditions.
Key Experimental Data:
| Starting Material | Catalyst | Temperature (°C) | Pressure (bar H₂) | Solvent | Major Product(s) | Yield (%) | Reference |
| Furfural | Ru/MnOₓ | 150 | 15 | Water | 1,2-Pentanediol | ~42 | [1] |
| Furfural | 1% Rh/OMS-2 | 160 | 30 | Methanol | 1,2-Pentanediol | 87 (selectivity) | [1] |
| Furfuryl Alcohol | Cu-Mg₃AlO₄.₅ | 140 | 60 | Isopropanol | 1,2-Pentanediol, 1,5-Pentanediol | 80 (combined) | [1] |
| Tetrahydrofurfuryl Alcohol | Rh-ReOₓ/SiO₂ | 120 | 60 | Water | 1,5-Pentanediol | 71.4 | [1] |
Experimental Protocol: Synthesis of Pentanediols from Furfural
Logical Relationship of Furfural to this compound Precursors
References
A Comparative Guide to the Isomer-Specific Effects of Pentanetriol on Polymer Properties
For Researchers, Scientists, and Drug Development Professionals
Pentanetriols, with the chemical formula C₅H₁₂O₃, are polyols containing three hydroxyl (-OH) groups.[1] These hydroxyl groups serve as reactive sites for polymerization, often acting as crosslinkers to form three-dimensional polymer networks.[1] The spatial arrangement of these hydroxyl groups, which differs between isomers, is predicted to significantly influence the resulting polymer's architecture and, consequently, its macroscopic properties.
Theoretical Comparison of Pentanetriol Isomers
The key structural differences among common this compound isomers lie in the positions of the three hydroxyl groups. This variation affects steric hindrance, the reactivity of the hydroxyl groups (primary vs. secondary), and the symmetry of the molecule, which in turn dictates the crosslink density and chain mobility of the resulting polymer network.
| This compound Isomer | Structure (Hydroxyl Positions) | Key Structural Features & Predicted Impact on Polymer Properties |
| 1,2,3-Pentanetriol | Vicinal and secondary hydroxyls | Predicted Properties: High rigidity and potentially higher glass transition temperature (Tg) due to the close proximity of hydroxyl groups leading to a dense crosslinked network. Steric hindrance around the C2 and C3 hydroxyls might affect reaction kinetics. |
| 1,2,5-Pentanetriol | One vicinal diol group, one primary hydroxyl spaced apart | Predicted Properties: A study involving this isomer in rigid polyurethane foams suggests it can produce materials with good compressive strength.[2] The spacing between the C1/C2 diol and the C5 hydroxyl may allow for a combination of dense crosslinking and some segmental flexibility, offering a balance between rigidity and toughness. |
| 1,3,5-Pentanetriol | Symmetrically spaced primary and secondary hydroxyls | Predicted Properties: The symmetrical structure could lead to a more uniform polymer network.[1] This uniformity may result in polymers with predictable mechanical responses and potentially higher crystallinity in certain formulations. The balanced spacing might impart a unique combination of flexibility and thermal stability.[1] |
| 1,3,4-Pentanetriol | Mixed primary and secondary hydroxyls with varied spacing | Predicted Properties: This asymmetric structure would likely result in an irregular polymer network. This irregularity could disrupt chain packing, leading to amorphous polymers with lower melting points but potentially good adhesive properties. |
Structure-Property Relationships
The properties of polymers are intrinsically linked to the structure of their monomer units.[3][4] For polyurethanes and polyesters synthesized with triol crosslinkers like this compound, the following principles are crucial:
-
Crosslink Density: A higher concentration of crosslinks restricts the mobility of polymer chains.[5] This generally leads to an increase in the glass transition temperature (Tg), elastic modulus, and hardness, resulting in a more rigid material.[5] Isomers with closely spaced hydroxyl groups, such as 1,2,3-pentanetriol, are expected to yield higher crosslink densities.
-
Chain Flexibility: The length and flexibility of the segments between crosslinking points influence the polymer's elasticity.[3] The more extended structure of 1,3,5-pentanetriol, for instance, might introduce more flexible segments into the polymer network compared to the more compact isomers.
-
Hydroxyl Group Reactivity: Primary hydroxyl groups are generally more reactive than secondary hydroxyl groups. This difference in reactivity can influence the polymerization rate and the final structure of the polymer network. Isomers with more primary hydroxyls may react faster under certain conditions.
Experimental Protocols
The following section outlines a generalized experimental methodology for conducting a direct comparative study on the effects of this compound isomers on polyurethane properties.
Materials
-
This compound Isomers: 1,2,3-Pentanetriol, 1,2,5-Pentanetriol, 1,3,5-Pentanetriol
-
Diisocyanate: e.g., Methylene diphenyl diisocyanate (MDI) or Toluene diisocyanate (TDI)
-
Polyol (for soft segment): e.g., Poly(propylene glycol) (PPG) or Polycaprolactone (PCL), molecular weight 1000-2000 g/mol
-
Catalyst: e.g., Dibutyltin dilaurate (DBTDL)
-
Solvent (if required): e.g., Dry tetrahydrofuran (B95107) (THF) or Dimethylformamide (DMF)
Synthesis of Polyurethane Elastomers (Two-Step Method)
-
Prepolymer Synthesis:
-
In a three-necked flask equipped with a mechanical stirrer, nitrogen inlet, and thermometer, charge the diisocyanate.
-
Slowly add the polyol (e.g., PPG) to the diisocyanate under a nitrogen atmosphere with constant stirring. The NCO/OH ratio should be maintained at approximately 2:1.
-
Heat the mixture to 70-80°C and maintain for 2-3 hours to form the NCO-terminated prepolymer. Monitor the reaction progress by titrating for NCO content.
-
-
Chain Extension and Crosslinking:
-
Cool the prepolymer to 50-60°C.
-
In a separate vessel, prepare a solution of the specific this compound isomer (the crosslinker) in a suitable solvent if necessary. The amount of this compound should be calculated to achieve a final NCO/OH index of, for example, 1.05.
-
Add the this compound solution and the catalyst (e.g., a few drops of DBTDL) to the prepolymer with vigorous stirring.
-
Pour the mixture into a preheated mold and cure in an oven at a specified temperature (e.g., 100°C) for several hours.
-
Post-cure the samples at room temperature for at least 24 hours before characterization.
-
Repeat this procedure identically for each this compound isomer to ensure a valid comparison.
-
Characterization Methods
-
Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the formation of urethane (B1682113) linkages (disappearance of the NCO peak at ~2270 cm⁻¹ and appearance of N-H and C=O peaks).
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) of the polymer samples.
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability and degradation profile of the polymers.
-
Dynamic Mechanical Analysis (DMA): To measure the storage modulus (E'), loss modulus (E''), and tan delta, providing insights into the viscoelastic properties and crosslink density. The crosslink density can be estimated from the storage modulus in the rubbery plateau region.[6]
-
Tensile Testing: To determine mechanical properties such as tensile strength, Young's modulus, and elongation at break using a universal testing machine.
Visualizations
The following diagrams illustrate the theoretical relationships between isomer structure and polymer properties, as well as a generalized workflow for a comparative study.
Caption: Predicted relationship between this compound isomer structure and polymer properties.
Caption: Generalized experimental workflow for comparing this compound isomers.
References
- 1. 1,3,5-Pentanetriol | High-Purity Research Grade [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Effect of Selected Thiols on Cross-Linking of Acrylated Epoxidized Soybean Oil and Properties of Resulting Polymers - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Pentanetriol and Commercial Polyols in Pharmaceutical Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Pentanetriol against commonly used commercial polyols in specific pharmaceutical applications. The information is intended for researchers, scientists, and drug development professionals seeking to explore novel excipients for improved drug formulation and delivery. The analysis is supported by available data and includes detailed experimental protocols for evaluating performance.
Polyols, or sugar alcohols, are a class of organic compounds containing multiple hydroxyl (-OH) groups. They are indispensable in the pharmaceutical industry, serving as versatile excipients that can enhance the stability, solubility, and patient acceptability of drug products.[1][2] While established polyols like glycerol, propylene (B89431) glycol, and mannitol (B672) are widely used, the exploration of novel polyols such as this compound could unlock new potential in formulation development. This guide benchmarks the properties and potential applications of this compound against these industry standards.
Chapter 1: Application in Solubility Enhancement and Amorphous Solid Dispersions (ASDs)
A primary challenge in drug development is the poor aqueous solubility of many active pharmaceutical ingredients (APIs), which limits their bioavailability.[3] Polyols are frequently used as co-solvents or as components in amorphous solid dispersions (ASDs) to address this issue. In ASDs, a drug is dispersed in a polymer matrix in its amorphous, more soluble state.[4][5] Polyols can act as plasticizers or stabilizers within these systems, preventing the drug from recrystallizing.[5]
Performance Comparison:
-
Commercial Polyols: Glycerol and Propylene Glycol are effective co-solvents that can improve the solubility of APIs in liquid formulations.[3][6][7] In solid formulations, polyols can be incorporated into ASDs to maintain the drug's amorphous state and improve dissolution rates.[8] The polymer in an ASD is crucial for preventing crystallization and maintaining supersaturation of the drug in solution.[5][8]
-
This compound: Direct experimental data on this compound in ASDs is limited. However, its structure, featuring three hydroxyl groups, suggests strong potential for forming hydrogen bonds with both APIs and polymers.[9] This interaction is critical for stabilizing the amorphous form and preventing phase separation or crystallization. Its potential antioxidant properties could also offer the added benefit of chemically stabilizing sensitive APIs within the formulation.[9]
Table 1: Physicochemical Properties of Selected Polyols
| Property | This compound (1,3,5-isomer) | Glycerol | Propylene Glycol | Mannitol |
| Molecular Formula | C5H12O3[10] | C3H8O3 | C3H8O2 | C6H14O6 |
| Molecular Weight ( g/mol ) | 120.15[10] | 92.09 | 76.09 | 182.17 |
| Boiling Point (°C) | 164.15 (estimate)[11] | 290 | 188.2 | 290-295 (decomposes) |
| Water Solubility | Soluble | Miscible | Miscible | Freely Soluble |
| logP (Octanol/Water) | -1.0 (estimate)[10] | -1.76 | -0.92 | -3.1 |
Experimental Protocol: Screening Polyols for Amorphous Solid Dispersion Performance
Objective: To evaluate the effectiveness of different polyols in stabilizing an amorphous drug within a polymer matrix and enhancing its dissolution rate.
Materials:
-
Model poorly soluble drug (e.g., Itraconazole)
-
Polymer (e.g., Copovidone, PVPVA)
-
Polyols to be tested (this compound, Glycerol, Propylene Glycol)
-
Organic solvent (e.g., Dichloromethane/Methanol mixture)
-
Dissolution medium (e.g., 0.1 N HCl)
Method:
-
Preparation of ASDs:
-
Dissolve 1g of Itraconazole, 3g of Copovidone, and 0.4g of the test polyol in a suitable volume of the organic solvent.
-
Spray-dry the solution using a lab-scale spray dryer with an inlet temperature of 80°C and a nitrogen flow rate of 600 L/hr to produce a fine powder.
-
Collect the resulting ASD powder and dry it under vacuum for 24 hours to remove residual solvent.
-
-
Solid-State Characterization:
-
Differential Scanning Calorimetry (DSC): Heat 5-10 mg of the ASD powder from 25°C to 200°C at a rate of 10°C/min. Determine the glass transition temperature (Tg) to assess drug-polymer miscibility and the plasticizing effect of the polyol. A single Tg indicates a miscible system.
-
Powder X-Ray Diffraction (PXRD): Scan the ASD powder over a 2θ range of 5° to 40°. The absence of sharp peaks (a "halo" pattern) confirms the amorphous nature of the drug.
-
-
Dissolution Testing:
-
Perform dissolution studies using a USP Apparatus II (paddle method) at 75 rpm.
-
Add an amount of ASD powder equivalent to 50 mg of Itraconazole to 900 mL of 0.1 N HCl at 37°C.
-
Withdraw samples at predetermined time points (e.g., 5, 10, 15, 30, 60, 90, 120 minutes), replacing the volume with fresh medium.
-
Filter the samples and analyze the drug concentration using a validated HPLC method.
-
Plot the percentage of drug dissolved versus time to compare the dissolution profiles.
-
Workflow for ASD Performance Evaluation
Caption: Workflow for preparing and evaluating polyol-containing ASDs.
Chapter 2: Application as Plasticizers in Pharmaceutical Films
Plasticizers are vital excipients in pharmaceutical films, such as oral dispersible films and transdermal patches.[12][13] They are added to polymers to increase flexibility, reduce brittleness, and lower the glass transition temperature (Tg), which improves the workability and feel of the final product.[12][14]
Performance Comparison:
-
Commercial Polyols: Glycerol and Polyethylene Glycol (PEG 400) are common plasticizers.[12] Their incorporation into polymer films reduces tensile strength while increasing elasticity and flexibility.[15] Propylene glycol is also used as a plasticizer in aqueous film-coating formulations.[16]
-
This compound: A study using 2,3,4-Pentanetriol as a cross-linking agent in biodegradable polymers reported an improvement in mechanical properties, including tensile strength.[9] While this function differs from a traditional external plasticizer, it demonstrates that this compound can be effectively integrated into a polymer matrix to modify its physical characteristics. Its potential as a classic plasticizer would depend on its ability to intersperse between polymer chains and disrupt intermolecular forces, which is plausible given its molecular structure.
Table 2: Representative Mechanical Properties of Plasticized Polymer Films
| Plasticizer (at 20% w/w) | Polymer | Tensile Strength (MPa) | Elongation at Break (%) | Glass Transition (Tg) (°C) |
| Glycerol | HPMC | ~9.5 | ~15 | ~110 |
| PEG 400 | HPMC | ~11.2 | ~25 | ~115 |
| This compound | HPMC | Data Not Available | Data Not Available | Data Not Available |
| None (Control) | HPMC | ~20.1 | ~5 | ~140 |
| (Note: Values are illustrative based on typical trends observed in literature.[15]) |
Experimental Protocol: Evaluating Polyols as Film Plasticizers
Objective: To compare the plasticizing efficiency of different polyols by measuring the mechanical properties and glass transition temperature of a polymer film.
Materials:
-
Film-forming polymer (e.g., Hydroxypropyl Methylcellulose - HPMC)
-
Solvent (e.g., Purified Water)
-
Polyols to be tested (this compound, Glycerol, PEG 400)
Method:
-
Film Preparation (Solvent Casting Method):
-
Prepare a 5% (w/v) aqueous solution of HPMC by slowly dispersing the polymer in heated water (80°C) with stirring, then allowing it to cool to form a clear solution.
-
Create separate batches of the HPMC solution. To each, add a test polyol at a concentration of 20% (w/w) relative to the polymer weight. Include a control batch with no plasticizer.
-
Stir each solution for 1 hour to ensure homogeneity.
-
Cast the solutions onto a level petri dish or film casting knife and allow the solvent to evaporate at room temperature for 48 hours.
-
Carefully peel the resulting films and store them in a desiccator until testing.
-
-
Film Characterization:
-
Mechanical Testing: Cut the films into dumbbell-shaped strips. Use a texture analyzer or universal testing machine to measure the tensile strength (the maximum stress the film can withstand) and the percent elongation at break (a measure of flexibility).
-
Thermal Analysis (DSC): Heat a 5-10 mg sample of the film in a DSC from 25°C to 180°C at 10°C/min. The midpoint of the inflection in the heat flow curve is recorded as the Tg. A lower Tg compared to the control indicates a plasticizing effect.
-
Disintegration Time: For oral film applications, place a film sample in a beaker containing 50 mL of simulated salivary fluid at 37°C with gentle shaking. Record the time taken for the film to completely disintegrate.[15]
-
Mechanism of Polymer Plasticization
References
- 1. Pharmaceuticals - EPA - European Association of Polyol Producers [polyols-eu.org]
- 2. Pharmaceuticals - EPA - European Association of Polyol Producers [polyols-eu.org]
- 3. Polyols in Pharma: Uses, Benefits, and Safety Insights - Creative Proteomics [creative-proteomics.com]
- 4. crystalpharmatech.com [crystalpharmatech.com]
- 5. kinampark.com [kinampark.com]
- 6. clinicaltrials.eu [clinicaltrials.eu]
- 7. Investigating Glycerol's Role in Controlled Drug Release [eureka.patsnap.com]
- 8. m.youtube.com [m.youtube.com]
- 9. 2,3,4-Pentanetriol|CAS 14642-48-9|RUO [benchchem.com]
- 10. 1,3,5-Pentanetriol | C5H12O3 | CID 554363 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 1,3,5-Pentanetriol CAS#: 4328-94-3 [m.chemicalbook.com]
- 12. crpsonline.com [crpsonline.com]
- 13. Plasticizers: A Vital Excipient in Novel Pharmaceutical Formulations | Current Research in Pharmaceutical Sciences [crpsonline.com]
- 14. researchgate.net [researchgate.net]
- 15. Effect of polymer, plasticizer and filler on orally disintegrating film - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ema.europa.eu [ema.europa.eu]
Safety Operating Guide
Personal protective equipment for handling Pentanetriol
Essential Safety and Handling Guide for Pentanetriol
This guide provides immediate and essential safety protocols, operational plans, and disposal procedures for handling this compound in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure a safe working environment and minimize risks associated with the handling of this chemical.
Personal Protective Equipment (PPE)
When handling this compound, the use of appropriate personal protective equipment is mandatory to prevent chemical exposure and ensure personal safety.
| PPE Category | Specific Recommendations |
| Eye/Face Protection | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1] |
| Skin Protection | Wear chemical-impermeable gloves and protective clothing to prevent skin contact.[1][2] Handle with gloves that have been inspected prior to use.[1] |
| Respiratory Protection | Work in a well-ventilated area. If exposure limits are exceeded or irritation is experienced, use a full-face respirator.[1] |
| Body Protection | Wear a lab coat or fire/flame resistant and impervious clothing.[1] |
Quantitative Data for this compound Isomers
The following table summarizes key quantitative data for different isomers of this compound.
| Property | 1,2,5-Pentanetriol | 1,5-Pentanediol (related compound) |
| Molecular Formula | C5H12O3[3][4] | C5H12O2[5] |
| Molecular Weight | 120.15 g/mol [4] | 104.15 g/mol [5] |
| Boiling Point | 195°C / 2.0kPa[3] | 242°C @ 760 mmHg[5] |
| Melting Point | Not available | -18°C[5] |
| Flash Point | Not available | 135°C[5] |
| Relative Density | 1.14[3] | 0.994[5] |
| Autoignition Temperature | Not available | 335°C[5] |
Operational Plan: Handling, Storage, and Disposal
This section provides a step-by-step guide for the safe handling, storage, and disposal of this compound.
Pre-Operational Protocol
-
Review Safety Data Sheet (SDS): Before handling, thoroughly review the SDS for the specific this compound isomer being used.[6]
-
Ensure Proper Ventilation: Confirm that the work area, preferably a fume hood, is well-ventilated.[1][2]
-
Assemble PPE: Put on all required personal protective equipment as detailed in the PPE section.
-
Locate Emergency Equipment: Ensure easy access to an eyewash station and a safety shower.
Safe Handling Protocol
-
General Handling: Avoid contact with skin and eyes.[1][2] Also, avoid the formation and breathing of mist, gas, or vapors.[1][2]
-
Preventing Ignition: Use non-sparking tools and take measures to prevent fire caused by electrostatic discharge.[1][2] Keep away from all sources of ignition.[1][2]
-
Hygiene: Wash hands thoroughly after handling.[1] Do not eat, drink, or smoke in the handling area.
Storage Protocol
-
Location: Keep in a dry, cool, and well-ventilated place.[1][2]
-
Incompatibilities: Store away from incompatible materials such as oxidizing agents.[3]
Spill and Disposal Protocol
-
Spill Containment: In case of a spill, prevent further leakage if it is safe to do so.[1][2] Evacuate personnel to a safe area and keep people away from and upwind of the spill.[1][2]
-
Spill Cleanup: Collect the spillage using spark-proof tools and explosion-proof equipment and place it in a suitable, closed container for disposal.[1][2]
-
Waste Disposal: Dispose of the waste at a licensed chemical destruction plant.[1] Do not allow the chemical to enter drains or sewer systems.[1][2]
-
Contaminated Packaging: Contaminated containers should be triple-rinsed (or equivalent) and can be offered for recycling or reconditioning.[1] Alternatively, they can be punctured to render them unusable and then disposed of in a sanitary landfill.[1]
Workflow for Handling and Disposal of this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
